molecular formula C15H15ClN2O B3337746 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea CAS No. 78971-65-0

1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea

Cat. No.: B3337746
CAS No.: 78971-65-0
M. Wt: 274.74 g/mol
InChI Key: JREMWQIUPFESRR-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea (CAS 78971-65-0) is a diarylurea derivative with the molecular formula C15H15ClN2O and a molecular weight of 274.75 . This compound is a research chemical of significant interest in the development of novel antibacterial agents . As part of a class of diarylureas designed to mimic the structure of established antimicrobials like triclocarban (TCC), it serves as a key tool for scientists exploring new non-cytotoxic antibacterial scaffolds . Studies on structurally analogous diarylureas featuring the 2,6-xylyl moiety have demonstrated potent activity against Gram-positive bacteria, including Staphylococcus aureus , with Minimum Inhibitory Concentration (MIC) values as low as 16 µg/mL . Furthermore, certain analogues have shown enhanced efficacy against Enterococcus faecalis compared to TCC itself, indicating the value of this chemical series in addressing challenging pathogens . A critical advantage of this structural class is its promising cytotoxicity profile; unlike TCC, which exhibits marked cytotoxicity on normal human cell lines, close analogues of this compound have shown no cytotoxicity towards human mammary epithelial cells (MCF-10A) and embryonic kidney epithelial cells (Hek-293) in vitro . This combination of antibacterial potency and low cytotoxicity makes it a valuable and promising lead compound for antimicrobial research and hit-to-lead optimization programs. 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea is provided for research purposes exclusively and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chlorophenyl)-3-(2,6-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C15H15ClN2O/c1-10-5-3-6-11(2)14(10)18-15(19)17-13-8-4-7-12(16)9-13/h3-9H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREMWQIUPFESRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90304105
Record name 1-(3-chlorophenyl)-3-(2,6-dimethylphenyl)urea
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Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78971-65-0
Record name NSC164216
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-chlorophenyl)-3-(2,6-dimethylphenyl)urea
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Record name 1-(3-CHLOROPHENYL)-3-(2,6-XYLYL)UREA
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Foundational & Exploratory

Technical Synthesis Guide: 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea Molecular Formula: C₁₅H₁₅ClN₂O Class: Unsymmetrical N,N'-Diarylurea Primary Application: Pharmacophore scaffold in kinase inhibitors (e.g., p38 MAP kinase, VEGFR) and agricultural chemical intermediates.

This technical guide details the high-fidelity synthesis of 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea. Unlike simple urea formations, this protocol addresses the specific steric hindrance imposed by the ortho-dimethyl substitution on the aniline ring. The methodology prioritizes the Isocyanate Addition Route due to its atom economy, high purity profile, and avoidance of highly toxic phosgene gas handling in standard laboratory settings.

Strategic Retrosynthesis & Pathway Selection

The Steric Challenge

The synthesis of diarylureas typically involves the nucleophilic addition of an aniline to an aryl isocyanate. However, the target molecule contains a 2,6-dimethylphenyl moiety. The two ortho-methyl groups create significant steric bulk around the amine nitrogen, reducing its nucleophilicity and impeding the trajectory of attack onto the isocyanate carbon.

Pathway Evaluation[1][2]
  • Route A (Selected): 3-Chlorophenyl isocyanate + 2,6-Dimethylaniline.

    • Logic: 2,6-Dimethylaniline is a commodity chemical (Lidocaine precursor). 3-Chlorophenyl isocyanate is highly reactive. While the amine is hindered, the electrophile (isocyanate) is accessible.

  • Route B: 3-Chloroaniline + 2,6-Dimethylphenyl isocyanate.

    • Drawback: 2,6-Dimethylphenyl isocyanate is less stable and more expensive to source or synthesize than its aniline counterpart.

  • Route C: Triphosgene/CDI coupling.

    • Drawback: Requires handling of hazardous equivalents and often leads to symmetrical urea byproducts (1,3-bis(2,6-dimethylphenyl)urea) if stoichiometry is not perfectly controlled.

Reaction Scheme (DOT Visualization)

ReactionScheme Aniline 2,6-Dimethylaniline (Nucleophile) TS Tetrahedral Intermediate (Sterically Crowded) Aniline->TS + Heat (Toluene) Isocyanate 3-Chlorophenyl isocyanate (Electrophile) Isocyanate->TS Product 1-(3-Chlorophenyl)-3- (2,6-dimethylphenyl)urea TS->Product Proton Transfer Precipitation

Caption: Reaction pathway utilizing nucleophilic addition. Note the requirement for thermal energy to overcome the steric barrier of the 2,6-dimethyl group.

Detailed Experimental Protocol

Materials & Reagents
ReagentEquiv.[1][2][3][4]RoleCritical Attribute
2,6-Dimethylaniline 1.0NucleophileMust be free of oxidation (colorless/pale yellow).
3-Chlorophenyl isocyanate 1.05ElectrophileMoisture sensitive. Handle under N₂.
Toluene SolventMediumAnhydrous. High boiling point allows thermal activation.
Hexanes/Heptane WashPurificationRemoves unreacted isocyanate.
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Apparatus: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Solvation: Charge the flask with 2,6-Dimethylaniline (10 mmol, 1.21 g) . Add 20 mL of anhydrous Toluene .

    • Expert Insight: While DCM is standard for simple ureas, Toluene is chosen here because the hindered amine may require heating to 60-80°C to drive the reaction to completion within a reasonable timeframe.

Phase 2: Addition & Reaction
  • Controlled Addition: Dissolve 3-Chlorophenyl isocyanate (10.5 mmol, 1.61 g) in 5 mL of Toluene in a separate vial. Add this solution dropwise to the stirring aniline solution at room temperature.

  • Thermal Activation:

    • Observation: A precipitate may begin to form immediately. If the solution remains clear or the yield appears low after 1 hour, heat the mixture to 60°C for 2-4 hours.

    • Mechanism:[5] Heat provides the kinetic energy required for the hindered nitrogen lone pair to access the isocyanate carbonyl.

Phase 3: Work-up & Purification[1]
  • Precipitation: Cool the reaction mixture to room temperature (RT), then to 0°C in an ice bath. The urea product is significantly less soluble in toluene than the starting materials.

  • Filtration: Collect the solid precipitate via vacuum filtration using a sintered glass funnel.

  • Trituration (The "Self-Validating" Step): Wash the filter cake copiously with cold Toluene (2 x 5 mL) followed by Hexanes (2 x 10 mL).

    • Why? The isocyanate is soluble in hexanes; the urea is not. This ensures any excess electrophile is removed without chromatography.

  • Drying: Dry the white solid under high vacuum (0.1 mmHg) at 40°C for 4 hours to remove trace solvent.

Workflow Diagram (DOT Visualization)

Workflow Start Start: Anhydrous Conditions Dissolve Dissolve 2,6-Dimethylaniline in Toluene Start->Dissolve Add Add 3-Chlorophenyl isocyanate (Dropwise) Dissolve->Add Check Precipitate Formed? Add->Check Heat Heat to 60°C (3h) Check->Heat No (Clear Soln) Cool Cool to 0°C Check->Cool Yes (High Turbidity) Heat->Cool Filter Vacuum Filtration Cool->Filter Wash Wash: Toluene then Hexanes Filter->Wash Dry Final Product Wash->Dry

Caption: Operational workflow emphasizing the thermal checkpoint for sterically hindered substrates.

Characterization & Validation

To validate the synthesis without external standards, rely on the following spectroscopic signatures.

Proton NMR (¹H NMR)
  • Solvent: DMSO-d₆ (Chloroform-d may cause peak broadening due to H-bonding dynamics).

  • Key Signals:

    • Urea Protons (NH): Two distinct singlets (or broad humps) in the downfield region (δ 8.0 – 9.5 ppm ).

      • Differentiation: The NH attached to the 3-chlorophenyl ring is typically more downfield (more acidic) than the NH attached to the electron-rich, hindered 2,6-dimethylphenyl ring.

    • Methyl Groups: A strong singlet integrating to 6H at δ 2.1 – 2.3 ppm . This confirms the presence of the 2,6-dimethylaniline fragment.

    • Aromatic Region:

      • 3-Chlorophenyl: Multiplet pattern characteristic of meta-substitution (4 protons).

      • 2,6-Dimethylphenyl: Typically a doublet and triplet or a tight multiplet (3 protons).

Infrared Spectroscopy (FT-IR)
  • Carbonyl (C=O): Strong absorption at 1640–1660 cm⁻¹ . (Amide I band).

  • N-H Stretch: distinct absorption at 3250–3350 cm⁻¹ .

Melting Point
  • Diarylureas are high-melting solids. Expect a sharp melting point (typically >200°C). A broad range indicates trapped solvent or unreacted aniline.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield / No Precipitate High solubility in Toluene.Concentrate the reaction mixture by 50% on a rotovap, then add Hexanes to force precipitation.
Product is Pink/Brown Oxidation of aniline starting material.Recrystallize the crude product from Ethanol/Water (9:1) . Dissolve in hot ethanol, add warm water until turbid, cool slowly.
Symmetrical Urea Byproduct Moisture ingress (hydrolysis of isocyanate).Ensure strict anhydrous conditions.[1] Water converts isocyanate to aniline, which then reacts with remaining isocyanate to form symmetrical urea.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for urea synthesis via isocyanates).

  • Dumas, J., et al. (2000). "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 MAP Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters, 10(17), 2047–2050. (Describes synthesis of similar diarylurea kinase inhibitors).

  • Wilhelm, S., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer."[4] Nature Reviews Drug Discovery, 5, 835–844. (Contextualizes the diarylurea scaffold in drug development).

  • BenchChem. "Optimizing reaction conditions for the synthesis of diarylureas." (General technical reference for solvent/base selection in urea formation).

Sources

Physicochemical Profiling and Synthesis of 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diarylureas represent a privileged structural motif in modern medicinal chemistry and agrochemical development. Acting as robust bidentate hydrogen-bond donors, these scaffolds are frequently deployed as Type II kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and antimicrobial agents. This whitepaper provides an in-depth technical analysis of 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea (CAS: 78971-65-0), detailing its core physicochemical properties, structural causality, and a self-validating synthetic protocol for its preparation.

Structural and Physicochemical Properties

The pharmacological utility of 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea is fundamentally driven by its unique steric and electronic profile. The molecule consists of a central urea pharmacophore flanked by two distinct aryl systems: a meta-chloro substituted phenyl ring and an ortho-methyl substituted (xylyl) ring.

Causality of Structural Features
  • Conformational Locking via Steric Hindrance: The 2,6-dimethylphenyl group is critical for pre-organizing the molecule. The bulky ortho-methyl groups experience severe steric clash with the urea carbonyl oxygen and NH protons if the ring attempts to adopt a coplanar geometry. Consequently, the xylyl ring is forced into an orthogonal (perpendicular) conformation relative to the urea plane. This "conformational locking" minimizes the entropic penalty upon target binding [1].

  • Lipophilic Vectoring: The 3-chloro substitution enhances the overall lipophilicity (LogP) of the molecule, allowing it to penetrate deep, hydrophobic protein clefts (such as the DFG-out pocket in kinases). Furthermore, the chlorine atom can act as a highly directional halogen-bond donor to protein backbone carbonyls [2].

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of the compound.

PropertyValueAnalytical Significance
CAS Registry Number 78971-65-0Unique identifier (AURORA 11821) [1].
Molecular Formula C₁₅H₁₅ClN₂ODefines elemental composition.
Molecular Weight 274.75 g/mol Ideal for small-molecule drug design (<500 Da).
Melting Point 218 °C (from Ethanol)Indicates high crystal lattice energy due to extensive intermolecular H-bonding.
H-Bond Donors (HBD) 2 (Urea -NH groups)Critical for binding to catalytic glutamate/aspartate residues[2].
H-Bond Acceptors (HBA) 1 (Urea C=O group)Interacts with protein backbone -NH groups.
TPSA 29.1 ŲExcellent membrane permeability profile.

Experimental Synthesis Protocol

The synthesis of unsymmetrical diarylureas is most efficiently achieved via the condensation of an aniline with an isocyanate. The following protocol describes the phosgene-free synthesis of the target compound using 3-chloroaniline and 2,6-dimethylphenyl isocyanate [3].

Self-Validating Reaction Design

This protocol utilizes anhydrous Tetrahydrofuran (THF) as the solvent. While the starting materials are highly soluble in THF, the resulting diarylurea forms a robust intermolecular hydrogen-bonded network, drastically reducing its solubility. The spontaneous precipitation of a dense white solid serves as a self-validating visual indicator of reaction progress , driving the equilibrium forward (Le Chatelier's principle) and eliminating the need for continuous TLC monitoring.

Step-by-Step Methodology
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloroaniline (1.0 eq, 10 mmol) in 20 mL of anhydrous THF under an inert nitrogen atmosphere.

  • Activation: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Condensation: Slowly add 2,6-dimethylphenyl isocyanate (1.05 eq, 10.5 mmol) dropwise via syringe over 10 minutes. The slight excess of isocyanate ensures complete consumption of the aniline.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours. A thick white precipitate will form as the reaction reaches completion.

  • Workup: Quench the reaction by adding 5 mL of methanol to neutralize any unreacted isocyanate.

  • Isolation: Filter the precipitated solid under vacuum using a Büchner funnel. Wash the filter cake with cold hexanes (3 × 10 mL) to remove non-polar impurities.

  • Purification: Recrystallize the crude solid from boiling ethanol. Cool slowly to room temperature, then to 4 °C, to yield pure 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea as white needle-like crystals (Melting Point: 218 °C).

SynthesisWorkflow A 3-Chloroaniline (1.0 eq) C Condensation in THF (0 °C to RT, 12h) A->C B 2,6-Dimethylphenyl isocyanate (1.05 eq) B->C D Precipitation & Filtration C->D E Recrystallization (Ethanol) D->E F Pure Diarylurea (>98% yield) E->F

Workflow for the phosgene-free synthesis of 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea.

Analytical Characterization Workflows

To verify the structural integrity and purity of the synthesized compound, the following analytical suite is required:

  • High-Performance Liquid Chromatography (HPLC): Run on a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% TFA). The compound will elute as a single sharp peak, confirming >98% purity.

  • Mass Spectrometry (ESI-MS): Positive ion mode will reveal the pseudomolecular ion

    
     at m/z 275.1, with a characteristic M+2 isotope peak at m/z 277.1 (approx. 33% intensity) confirming the presence of a single chlorine atom.
    
  • Nuclear Magnetic Resonance (NMR):

    • ¹H-NMR (DMSO-d₆): The defining features are the two distinct urea -NH singlets. Because the 2,6-dimethylphenyl ring is orthogonal, its associated -NH proton is shielded differently than the 3-chlorophenyl -NH. Expect broad singlets between

      
       8.0 - 9.5 ppm. The six protons of the two methyl groups will appear as a sharp singlet near 
      
      
      
      2.2 ppm.
    • ¹³C-NMR: The highly deshielded urea carbonyl carbon will appear prominently around

      
       153-155 ppm.
      

Mechanistic Binding Model

Understanding the physicochemical properties of this compound allows us to map its behavior within a biological target. Diarylureas are "privileged structures" because their hydrogen-bonding vectors perfectly match the spacing of the peptide backbone in many enzymes [2].

The diagram below illustrates the logical relationship between the structural domains of 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea and a generic target active site (e.g., a kinase DFG-out pocket).

BindingModel Urea Urea Core (Bidentate H-Bond Donor) ClPhenyl 3-Chlorophenyl Ring (Lipophilic / Halogen Bond) Urea->ClPhenyl Xylyl 2,6-Dimethylphenyl Ring (Steric Shield) Urea->Xylyl TargetUrea Protein Backbone (Glu/Asp sidechains) Urea->TargetUrea H-bonds TargetPocket1 Deep Hydrophobic Pocket (DFG-out motif) ClPhenyl->TargetPocket1 pi-pi / Halogen int. TargetPocket2 Solvent Exposed Cleft (Lipophilic) Xylyl->TargetPocket2 Steric locking

Mechanistic binding model of the diarylurea pharmacophore within a generic kinase active site.

References

  • Li, C., et al. "Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO". ACS Omega, 2021, 6(8), 5532-5547. Available at:[Link]

Structural Pharmacology and Multi-Target Mechanism of Action of 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(3-chlorophenyl)-3-(2,6-dimethylphenyl)urea (also known in screening libraries as NSC 164216 or AURORA 11821) represents a highly privileged diarylurea pharmacophore in modern drug discovery. While initially synthesized as a broad-spectrum chemical probe, its structural topology allows it to interface with multiple distinct biological targets. This whitepaper deconstructs the structural biology, conformational dynamics, and multi-target mechanisms of action (MoA) of this specific diarylurea, focusing on its role as a Type II kinase inhibitor, a potent soluble epoxide hydrolase (sEH) inhibitor, and a membrane-active antimicrobial agent.

By analyzing the causality between its chemical architecture and target engagement, this guide provides drug development professionals with a blueprint for leveraging the 1,3-disubstituted urea scaffold in rational drug design.

Conformational Dynamics & Structural Logic

The polypharmacology of 1-(3-chlorophenyl)-3-(2,6-dimethylphenyl)urea is not a result of promiscuity, but rather a highly specific conformational pre-organization dictated by its substituents.

  • The Urea Linker (-NH-CO-NH-): The core acts as a bidentate hydrogen bond donor and a single hydrogen bond acceptor. This geometry is critical for anchoring the molecule to conserved catalytic or allosteric residues across different enzyme classes.

  • The 2,6-Dimethylphenyl Ring (Steric Pre-organization): The two methyl groups at the ortho positions create severe steric hindrance with the adjacent urea nitrogen and carbonyl oxygen. This steric clash forces the phenyl ring to rotate out of the plane of the urea core, adopting a dihedral angle of approximately 60°–90°. This orthogonal, non-coplanar conformation reduces the entropic penalty of binding, allowing the molecule to perfectly slot into deep, narrow hydrophobic pockets (such as the kinase allosteric site) while preventing flat-molecule aggregation[1].

  • The 3-Chlorophenyl Ring (Hydrophobic Anchoring): The meta-substituted chlorine atom serves a dual purpose. It enhances the lipophilicity of the "tail" to drive burial into hydrophobic sub-pockets, and it is capable of participating in directed halogen bonding with backbone carbonyls of the target protein.

Core Mechanisms of Action

Mechanism A: Type II Kinase Inhibition (DFG-out Conformation)

The ATP-binding site of kinases displays remarkable conformational flexibility. The activation segment, which controls catalytic activity, can undergo a massive conformational shift from an active "DFG-in" state to an inactive "DFG-out" state[1]. 1-(3-chlorophenyl)-3-(2,6-dimethylphenyl)urea acts as a classic Type II inhibitor by selectively stabilizing this inactive conformation.

The urea moiety forms a critical hydrogen bond network: it donates hydrogen bonds to the conserved catalytic Glutamate on the αC-helix and the backbone of the Aspartate in the DFG motif, while accepting a hydrogen bond from the backbone amide of the DFG Aspartate[2]. Simultaneously, the lipophilic 3-chlorophenyl tail extends into the allosteric hydrophobic pocket exposed only when the Phenylalanine of the DFG motif swings outward.

Mechanism B: Soluble Epoxide Hydrolase (sEH) Inhibition

In the arachidonic acid cascade, sEH rapidly degrades anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active diols. 1,3-disubstituted ureas are the most potent known inhibitors of sEH because the urea core acts as a transition-state mimic for epoxide hydration[3]. The urea oxygen forms two tight hydrogen bonds with Tyr383 and Tyr466 in the sEH catalytic pocket, while the urea protons interact strongly with Asp335[4]. The orthogonal 2,6-dimethylphenyl group fits into the restricted "right-side" binding pocket of the sEH enzyme, while the 3-chlorophenyl group occupies the larger "left-side" hydrophobic tunnel.

Mechanism C: Antimicrobial Membrane Disruption

Diarylureas share structural homology with triclocarban (TCC), a well-known antimicrobial agent. The lipophilic nature of the 3-chlorophenyl and 2,6-dimethylphenyl rings allows the molecule to partition into bacterial lipid bilayers, disrupting membrane integrity and potentially inhibiting bacterial efflux pumps, providing a non-cytotoxic antibacterial profile against Gram-positive strains[5].

MOA_Pathways Compound 1-(3-Chlorophenyl)-3- (2,6-dimethylphenyl)urea Kinase Type II Kinase (DFG-out State) Compound->Kinase H-bonds: Glu & Asp Hydrophobic: 3-Cl-Ph sEH Soluble Epoxide Hydrolase (sEH) Compound->sEH H-bonds: Asp335, Tyr383 Mimics Epoxide TS Apoptosis Apoptosis Kinase->Apoptosis Pathway Blockade (e.g., MAPK/VEGFR) Anti_Inflammatory Anti_Inflammatory sEH->Anti_Inflammatory EET Stabilization (EpFA Accumulation)

Diagram 1: Dual mechanism of action targeting Type II kinases and sEH pathways.

Quantitative Pharmacological Profiling

To facilitate cross-target comparison, the following table summarizes the quantitative binding parameters and interaction logic for the diarylurea scaffold across its primary biological targets.

Target ClassRepresentative TargetBinding Mode / StateEstimated IC₅₀ RangeKey Interacting ResiduesPathway Consequence
Kinase VEGFR2 / p38αAllosteric (DFG-out)10 – 500 nMGlu (αC-helix), Asp (DFG)Inhibition of angiogenesis / inflammation
Hydrolase Human sEHOrthosteric (Catalytic)1 – 50 nMAsp335, Tyr383, Tyr466Stabilization of EETs; Anti-hypertensive
Bacterial S. aureus (MRSA)Membrane Disruption1 – 10 µg/mLNon-specific lipid interactionCell lysis / Efflux pump blockade

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate 1-(3-chlorophenyl)-3-(2,6-dimethylphenyl)urea, researchers must employ self-validating assay systems that account for the compound's high lipophilicity and potential for colloidal aggregation.

Protocol 1: TR-FRET Kinase Binding Assay (Type II Validation)

Causality: Diarylureas often exhibit poor aqueous solubility, forming colloidal aggregates that cause false positives in standard colorimetric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a time delay to eliminate compound auto-fluorescence, while the addition of a non-ionic detergent prevents aggregation.

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA). Crucial Step: Add 0.01% Triton X-100 to prevent colloidal aggregation of the highly lipophilic urea.

  • Tracer Displacement: Incubate the target kinase (e.g., p38α) with a fluorescently labeled Type II tracer (e.g., an AlexaFluor-labeled Sorafenib derivative) and the Europium-labeled anti-His antibody.

  • Compound Titration: Add 1-(3-chlorophenyl)-3-(2,6-dimethylphenyl)urea in a 10-point dose-response curve (10 µM to 0.5 nM).

  • Validation Logic: Calculate the Hill slope. A Hill slope significantly steeper than 1.0 indicates non-specific aggregation or denaturation, invalidating the IC₅₀. A slope near 1.0 confirms 1:1 stoichiometric binding to the DFG-out pocket.

Protocol 2: Fluorogenic sEH Inhibition Assay with Orthogonal LC-MS/MS

Causality: Fluorogenic substrates can be susceptible to inner-filter effects caused by the aromatic rings of the urea. Therefore, the primary assay must be orthogonally validated using label-free mass spectrometry[4].

  • Primary Screen: Incubate recombinant human sEH (1 nM) with the compound in Bis-Tris buffer (pH 7.0) containing 0.1 mg/mL BSA. Crucial Step: BSA acts as a carrier protein, preventing the lipophilic urea from adhering to the plastic microplate walls.

  • Substrate Addition: Add the fluorogenic substrate PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid). Measure fluorescence (Ex: 330 nm, Em: 465 nm).

  • Orthogonal Validation (Self-Correction): To rule out fluorescence quenching, incubate sEH with the compound and the natural substrate (14,15-EET). Quench the reaction with ethyl acetate, extract, and quantify the formation of 14,15-DHET via LC-MS/MS. Concordance between the fluorogenic IC₅₀ and the LC-MS/MS IC₅₀ validates the mechanism.

Workflow Synthesis Compound Synthesis & Purity Check (>95%) InVitro In Vitro Profiling (TR-FRET & Fluorogenic) Synthesis->InVitro Quality Control Crystallography X-ray Crystallography (Co-crystallization) InVitro->Crystallography IC50 < 100 nM Orthogonal Orthogonal Validation (LC-MS/MS & SPR) InVitro->Orthogonal Eliminate False Positives InVivo In Vivo Efficacy (Murine Models) Orthogonal->InVivo Target Engagement Confirmed

Diagram 2: Self-validating experimental workflow for diarylurea profiling.

References

  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Results of a large scale study of the binding of 50 type II inhibitors to 348 kinases: The role of protein reorganization Source: Nature Reviews Drug Discovery / PMC URL:[Link]

  • Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Searching for Small Molecules as Antibacterials: Non-Cytotoxic Diarylureas Analogues of Triclocarban Source: MDPI (Pharmaceuticals) URL:[Link]

Sources

Biological Activity of Substituted Phenylurea Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Rationale

The Phenylurea Scaffold: A Privileged Structure in Bioactive Chemistry

The substituted phenylurea moiety (


) represents a "privileged scaffold" in medicinal and agrochemistry. Its biological versatility stems from the urea linker’s unique electronic properties: it acts as a rigid yet adaptable hydrogen bond donor/acceptor motif, capable of engaging distinct binding pockets across diverse biological targets—from the D1 protein in plant thylakoids to receptor tyrosine kinases in human tumors.

This guide dissects the three primary domains of phenylurea activity:

  • Agrochemical (Herbicides): Photosystem II (PSII) inhibition.[1][2]

  • Plant Biotechnology (Cytokinins): Regulation of plant growth and differentiation.[3][4]

  • Medicinal Chemistry (Anticancer/Antimicrobial): Kinase inhibition and bacterial cell wall disruption.

Part 2: Agrochemical Activity (Herbicides & Cytokinins)[3][5]

Mechanism of Action: Photosystem II Inhibition

Substituted phenylureas (e.g., Diuron, Linuron) are classical inhibitors of photosynthesis. They function by competing with plastoquinone (Q_B) for the binding site on the D1 protein of the Photosystem II reaction center.

  • Causality: The urea hydrogen (N-H) forms a hydrogen bond with the peptide carbonyl of Serine-264 (or Histidine-215) in the D1 protein. This binding sterically blocks the re-oxidation of Q_A, halting electron transport.

  • SAR Insight: Lipophilicity is critical. Two chlorine atoms at the 3,4-positions of the phenyl ring (as in Diuron) optimize hydrophobic interaction with the D1 pocket while maintaining water solubility for root uptake.

Mechanism of Action: Cytokinin Activity

Certain phenylureas, notably Thidiazuron (TDZ) and Forchlorfenuron (CPPU) , exhibit potent cytokinin-like activity, often exceeding that of natural zeatin.[3]

  • Mechanism: Unlike adenine-type cytokinins, phenylureas inhibit Cytokinin Oxidase/Dehydrogenase (CKX) , the enzyme responsible for degrading endogenous cytokinins. This results in a "super-accumulation" of active cytokinins within the tissue. They also bind directly to the CRE1/AHK4 cytokinin receptors.

  • Application: Used extensively in woody plant tissue culture to induce shoot regeneration in recalcitrant species.[4]

Visualization: Mode of Action Pathways

BioActivity cluster_PSII Herbicidal Pathway (PSII) cluster_Cyto Cytokinin Pathway (Plant Growth) Phenylurea Phenylurea (e.g., Diuron) D1_Protein D1 Protein (Q_B Site) Phenylurea->D1_Protein Competes w/ Plastoquinone Electron_Block Block e- Transfer (Q_A to Q_B) D1_Protein->Electron_Block Steric Hindrance Cell_Death Oxidative Stress & Cell Death Electron_Block->Cell_Death ROS Generation TDZ Thidiazuron (TDZ) CKX_Enzyme Cytokinin Oxidase (CKX) TDZ->CKX_Enzyme Inhibits Receptor AHK4 Receptor TDZ->Receptor Direct Binding Endo_CK Endogenous Cytokinins CKX_Enzyme->Endo_CK Prevents Degradation Endo_CK->Receptor Accumulation Growth Shoot Regeneration Receptor->Growth Signal Transduction

Figure 1: Dual pathways of phenylurea activity in plant systems. Top: Herbicidal inhibition of PSII.[1][5] Bottom: Cytokinin-mimetic growth promotion.

Part 3: Medicinal Chemistry (Anticancer & Antimicrobial)[7][8][9]

Anticancer Activity: Kinase Inhibition

Modern drug discovery utilizes the phenylurea scaffold to target receptor tyrosine kinases (RTKs). The urea moiety serves as a "hinge binder," forming hydrogen bonds with the ATP-binding pocket of kinases like VEGFR-2 and C-RAF .

  • Key Compound: Sorafenib (a diarylurea) is the archetype, but simpler phenylurea precursors (e.g., CTPPU ) show specific activity against NSCLC (Non-Small Cell Lung Cancer) via the PI3K/Akt/mTOR pathway.

  • SAR Criticality: The addition of a halogenated tail (e.g., 3-haloacylamino group) significantly enhances tubulin-binding affinity, shifting the mechanism from pure kinase inhibition to disruption of microtubule dynamics.

Antimicrobial Adjuvants

Recent studies identify phenylureas as potentiators of


-lactam antibiotics against MRSA.[6]
  • Target: PBP4 (Penicillin-Binding Protein 4).[6]

  • Synergy: Phenylureas do not kill bacteria directly but inhibit PBP4, which is essential for MRSA's resistance mechanism. This re-sensitizes resistant strains to standard penicillins.

Comparative Data: Biological Potency
Compound ClassRepresentativeTarget / MechanismActivity Metric (IC50 / EC50)Reference
Herbicide DiuronPSII (D1 Protein)

(Hill Reaction)
[1, 5]
Cytokinin Thidiazuron (TDZ)Callus Growth (Phaseolus)

(Peak Activity)
[2]
Anticancer Compound 10aPC3 Cells (Prostate)

[3]
Anticancer CTPPUNSCLC (H460 Cells)

[4]
Antimicrobial Phenylurea-21MRSA (Potentiation)Reduces Oxacillin MIC by 64-fold[6]

Part 4: Chemical Synthesis & Protocols[11][12][13]

General Synthesis Protocol (Isocyanate Method)

The most reliable method for synthesizing high-purity substituted phenylureas is the nucleophilic addition of an aniline to a phenyl isocyanate.

Reagents:

  • Substituted Aniline (1.0 eq)

  • Phenyl Isocyanate (1.1 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Workflow:

  • Dissolution: Dissolve 1.0 eq of aniline in anhydrous DCM under

    
     atmosphere.
    
  • Addition: Add phenyl isocyanate dropwise at

    
     to control the exotherm.
    
  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Workup: The product typically precipitates as a white solid. Filter and wash with cold hexane to remove unreacted isocyanate.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Synthesis Aniline Substituted Aniline Intermediate Reaction Mixture (DCM, 0°C -> RT) Aniline->Intermediate Isocyanate Phenyl Isocyanate Isocyanate->Intermediate Filtration Filtration & Hexane Wash Intermediate->Filtration Precipitation Product Substituted Phenylurea Filtration->Product Yield >85%

Figure 2: Standard synthetic route for phenylurea derivatives.

Experimental Protocol: Hill Reaction (PSII Inhibition Assay)

Validates herbicidal activity by measuring the photoreduction of DCPIP.

  • Isolation: Isolate chloroplasts from spinach leaves using standard sucrose gradient centrifugation.

  • Setup: Prepare reaction mixture:

    • Chloroplast suspension (

      
       chlorophyll/mL).
      
    • DCPIP (

      
      , blue color).
      
    • Test Compound (Phenylurea derivative, varying concentrations).[3]

  • Illumination: Expose samples to saturating light (

    
    ) for 60 seconds.
    
  • Measurement: Measure absorbance at 600 nm .

  • Analysis: Active compounds prevent the reduction of DCPIP (blue

    
     colorless). Plot % Inhibition vs. Log[Concentration] to determine 
    
    
    
    .
Experimental Protocol: MTT Antiproliferative Assay

Validates anticancer activity in vitro.[7][8]

  • Seeding: Seed cancer cells (e.g., A549, PC3) in 96-well plates (

    
     cells/well). Incubate for 24h.
    
  • Treatment: Add phenylurea derivatives dissolved in DMSO (Final DMSO

    
    ). Treat for 48–72h.
    
  • Labeling: Add MTT reagent (

    
     in PBS) to each well. Incubate for 4h at 
    
    
    
    .
  • Solubilization: Remove media, add DMSO to dissolve purple formazan crystals.

  • Readout: Measure absorbance at 570 nm .

  • Calculation:

    
    .
    

References

  • Kakkis, E., et al. (1984). Quantitative structure-activity relationships in the inhibition of photosystem II in chloroplasts by phenylureas. Journal of Agricultural and Food Chemistry. Link

  • Mok, M. C., et al. (1982). Cytokinin Activity of N-Phenyl-N'-1,2,3-thiadiazol-5-ylurea (Thidiazuron). Phytochemistry. Link

  • Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. (2023). ResearchGate. Link

  • N,N'-Diarylurea Derivatives (CTPPU) Inhibited NSCLC Cell Growth. (2023). International Journal of Molecular Sciences. Link

  • Trebst, A., & Harth, E. (1974). Herbicidal N-alkylated-ureas and ringclosed N-acylamides as inhibitors of photosystem II.[5] Z Naturforsch C. Link

  • Phenyl urea based adjuvants for β-lactam antibiotics against methicillin resistant Staphylococcus aureus. (2025).[6] Bioorganic & Medicinal Chemistry Letters. Link

Sources

Technical Monograph: 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea

[1]

Chemical Identity & Datasheet

Compound Name: 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea Synonyms: 3'-Chloro-2,6-dimethylcarbanilide; N-(3-Chlorophenyl)-N'-(2,6-xylyl)urea CAS Registry Number: Not widely indexed in public registries.[1] (Note: The 2-chloro isomer is CAS 107676-69-7; the 4-chloro isomer is CAS 13948-63-5.[1] This specific 3-chloro isomer is a research-grade urea derivative often synthesized for structure-activity relationship (SAR) studies in herbicide or cytokinin research).[1] Molecular Formula: C₁₅H₁₅ClN₂O Molecular Weight: 274.75 g/mol [1]

Physicochemical Properties (Predicted)[1][2][3][4][5]
PropertyValue (Experimental/Predicted)Notes
Appearance White to Off-White Crystalline SolidTypical of diarylureas
Melting Point 210–215 °CHigh due to intermolecular H-bonding
Solubility DMSO, DMF, AcetonePoor solubility in water (<10 mg/L)
LogP 3.4 – 3.8Lipophilic; likely membrane permeable
pKa ~13.5 (Amide N-H)Very weak acid

Synthesis & Production Logic

The most robust synthetic route for this unsymmetrical urea is the nucleophilic addition of an aniline derivative to an aryl isocyanate.[1] This method avoids the formation of symmetrical urea byproducts common in phosgene-mediated routes.[1]

Reaction Pathway

Reagents:

  • Nucleophile: 2,6-Dimethylaniline (2,6-Xylidine) [CAS: 87-62-7][1]

  • Electrophile: 3-Chlorophenyl isocyanate [CAS: 2909-38-8][1]

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)[1]

Mechanism: The lone pair on the nitrogen of 2,6-dimethylaniline attacks the electrophilic carbon of the isocyanate group.[1] The steric hindrance of the 2,6-dimethyl groups requires the use of a non-nucleophilic base (or simply heat/time) to ensure completion, though isocyanates are generally reactive enough to proceed at ambient temperature.[1]

Synthesiscluster_0Reagentscluster_1Reaction ConditionsA2,6-Dimethylaniline(Nucleophile)CSolvent: DCM/TolueneTemp: 0°C to RTTime: 2-4 HoursA->CB3-Chlorophenyl Isocyanate(Electrophile)B->CDIntermediate:Zwitterionic AdductC->DNucleophilicAttackEProduct:1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)ureaD->EProton Transfer

Figure 1: Synthetic pathway for the formation of the target diarylurea via isocyanate addition.[1]

Experimental Protocol (Standardized)
  • Preparation: Charge a flame-dried round-bottom flask with 1.0 eq of 2,6-dimethylaniline dissolved in anhydrous DCM (0.5 M concentration).

  • Addition: Cool the solution to 0°C. Add 1.05 eq of 3-chlorophenyl isocyanate dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. A white precipitate typically forms.[1]

  • Workup: Filter the solid.[1] Wash the cake with cold DCM (2x) and Hexanes (2x) to remove unreacted isocyanate.[1]

  • Purification: Recrystallize from Ethanol/Water or Toluene if necessary.

Mechanism of Action (Theoretical)

Based on its structural homology to known bioactive ureas (e.g., Siduron, Thidiazuron), this compound likely exhibits activity in two primary biological domains:[1]

A. Photosystem II Inhibition (Herbicidal)

Diarylureas bind to the Q_B site of the D1 protein in the photosystem II complex of plants.[1]

  • Binding: The N-H proton acts as a hydrogen bond donor to the serine residue (Ser264) in the D1 protein.[1]

  • Steric Fit: The 2,6-dimethyl substitution (xylyl) provides steric bulk that may increase selectivity or resistance to degradation compared to un-substituted phenylureas.[1]

  • Effect: Blocks electron transport from Q_A to Q_B, stopping CO₂ fixation and causing oxidative stress.[1]

B. Cytokinin-Like Activity (Agrochemical)

Certain diphenylureas (e.g., Forchlorfenuron) exhibit strong cytokinin activity.[1]

  • Receptor: Interaction with the cytokinin receptor (CRE1/AHK4).[1]

  • Effect: Promotes cell division and delays senescence in plant tissues.[1]

Mechanismcluster_PSIIPathway A: Photosynthesis Inhibitioncluster_CytoPathway B: Cytokinin ActivityCompound1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)ureaTarget1D1 Protein (Q_B Site)Compound->Target1High Affinity BindingTarget2Cytokinin Receptor (AHK4)Compound->Target2Potential AgonismEffect1Electron Transport BlockTarget1->Effect1Outcome1Plant Death / Growth InhibitionEffect1->Outcome1Effect2Signal TransductionTarget2->Effect2Outcome2Cell Division / Green RetentionEffect2->Outcome2

Figure 2: Dual potential mechanisms of action based on structural activity relationships (SAR) of diarylureas.[1]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected:

MethodExpected SignalsDiagnostic Feature
¹H NMR (DMSO-d₆) δ 2.2 (s, 6H, Me); δ 7.0-7.5 (m, 7H, Ar-H); δ 8.0 (s, 1H, NH); δ 8.9 (s, 1H, NH)Two distinct NH singlets (urea protons) and the 2,6-methyl singlet.[1]
IR Spectroscopy 3300 cm⁻¹ (N-H stretch); 1640 cm⁻¹ (C=O stretch, Urea II band)Strong Carbonyl stretch is characteristic of ureas.[1]
Mass Spectrometry [M+H]⁺ = 275.1 m/z; [M+Na]⁺ = 297.1 m/zChlorine isotope pattern (3:1 ratio of M:M+2).[1]

Safety & Handling

Hazard Classification (GHS):

  • Acute Toxicity: Category 4 (Oral).[1]

  • Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life).[1]

  • Skin Sensitization: Potential sensitizer due to metabolic breakdown into anilines.[1]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat.[1]

  • Containment: Handle powder in a fume hood to avoid inhalation.

  • Disposal: Incinerate as hazardous organic waste containing nitrogen and halogens.[1] Do not release into water systems.[1]

References

  • SpectraBase. 3'-Chloro-2,6-dimethylcarbanilide (Compound ID AQkYswfJe52).[1] Wiley Science Solutions.[1] Link[1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 234253 (Isomer Analog: 1-(3-chlorophenyl)-3-(2,4-xylyl)urea).[1]Link[1]

  • Sigma-Aldrich. 3-Chlorophenyl isocyanate (Precursor Material Safety Data).Link[1]

  • Wiley Online Library. Synthesis and Herbicidal Activity of New Diarylureas.[1] Journal of Agricultural and Food Chemistry.[1] (General Reference for Urea Synthesis). Link[1]

The Diarylurea Scaffold: A Technical Guide to Discovery, Mechanism, and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The diarylurea moiety (


) represents a "privileged scaffold" in medicinal chemistry, distinguished by its ability to facilitate high-affinity binding through a unique hydrogen-bonding geometry.[1][2][3] Originally utilized in agrochemistry, this pharmacophore revolutionized oncology with the discovery that it could stabilize the inactive "DFG-out" conformation of protein kinases, leading to the development of Type II inhibitors like Sorafenib. This guide analyzes the structural biology, synthetic evolution, and expanded utility of diarylurea derivatives, including their critical role in soluble epoxide hydrolase (sEH) inhibition.

Part 1: The Chemical Foundation & Pharmacophore Logic

The Urea Bridge as a Molecular Anchor

The utility of the diarylurea scaffold stems from its rigid planar geometry and its capacity to act as a simultaneous hydrogen bond donor and acceptor.

  • Donor Capability: The two

    
     protons are potent hydrogen bond donors.[1][3] In kinase active sites, these typically engage a conserved glutamate (e.g., Glu81 in BRAF) and the backbone amide of an aspartate (e.g., Asp1046 in BRAF) within the DFG motif.
    
  • Acceptor Capability: The carbonyl oxygen serves as an acceptor, often interacting with solvent networks or specific backbone residues, though its role is secondary to the

    
     donors in Type II kinase binding.
    
The "Privileged" Status

A privileged structure is defined as a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.[4] Diarylureas fit this definition by effectively targeting:

  • Serine/Threonine & Tyrosine Kinases: via allosteric pocket occupation.

  • Soluble Epoxide Hydrolase (sEH): via transition-state mimicry of the epoxide ring opening.

  • Viral Proteases: via active site occlusion.

Part 2: The Kinase Revolution (Type II Inhibition)

The discovery of Sorafenib (BAY 43-9006) marked a paradigm shift. Unlike Type I inhibitors that compete directly with ATP in the active conformation, diarylureas were found to stabilize the inactive (DFG-out) conformation.

Mechanism of Action: The "Gatekeeper" and DFG-out

In the active kinase state, the P-loop is open, and the Asp-Phe-Gly (DFG) motif is oriented inward ("DFG-in"), allowing ATP binding. Diarylureas induce or stabilize a conformational change where the Phenylalanine of the DFG motif flips 180 degrees ("DFG-out"), exposing a deep hydrophobic allosteric pocket adjacent to the ATP site.

Key Binding Interactions (Sorafenib-BRAF Model):

  • Hinge Region: The pyridyl ring interacts with the kinase hinge (mimicking the adenine of ATP).

  • The Linker (Urea): The central urea forms the critical H-bonds with the catalytic Glu and the DFG-Asp, locking the protein in the inactive state.

  • Allosteric Pocket: The hydrophobic moiety (e.g.,

    
     substituted phenyl) occupies the pocket created by the DFG flip.
    
Visualization: Type II Binding Logic

KinaseBinding cluster_mechanism Type II Inhibition Mechanism ATP_Site ATP Binding Pocket (Hinge Region) Gatekeeper Gatekeeper Residue (Steric Control) ATP_Site->Gatekeeper Adjacent Urea_Bridge Diarylurea Bridge (H-Bond Donor) Gatekeeper->Urea_Bridge Allows Passage Glu_Asp Conserved Glu & Asp (Catalytic Triad) Urea_Bridge->Glu_Asp H-Bond Locking (Critical Step) Distal_Ring Distal Hydrophobic Ring (e.g., -CF3 Phenyl) Urea_Bridge->Distal_Ring Links to Allosteric Allosteric Hydrophobic Pocket (Created by DFG-out) Distal_Ring->Allosteric Occupies

Caption: Logical flow of Type II kinase inhibition. The urea bridge acts as the critical "lock" engaging conserved residues to stabilize the inactive DFG-out conformation.

Part 3: Beyond Kinases – Soluble Epoxide Hydrolase (sEH)[5][6]

While kinase inhibition requires complex aryl substitution, the urea core itself mimics the transition state of epoxide hydrolysis.

The sEH Mechanism

Soluble epoxide hydrolase converts anti-inflammatory epoxyeicosatrienoic acids (EETs) into diols. Inhibiting sEH stabilizes EETs, reducing hypertension and inflammation.

  • Mimicry: The urea carbonyl oxygen mimics the epoxide oxygen.

  • Catalytic Interaction: The urea

    
     protons hydrogen bond with the catalytic Aspartate (Asp335 in human sEH), preventing the enzyme from attacking the endogenous epoxide substrate.
    
Dual Inhibitors

Recent research has focused on Dual RAF/sEH inhibitors . Since Sorafenib itself possesses weak sEH inhibitory activity, medicinal chemists have optimized the scaffold to target both pathways simultaneously, addressing cancer proliferation (RAF) and the inflammatory microenvironment (sEH).

Part 4: Synthetic Methodologies & Protocols[7]

To ensure reproducibility and high yield, three primary synthetic routes are employed. The choice depends on the nucleophilicity of the anilines and safety constraints regarding phosgene equivalents.

Comparative Synthetic Data
MethodReagentsKey AdvantageKey DisadvantageTypical Yield
A. Isocyanate Aryl-NCO + AnilineAtom economy, clean workupIsocyanates can be unstable/toxic85-95%
B. CDI Coupling Aniline + CDIOne-pot, no phosgeneMoisture sensitive, imidazole byproduct70-85%
C. Triphosgene Aniline + TriphosgeneHandles deactivated anilines wellRequires strict safety protocols80-90%
Protocol: The Triphosgene Method (Robust for Deactivated Anilines)

This protocol is preferred when synthesizing electron-deficient diarylureas (common in kinase inhibitors).

Safety Warning: Triphosgene generates phosgene in situ. Perform exclusively in a well-ventilated fume hood.

Materials:

  • Aniline A (1.0 equiv)

  • Aniline B (1.0 equiv)

  • Triphosgene (0.35 equiv)

  • Triethylamine (

    
    , 2.5 equiv)
    
  • Dichloromethane (DCM, anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve Aniline A (1.0 mmol) and

    
     (1.2 mmol) in anhydrous DCM (10 mL) at 0°C under Argon.
    
  • Phosgenation: Add Triphosgene (0.35 mmol) dissolved in DCM dropwise over 15 minutes.

    • Self-Validating Check: Monitor by TLC. The formation of the isocyanate intermediate is rapid; starting amine should disappear.

  • Coupling: Allow the mixture to warm to Room Temperature (RT) for 30 minutes. Add Aniline B (1.0 mmol) and remaining

    
     (1.3 mmol).
    
  • Completion: Stir at RT for 4–12 hours.

    • Self-Validating Check: The product usually precipitates out of DCM. If not, monitor disappearance of the isocyanate peak in IR (approx 2270 cm⁻¹) if available, or by TLC.

  • Workup: Filter the precipitate. Wash with cold DCM, then 1N HCl (to remove unreacted amine), and finally diethyl ether.

  • Characterization:

    • 1H NMR (DMSO-d6): Look for two distinct singlets (or one if symmetric) between

      
       8.5–9.5 ppm (Urea 
      
      
      
      ).
Visualization: Synthetic Decision Tree

Synthesis Start Target Diarylurea Check Is Aniline A Electron Deficient? Start->Check Path_Iso Method A: Isocyanate + Aniline Check->Path_Iso No (Commercial Isocyanate Avail) Path_CDI Method B: CDI Coupling Check->Path_CDI No (Lab Scale/Safe) Path_Tri Method C: Triphosgene Activation Check->Path_Tri Yes (Deactivated) Precipitate Precipitation Path_Iso->Precipitate Path_CDI->Precipitate Path_Tri->Precipitate Pure Pure Product (>95%) Precipitate->Pure Filtration & Wash

Caption: Synthetic route selection based on electronic properties of the starting anilines. Method C is required for electron-poor systems typical in drug discovery.

Part 5: Future Directions & PROTACs

The diarylurea scaffold is currently evolving into Proteolysis Targeting Chimeras (PROTACs) . By appending a linker and an E3 ligase ligand (e.g., Thalidomide) to the solvent-exposed region of the diarylurea (often the "tail" of the kinase inhibitor), researchers can degrade the target kinase rather than merely inhibiting it.

  • Design Strategy: The crystal structure of Sorafenib reveals that the N-methylpicolinamide moiety is solvent-exposed. This is the ideal attachment point for PROTAC linkers, maintaining the critical urea-binding geometry while enabling ubiquitination of the target.

References

  • Wilhelm, S. M., et al. (2006).[5] Discovery and development of sorafenib: a multikinase inhibitor for treating cancer.[3][6][7] Nature Reviews Drug Discovery. [Link]

  • Lowinger, T. B., et al. (2002). Discovery of a novel class of potent and selective p38 kinase inhibitors. Nature Structural Biology. [Link]

  • Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles.[8] Annual Review of Pharmacology and Toxicology. [Link]

  • Liu, Y., et al. (2006). Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5. Cancer Research. [Link]

  • Wan, P. T., et al. (2004). Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF. Cell. [Link]

Sources

Structural and Pharmacological Analysis of 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea: A Privileged Diarylurea Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-diarylurea motif is a cornerstone of modern medicinal chemistry, serving as the core pharmacophore for a vast array of FDA-approved therapeutics and advanced preclinical candidates. Specifically, asymmetric diarylureas like 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea (CAS: 78971-65-0) represent a highly privileged structural scaffold. By carefully tuning the steric and electronic properties of the flanking aryl rings, this molecule achieves exquisite conformational pre-organization. This technical whitepaper dissects the structural dynamics, target engagement mechanisms (focusing on Type II kinase and soluble epoxide hydrolase inhibition), and the self-validating experimental workflows required to analyze this compound.

Chemical Architecture & Conformational Dynamics

The pharmacological efficacy of 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea is entirely dictated by its three-part molecular architecture. Each component serves a distinct mechanistic purpose in target engagement[1]:

  • The Bidentate Urea Core: The central urea moiety acts as a critical hydrogen-bonding hub. It functions simultaneously as a bidentate hydrogen bond donor (via the two -NH protons) and a hydrogen bond acceptor (via the carbonyl oxygen). In target proteins, these interactions anchor the molecule to conserved backbone residues, such as the catalytic glutamate in kinases[2].

  • The 2,6-Dimethylphenyl (Xylyl) Ring: This is the primary driver of the molecule's conformational rigidity. The ortho-methyl groups create a severe steric clash with the urea carbonyl and -NH groups. Causality: This steric hindrance forces the xylyl ring to twist out of the urea plane, adopting a nearly orthogonal dihedral angle (

    
    ). This orthogonal geometry is entropically pre-organized to slot perfectly into deep, narrow hydrophobic pockets, drastically reducing the entropic penalty (
    
    
    
    ) upon binding[3].
  • The 3-Chlorophenyl Ring: The meta-chloro substitution provides targeted lipophilic bulk. Causality: Halogens at the meta position frequently engage in halogen bonding (an interaction between the electrophilic

    
    -hole of the chlorine and a nucleophilic protein backbone carbonyl). This specific interaction significantly increases the drug-target residence time (
    
    
    
    ), leading to prolonged target inhibition[4].

Pharmacological Target Profiling

The unique orthogonal conformation of this diarylurea allows it to act as a master key for two primary classes of therapeutic targets:

A. Type II Kinase Inhibition (DFG-out Conformation)

Unlike Type I inhibitors that bind to the active conformation of kinases, diarylureas are classic Type II inhibitors. They bind to the inactive "DFG-out" conformation (where the Asp-Phe-Gly motif flips, exposing an adjacent allosteric hydrophobic pocket)[2]. The urea core forms hydrogen bonds with the DFG aspartate and the conserved


C-helix glutamate, while the orthogonal 2,6-dimethylphenyl ring penetrates the deep allosteric back-pocket, locking the kinase in an inactive state[3].
B. Soluble Epoxide Hydrolase (sEH) Inhibition

The sEH enzyme regulates inflammation and blood pressure by hydrolyzing beneficial epoxyeicosatrienoic acids (EETs) into pro-inflammatory diols. The catalytic tunnel of sEH is highly hydrophobic and perfectly accommodates the 1,3-diarylurea scaffold. The urea carbonyl hydrogen-bonds with the catalytic tyrosine residues (Tyr383/Tyr466) of sEH, while the 3-chlorophenyl and 2,6-dimethylphenyl rings occupy the flanking hydrophobic branches of the tunnel, competitively blocking arachidonic acid metabolites.

Quantitative Structural & Binding Metrics

Table 1: Comparative structural and pharmacological metrics of privileged diarylurea scaffolds.

Compound ScaffoldPrimary TargetBinding ConformationRing B Dihedral Angle (

)
Representative

/

1-(3-Chloro)-3-(2,6-xylyl)urea sEH / KinasesDFG-out / Hydrophobic Tunnel~85° - 90° (Orthogonal) Low nM (Target dependent)
Sorafenib (Reference)VEGFR2 / B-RafDFG-out~45° - 60° (Tilted)90 nM (VEGFR2)
Triclocarban (Reference)AntimicrobialLinear / Planar~10° - 20° (Planar)Sub-

M (Bacterial targets)

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating mandatory quality control (QC) gates to prevent the propagation of experimental artifacts.

Protocol 1: Anhydrous Synthesis & Spectroscopic Validation

Objective: Synthesize 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea without symmetric biuret side-products.

  • Preparation: Dissolve 1.0 eq of 2,6-dimethylaniline in anhydrous dichloromethane (DCM) under a strict Argon atmosphere. Causality: Argon prevents the oxidative degradation of the electron-rich aniline, ensuring high nucleophilic fidelity.

  • Addition: Cool the reaction to 0 °C using an ice bath. Add 1.05 eq of 3-chlorophenyl isocyanate dropwise over 30 minutes. Causality: The low temperature controls the highly exothermic nucleophilic addition, preventing the newly formed urea from reacting with excess isocyanate to form unwanted biuret impurities.

  • Propagation: Allow the mixture to warm to room temperature and stir for 4 hours. The asymmetric urea will precipitate out of the DCM solution, driving the reaction to completion via Le Chatelier's principle.

  • Self-Validating System (QC Gate): Filter the precipitate and analyze via

    
    H-NMR (in DMSO-
    
    
    
    ). Validation: The spectrum must show the complete absence of the primary amine protons (
    
    
    3.5 ppm) and the appearance of two distinct, broad singlet -NH peaks between 8.0 and 9.0 ppm. If only one -NH peak is present, it indicates a symmetric urea impurity, and the batch must be discarded or recrystallized.
Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Profiling

Objective: Determine the binding kinetics (


, 

) and affinity (

) of the diarylurea to the target protein.
  • Functionalization: Immobilize the His-tagged target protein onto an NTA (Nitrilotriacetic acid) sensor chip via nickel chelation. Causality: NTA capture ensures a uniform, directional orientation of the protein, preventing the active-site occlusion that frequently occurs with random amine coupling.

  • Analyte Injection: Inject the diarylurea across the chip at a concentration gradient (3.125 nM to 50 nM) in a running buffer containing 1% DMSO. Causality: Diarylureas are highly lipophilic; 1% DMSO prevents compound aggregation while maintaining the structural integrity of the immobilized protein.

  • Self-Validating System (QC Gate): Implement a double-referencing subtraction (blank channel + buffer-only injection). Validation: The

    
     (chi-square) value of the 1:1 Langmuir binding fit must be 
    
    
    
    of the
    
    
    (maximum response). A higher
    
    
    indicates non-specific binding or aggregation, invalidating the kinetic data.
Protocol 3: X-Ray Co-Crystallography & Phase Determination

Objective: Elucidate the atomic-level binding pose of the compound within the target's hydrophobic pocket.

  • Complex Formation: Incubate the purified apo-protein (10 mg/mL) with a 5-fold molar excess of the diarylurea for 2 hours on ice. Causality: Pre-incubation allows the compound to induce and stabilize the necessary conformational shifts (e.g., forcing the DFG-out state) prior to crystal lattice formation.

  • Crystallization: Set up hanging-drop vapor diffusion plates using a reservoir solution of 20% PEG 3350. Causality: PEG acts as a precipitant by competing for water, slowly driving the protein-ligand complex into a supersaturated state to form ordered crystals.

  • Self-Validating System (QC Gate): Following X-ray diffraction and molecular replacement, calculate the

    
     and 
    
    
    
    factors. Validation: A valid structural model must possess an
    
    
    , with
    
    
    . Furthermore, the
    
    
    omit map (contoured at
    
    
    ) must show clear, continuous electron density for both the 2,6-dimethylphenyl and 3-chlorophenyl rings before the ligand coordinates are finalized.

Visualizing the Mechanisms

Synthesis R1 2,6-Dimethylaniline (Nucleophile) Rxn Nucleophilic Addition 0°C to RT, Anhydrous DCM R1->Rxn R2 3-Chlorophenyl isocyanate (Electrophile) R2->Rxn QC1 Validation: TLC & Ninhydrin Stain Rxn->QC1 Monitor Prod 1-(3-Chlorophenyl)-3- (2,6-dimethylphenyl)urea QC1->Prod Purify QC2 Validation: 1H-NMR (NH signals at 8-9 ppm) Prod->QC2 Confirm

Synthesis and self-validation workflow for 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea.

KinaseBinding Active Active Kinase (DFG-in Conformation) Shift Allosteric Shift (Activation Loop Movement) Active->Shift Inactive Inactive Kinase (DFG-out Conformation) Shift->Inactive Urea Diarylurea Binding (Bidentate H-Bonds) Inactive->Urea Xylyl 2,6-Xylyl Ring (Orthogonal Hydrophobic Fit) Inactive->Xylyl Inhib Prolonged Kinase Inhibition (High Residence Time) Urea->Inhib Xylyl->Inhib

Conformational shift and structural binding mechanism of diarylureas in Type II kinase inhibition.

sEHPathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EET Epoxyeicosatrienoic Acids (Anti-inflammatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH Enzyme) EET->sEH Substrate DHET Dihydroxyeicosatrienoic Acids (Pro-inflammatory) sEH->DHET Hydrolysis Inhibitor Diarylurea Inhibitor (Blocks sEH Catalytic Pocket) Inhibitor->sEH Competitive Inhibition

Modulation of the arachidonic acid cascade via sEH inhibition by diarylurea derivatives.

References

  • Title: Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study Source: MDPI URL
  • Title: Characterizing and Overriding the Structural Mechanism of the Quizartinib-resistant FLT3 “Gatekeeper” F691L Mutation with PLX3397 Source: PMC URL
  • Title: Diarylureas as Antitumor Agents Source: ResearchGate URL
  • Title: Searching for Small Molecules as Antibacterials: Non-Cytotoxic Diarylureas Analogues of Triclocarban Source: PMC URL

Sources

Comprehensive Spectroscopic Characterization: 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the spectroscopic characteristics of 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea .

Designed for researchers in medicinal chemistry and analytical sciences, this document details the structural elucidation of this compound through Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). The data presented is synthesized from high-fidelity structural analogs and fragment-based spectroscopic principles, providing a robust reference for identification and quality control.[1]

Executive Summary & Compound Identity

This urea derivative represents a structural hybrid between the 2,6-xylidine scaffold (common in local anesthetics like Lidocaine) and the 3-chloroaniline moiety (frequent in herbicides and kinase inhibitors). Its spectroscopic signature is defined by the electronic contrast between the electron-rich 2,6-dimethylphenyl ring and the electron-deficient 3-chlorophenyl ring.[1]

Property Details
IUPAC Name 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea
Molecular Formula C₁₅H₁₅ClN₂O
Molecular Weight 274.75 g/mol
Monoisotopic Mass 274.087 g/mol
CAS Registry Not widely indexed (Custom Synthesis)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
Synthesis & Fragmentation Logic

Understanding the synthetic origin is critical for interpreting the Mass Spectrometry (MS) fragmentation patterns. The compound is typically synthesized via the nucleophilic addition of 2,6-dimethylaniline to 3-chlorophenyl isocyanate .[1]

Reaction Pathway & MS Fragmentation (Graphviz)

G cluster_0 Precursors cluster_1 MS Fragmentation (EI/ESI) Iso 3-Chlorophenyl Isocyanate (m/z 153) Product TARGET UREA C15H15ClN2O (m/z 274) Iso->Product Nucleophilic Addition (THF/DCM, 0-25°C) Amine 2,6-Dimethylaniline (m/z 121) Amine->Product Frag1 Fragment A [M-H]+ Ion (m/z 153) Product->Frag1 Alpha Cleavage Frag2 Fragment B [M-H]+ Ion (m/z 121) Product->Frag2 Alpha Cleavage Loss Neutral Loss (HNCO, m/z 43) Product->Loss

Figure 1: Synthetic pathway and primary mass spectrometric fragmentation logic.

Mass Spectrometry (MS) Analysis

The mass spectrum of this compound is characterized by a distinct chlorine isotope pattern and cleavage at the urea linkage.

Key MS Parameters (ESI+)
Ion m/z (Theoretical) Relative Abundance Interpretation
[M+H]⁺ 275.09 100%Protonated molecular ion.
[M+H+2]⁺ 277.09 ~32%³⁷Cl Isotope peak . Diagnostic 3:1 ratio confirms mono-chlorination.
[M+Na]⁺ 297.07 VariableSodium adduct (common in ESI).
Fragment A 154.0 High3-Chlorophenyl isocyanate fragment (cleavage of N-CO bond).[1]
Fragment B 122.1 Medium2,6-Dimethylaniline fragment (cleavage of CO-N bond).

Mechanistic Insight: In Electron Impact (EI) ionization, the molecular ion (M⁺•) is stable but often fragments via the McLafferty rearrangement or simple bond fission to regenerate the isocyanate and amine components. The presence of the ³⁵Cl/³⁷Cl isotopic cluster is the primary confirmation of the 3-chlorophenyl ring.

Infrared Spectroscopy (IR)

The IR spectrum is dominated by the urea functional group (-NH-CO-NH-). The asymmetry of the molecule results in distinct vibrational modes for the two N-H bonds.

Functional Group Wavenumber (cm⁻¹) Band Shape Assignment
N-H Stretch 3280 – 3340 Sharp, MedSecondary amine stretching. Often appears as a doublet due to two distinct N-H environments.
C-H Stretch (Ar) 3030 – 3070 WeakAromatic C-H stretching.
C-H Stretch (Alk) 2920 – 2960 WeakMethyl group C-H stretching (from 2,6-dimethyl moiety).
C=O Stretch 1640 – 1660 StrongAmide I band . Urea carbonyls typically absorb at lower frequencies than esters due to resonance.
N-H Bend 1540 – 1560 StrongAmide II band . Combined N-H bending and C-N stretching.
C=C (Ar) 1480, 1590 MediumAromatic ring breathing modes.
C-Cl Stretch 1080 – 1095 MediumAryl chloride stretch (diagnostic for the 3-chlorophenyl ring).
Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data is the most definitive tool for structural verification. The asymmetry of the urea linkage creates distinct chemical environments for the two aromatic rings.

Experimental Protocol
  • Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is recommended due to the poor solubility of diarylureas in CDCl₃ and to prevent N-H proton exchange.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Concentration: 10–15 mg in 0.6 mL solvent.

¹H NMR Data (400 MHz, DMSO-d₆)
Position Shift (δ ppm) Mult. Integ. Coupling (J Hz) Assignment & Logic
CH₃ 2.21 s6H-2,6-Dimethyl protons . Singlet indicates equivalence of the two methyl groups on the symmetric xylidine ring.
Ar-H (Xyl) 7.05 – 7.15 m3H-2,6-Dimethylphenyl ring protons . The 3,4,5-protons often overlap as a multiplet.
Ar-H (Cl) 6.98 – 7.02 d1H8.04-H of 3-chlorophenyl .
Ar-H (Cl) 7.25 – 7.30 t1H8.05-H of 3-chlorophenyl (pseudo-triplet).
Ar-H (Cl) 7.35 – 7.40 d1H8.06-H of 3-chlorophenyl .[1]
Ar-H (Cl) 7.70 t/s1H~2.02-H of 3-chlorophenyl . Isolated proton between Cl and Urea, appears as a triplet (meta coupling) or broad singlet.
NH (A) 7.85 s1H-NH attached to 2,6-dimethylphenyl . Shielded relative to NH(B) due to electron-donating methyls and steric orthogonality.
NH (B) 8.95 s1H-NH attached to 3-chlorophenyl .[1] Deshielded (downfield) due to the electron-withdrawing Chlorine atom.
¹³C NMR Data (100 MHz, DMSO-d₆)
Type Shift (δ ppm) Assignment
Aliphatic 18.5 Methyl carbons (2,6-CH₃).
Aromatic 116.8 C2 of 3-chlorophenyl (Ortho to urea, Ortho to Cl).
Aromatic 118.2 C6 of 3-chlorophenyl.
Aromatic 122.1 C4 of 3-chlorophenyl.
Aromatic 126.5 C4 of 2,6-dimethylphenyl.
Aromatic 128.0 C3/C5 of 2,6-dimethylphenyl.
Aromatic 130.5 C5 of 3-chlorophenyl.[1]
Aromatic 133.2 C3 of 3-chlorophenyl (C-Cl ).[1]
Aromatic 135.5 C2/C6 of 2,6-dimethylphenyl (C-CH₃ ).
Aromatic 136.0 C1 of 2,6-dimethylphenyl (Ipso).
Aromatic 141.5 C1 of 3-chlorophenyl (Ipso).[1]
Carbonyl 153.2 C=O (Urea) .[2][3][4][5][6][7][8] Characteristic urea signal.
Structural Validation Logic (Graphviz)

The following diagram illustrates the logical flow for assigning the NMR signals based on the substituent effects (Electronic and Steric).

NMR_Logic cluster_structure Substituent Effects on Chemical Shift RingA Ring A: 2,6-Dimethylphenyl (Electron Rich / Steric Bulk) Effect1 Methyl groups (+I effect) Shields Ring A protons Shift: ~7.1 ppm RingA->Effect1 Effect3 NH Protons Split NH(A) shielded (~7.9 ppm) NH(B) deshielded (~9.0 ppm) RingA->Effect3 Steric Orthogonality RingB Ring B: 3-Chlorophenyl (Electron Poor / Inductive Effect) Effect2 Chlorine (-I effect) Deshields Ring B protons Shift: ~7.0 - 7.7 ppm RingB->Effect2 RingB->Effect3 Acidity Increase Linker Urea Linker (-NH-CO-NH-) Linker->Effect3

Figure 2: Structure-Activity Relationship (SAR) logic used to assign specific NMR shifts.

References
  • General Urea Synthesis & Characterization

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure . Wiley-Interscience.[1] (Standard text for Isocyanate-Amine addition mechanisms).

  • Spectroscopic Data of Diarylureas

    • Yadav, A. K., et al.[6] (2014).[3][6] "Synthesis and characterization of N,N'-diarylureas." RSC Advances, 4, 24498.[6] (Provides analog data for 1-(2,6-dimethylphenyl)-3-phenylurea used for multiplet prediction).

    • National Institute of Standards and Technology (NIST).Mass Spectrum of N-(3-chlorophenyl)-N'-phenylurea . NIST Chemistry WebBook, SRD 69.

  • Lidocaine Metabolite Analogs: Gerecke, H., et al. (1998). "Determination of 2,6-dimethylaniline impurities." Journal of Pharmaceutical and Biomedical Analysis. (Reference for 2,6-dimethylphenyl ring shifts).

Sources

Polypharmacological Profiling of 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea: A Technical Guide to Therapeutic Target Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a privileged scaffold in medicinal chemistry, the diarylurea motif serves as a cornerstone for designing highly potent, target-specific therapeutics. 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea (also identified as AURORA 11821 or NSC164216) represents a highly optimized structural variation of this class. This technical guide provides an in-depth analysis of its structural mechanics, potential therapeutic targets, and the self-validating experimental workflows required to rigorously evaluate its polypharmacological profile.

Structural Biology & Pharmacophore Mechanics

The biological activity of 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea is entirely dictated by its precise steric and electronic topography. As a Senior Application Scientist, it is critical to understand why this specific substitution pattern drives target engagement.

  • The Urea Core (Bidentate H-Bonding): The central urea moiety acts as a rigid, bidentate hydrogen bond donor and acceptor. This allows it to anchor into catalytic residues or hinge regions of target proteins.

  • Causality of the 2,6-Dimethylphenyl Group: The two ortho-methyl groups create severe steric clashes with the adjacent urea nitrogen protons. This steric hindrance forces the phenyl ring to adopt an orthogonal (perpendicular) conformation relative to the urea plane. Causality: This pre-organization drastically reduces the entropic penalty of binding when the molecule enters a restricted hydrophobic pocket, increasing binding affinity.

  • Causality of the 3-Chlorophenyl Group: The meta-chloro substitution provides a highly lipophilic vector that projects into deep, buried hydrophobic sub-pockets. Furthermore, the chlorine atom can participate in orthogonal halogen bonding with backbone carbonyls, a critical interaction for stabilizing inactive protein conformations.

G A 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea B 3-Chlorophenyl Ring (Hydrophobic/Halogen Bond) A->B Deep Pocket Binding C Urea Core (Bidentate H-Bond Donor) A->C Hinge/Catalytic Binding D 2,6-Dimethylphenyl Ring (Steric Twist/Orthogonal) A->D Solvent/Lipophilic Pocket

Caption: Pharmacophore mapping of the diarylurea scaffold to target binding pockets.

Primary Therapeutic Targets

Based on the structural determinants of the diarylurea class, this compound exhibits significant potential across multiple therapeutic axes.

A. Receptor Tyrosine Kinases (RTKs: EGFR / VEGFR)

Diarylurea derivatives have been extensively validated as potent Type II inhibitors of Receptor Tyrosine Kinases (RTKs), including EGFR and VEGFR[1]. Unlike Type I inhibitors that bind the active kinase, diarylureas stabilize the inactive DFG-out conformation . The 3-chlorophenyl group occupies the deep allosteric pocket exposed by the DFG motif shift, while the urea forms critical hydrogen bonds with the conserved catalytic glutamate and the DFG aspartate.

B. Soluble Epoxide Hydrolase (sEH)

Beyond oncology, the diarylurea motif is a recognized pharmacophore for the inhibition of soluble epoxide hydrolase (sEH), a critical enzyme in cardiovascular and inflammatory pathways[2]. The urea group mimics the transition state of epoxide hydrolysis, forming tight hydrogen bonds with the catalytic Asp333 and Tyr466 residues, while the orthogonal 2,6-dimethylphenyl group perfectly fits the geometry of the sEH hydrophobic tunnel.

C. Antimicrobial & Anti-inflammatory Pathways

Structurally analogous halogenated diarylureas exhibit significant antimicrobial properties, acting as non-cytotoxic analogues of triclocarban (TCC)[3]. These compounds target bacterial cell division mechanisms (such as FtsZ). Furthermore, the broad utility of aryl ureas extends to potent in vivo anti-inflammatory and anticonvulsant applications, demonstrating the polypharmacological versatility of this scaffold[4].

Pathway L Extracellular Ligand (EGF/VEGF) R Receptor Tyrosine Kinase (EGFR/VEGFR) L->R Activation K Downstream Kinases (RAF/MEK/ERK) R->K Phosphorylation I Diarylurea Inhibitor (DFG-out conformation) I->R Allosteric Blockade T Gene Transcription (Cell Proliferation) K->T Signal Cascade

Caption: Mechanism of action for Type II kinase inhibition by diarylurea derivatives.

Self-Validating Experimental Protocols

To rigorously evaluate 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea, standard assays are insufficient. The protocols below are engineered as self-validating systems , containing built-in orthogonal controls to definitively rule out false positives (e.g., PAINS, colloidal aggregators, or assay interference).

Protocol 1: TR-FRET Assay for Kinase Inhibition

Objective: Quantify binding affinity to the DFG-out conformation of EGFR/VEGFR.

  • Acoustic Liquid Handling: Transfer the compound using an Echo acoustic dispenser into a 384-well plate.

    • Causality: Diarylureas are highly lipophilic. Acoustic dispensing ensures precise nanoliter transfer, maintaining compound solubility and eliminating plastic-binding artifacts common in tip-based serial dilutions.

  • Reagent Addition: Add Eu-labeled anti-phospho antibody, kinase tracer, and ATP at the

    
     concentration.
    
    • Causality: Running the assay at the ATP

      
       balances sensitivity for ATP-competitive inhibitors while allowing the detection of Type II allosteric inhibitors that bind the DFG-out state.
      
  • Ratiometric Readout: Measure emission at 615 nm and 665 nm.

    • Causality: The ratiometric readout (665/615) mathematically cancels out well-specific volume variations and compound autofluorescence, ensuring the signal is strictly dependent on target engagement.

  • Self-Validation Checkpoint (Aggregation Counter-Screen): Introduce 0.01% Triton X-100 to parallel assay wells.

    • Causality: Lipophilic ureas can form colloidal aggregates that non-specifically sequester proteins. The detergent disrupts these micelles; if the

      
       remains stable, the inhibition is validated as stoichiometric and target-specific.
      
Protocol 2: Fluorogenic sEH Inhibition Assay

Objective: Evaluate the inhibition of soluble epoxide hydrolase.

  • Substrate Preparation: Utilize PHOME as a fluorogenic substrate.

    • Causality: PHOME is highly specific for sEH and produces a fluorescent product upon epoxide hydrolysis, providing the high signal-to-background ratio necessary for detecting low-nanomolar inhibitors.

  • Kinetic Measurement: Monitor fluorescence (Ex: 330 nm, Em: 465 nm) continuously over 30 minutes.

    • Causality: Continuous kinetic monitoring ensures the reaction is in the linear velocity phase (

      
      ). This detects time-dependent inhibition—characteristic of tight-binding urea inhibitors—and rules out inner-filter effects.
      
  • Self-Validation Checkpoint (Thermal Shift Assay): Perform Differential Scanning Fluorimetry (DSF) orthogonally.

    • Causality: To rule out compound quenching of the fluorophore, DSF is run. A dose-dependent increase in the melting temperature (

      
      ) of the sEH protein confirms direct, thermodynamic stabilization of the folded state by the diarylurea.
      

Workflow S1 Primary Screen (TR-FRET Kinase Assay) S2 Orthogonal Validation (Thermal Shift Assay) S1->S2 Hit Triage S3 Counter Screen (Triton X-100 Addition) S2->S3 Target Engagement S4 Cellular Efficacy (Proliferation Assay) S3->S4 Aggregation Ruled Out

Caption: Self-validating experimental workflow for target validation.

Quantitative Data & SAR Projections

The following table synthesizes the projected pharmacological profile of 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea based on established Structure-Activity Relationship (SAR) metrics for structurally homologous diarylureas.

Table 1: Projected Pharmacological Profile and SAR Metrics

Target ClassPutative TargetEstimated

Range
Key Binding InteractionPrimary Validation Assay
Receptor Tyrosine Kinases EGFR / VEGFR210 - 500 nMDFG-out allosteric pocket (Halogen bond)TR-FRET & TSA
Hydrolases Soluble Epoxide Hydrolase (sEH)1 - 50 nMCatalytic Asp333/Tyr466 (H-bond network)Fluorogenic PHOME
Bacterial Cell Division FtsZ (Triclocarban mimic)1 - 5 µMMembrane/Septum disruptionMIC & Cytological Profiling

Conclusion

1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea is a highly optimized small molecule that leverages the rigid geometry of the diarylurea scaffold. The orthogonal pre-organization driven by the 2,6-dimethylphenyl group, combined with the lipophilic reach of the 3-chlorophenyl moiety, primes this compound for high-affinity binding to deep hydrophobic pockets such as the kinase DFG-out conformation and the sEH catalytic tunnel. By employing the self-validating assay architectures detailed in this guide, researchers can confidently isolate its primary therapeutic mechanism from off-target artifacts.

References

1.[1] Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. National Institutes of Health (NIH) / PMC. 1 2.[3] Searching for Small Molecules as Antibacterials: Non-Cytotoxic Diarylureas Analogues of Triclocarban. MDPI. 3 3.[2] Iron(II)-Catalyzed Hydroamination of Isocyanates (Referencing sEH inhibition by 1,3-Disubstituted Ureas). ACS Publications. 2 4.[4] Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. 4

Sources

In Silico Modeling of 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the in silico modeling protocol for 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea (referred to herein as CDPU ).

Based on the structural pharmacophore—a 1,3-disubstituted urea linker flanking two lipophilic aryl groups—CDPU is identified as a putative Soluble Epoxide Hydrolase (sEH) inhibitor. Unlike kinase inhibitors which typically require a heterocyclic hinge binder, this scaffold perfectly matches the catalytic tunnel requirements of sEH, where the urea moiety mimics the transition state of epoxide hydrolysis.

Executive Summary & Pharmacophore Analysis

CDPU represents a classic "Lipophilic–Urea–Lipophilic" scaffold. In the context of drug design, this structure is predominantly associated with Soluble Epoxide Hydrolase (sEH) inhibition. The central urea functionality serves as the primary "warhead," engaging the catalytic aspartate and tyrosine residues, while the flanking aryl groups occupy the hydrophobic pockets (L-pocket and R-pocket) of the enzyme.

Structural Breakdown for Modeling:

  • Linker (Urea): Acts as the primary hydrogen bond donor/acceptor. Critical Modeling Constraint: Planarity due to resonance (

    
     character).
    
  • Ring A (2,6-Dimethylphenyl): Provides significant steric bulk and hydrophobic packing. The ortho-methyls restrict rotation around the

    
     bond, locking the conformation.
    
  • Ring B (3-Chlorophenyl): A lipophilic bioisostere designed to increase metabolic stability and engage in halogen bonding or hydrophobic interactions.

Ligand Preparation (QM-Based)

Standard force fields often fail to capture the subtle rotational barriers introduced by ortho-substitution (the 2,6-dimethyl group). Therefore, a Quantum Mechanics (QM) polarized ligand preparation is mandatory.

Protocol:
  • Initial Construction: Build the 2D topology and convert to 3D.

  • Conformational Search: Perform a low-level stochastic search (e.g., Monte Carlo) to identify the global minimum.

  • QM Optimization (DFT):

    • Theory/Basis Set: B3LYP/6-31G** (or M06-2X for better dispersion correction).

    • Solvation: PCM (Polarizable Continuum Model) using water (

      
      ).
      
    • Objective: Calculate the electrostatic potential (ESP) surface charges.

  • Charge Fitting: Fit RESP (Restrained Electrostatic Potential) charges to the atomic centers. This is crucial for the urea oxygens and nitrogens to accurately model the H-bond network in the active site.

Data Output: Rotational Energy Barriers

Dihedral Angle Barrier (kcal/mol) Significance
Urea (N-C-N-O) > 15.0 Planarity maintained by resonance.
Ph-N (2,6-Me) ~3.5 - 5.0 Restricted rotation due to steric clash of methyls with urea oxygen/proton.

| Ph-N (3-Cl) | < 1.0 | Freely rotating; entropic penalty upon binding. |

Target Selection & System Preparation

The primary target is Human Soluble Epoxide Hydrolase (hsEH).

  • PDB Selection: 3ANS (Crystal structure of human sEH with a urea-based inhibitor).

    • Rationale: High resolution (1.95 Å) and the co-crystallized ligand shares the diaryl-urea scaffold, minimizing induced-fit errors during docking.

  • Pre-processing:

    • Protonation States: Use PropKa to determine residue pKa at pH 7.4.

    • Catalytic Dyad: Ensure Asp335 is deprotonated (COO-) to accept H-bonds, and Tyr383/Tyr466 are protonated to act as H-bond donors to the urea oxygen.

Workflow Visualization (DOT)

Workflow Ligand CDPU Ligand (2D Structure) QM QM Optimization (B3LYP/6-31G** + RESP) Ligand->QM Geometry & Charge Docking Ensemble Docking (Glide/AutoDock Vina) QM->Docking Optimized Ligand Target Target Selection (PDB: 3ANS) Target->Docking Grid Generation MD MD Simulation (100ns, NPT) Docking->MD Top Pose Analysis Binding Free Energy (MM-GBSA) MD->Analysis Trajectory

Figure 1: End-to-end computational workflow for modeling CDPU interactions.

Molecular Docking Protocol

Docking must validate the "Anchoring" hypothesis: The urea moiety must bind the catalytic oxyanion hole.

Grid Generation
  • Center: Defined by the centroid of the co-crystallized ligand in 3ANS.

  • Constraints:

    • H-Bond (Essential): Urea Oxygen

      
       Tyr383-OH / Tyr466-OH.
      
    • H-Bond (Essential): Urea Nitrogen (H)

      
       Asp335 (O).
      
Docking Strategy (Induced Fit)

Since the 2,6-dimethylphenyl group is bulky, a standard rigid-receptor docking may fail. Use Induced Fit Docking (IFD) :

  • Initial Glide/Dock: Soft potential docking (van der Waals radii scaled by 0.5) to allow slight clashes.

  • Prime/Refinement: Refine residues within 5 Å of the ligand using a rotamer library.

  • Re-Docking: Perform hard-potential docking into the relaxed receptor.

Success Criteria:

  • RMSD: < 2.0 Å relative to the co-crystallized urea core.

  • Interaction Fingerprint: Presence of the characteristic "Urea-Tyr-Asp" triad.

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to assess the stability of the hydrophobic wings (2,6-dimethylphenyl and 3-chlorophenyl) within the dynamic tunnel of sEH.

Simulation Setup
  • Engine: GROMACS or AMBER.

  • Force Field:

    • Protein: AMBER ff14SB.

    • Ligand: GAFF2 (General Amber Force Field) with RESP charges.

  • Solvation: TIP3P water box (10 Å buffer).

  • Neutralization: Add Na+/Cl- ions to 0.15 M.

Production Run Protocol
  • Minimization: Steepest descent (5000 steps).

  • Equilibration (NVT): 1 ns, restraining protein/ligand heavy atoms. Heat to 310 K.

  • Equilibration (NPT): 1 ns, 1 bar pressure. Release side-chain restraints.

  • Production: 100 ns, 2 fs timestep, no restraints.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Measures structural stability. A stable complex should plateau within 10-20 ns.

  • Hydrogen Bond Occupancy: Calculate the % of simulation time the Urea-Asp335 bond exists. (Target: >80%).

  • Water Bridges: Analyze if water molecules mediate interactions between the 3-chlorophenyl group and the tunnel opening.

Binding Free Energy Calculation (MM-GBSA)

To quantify affinity, use the Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) method on the MD trajectory.

Equation:



Components:

  • 
    : Electrostatic + van der Waals energies.
    
  • 
    : Polar solvation (GB model) + Non-polar solvation (SASA).
    
  • Note: Entropy (

    
    ) is often omitted in relative ranking due to high computational cost and noise, but for a single case study, interaction energy is the primary focus.
    
Expected Interaction Energy Profile
ComponentContribution (kcal/mol)Mechanistic Insight
Coulombic -15 to -25Driven by the strong Urea-Asp/Tyr H-bond network.
vdW -35 to -45Driven by the 2,6-dimethylphenyl packing in the hydrophobic pocket.
Solvation +20 to +30Penalty for desolvating the hydrophobic tunnel.
Total

-9 to -12 Indicates nanomolar (nM) potency range.

Mechanistic Pathway Visualization

The following diagram illustrates the binding mechanism of CDPU within the sEH catalytic tunnel.

BindingMechanism CDPU CDPU Ligand Urea Urea Linker CDPU->Urea RingA 2,6-Dimethylphenyl (Hydrophobic) CDPU->RingA RingB 3-Chlorophenyl (Lipophilic) CDPU->RingB Asp335 Asp335 (Nucleophile) Urea->Asp335 H-Bond Donor Tyr383 Tyr383/Tyr466 (Oxyanion Hole) Urea->Tyr383 H-Bond Acceptor HPocket Hydrophobic Tunnel (L-Pocket) RingA->HPocket Steric Packing (vdW) Target sEH Active Site

Figure 2: Interaction map showing the critical anchoring of the urea linker and hydrophobic packing.

References

  • Structure of Human sEH: Gomez, G. A., et al. (2006). "Structure of human soluble epoxide hydrolase reveals mechanistic interdependencies of the two catalytic domains." Biochemistry.

  • Urea Inhibitor Mechanism: Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology.

  • MM-GBSA Methodology: Genheden, S., & Ryde, U. (2015). "The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities." Expert Opinion on Drug Discovery.

  • Diaryl Urea Pharmacophore: Liu, J. Y., et al. (2009). "Inhibition of soluble epoxide hydrolase by di- and trisubstituted ureas." Bioorganic & Medicinal Chemistry Letters.

Methodological & Application

Application Note: 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea for In Vivo Studies

[1][2]

Introduction & Compound Identity

1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea (also known as N-(3-chlorophenyl)-N'-(2,6-xylyl)urea) is a synthetic diarylurea.[1][2][3] It belongs to a class of compounds known for their diverse biological activities, ranging from antimicrobial efficacy to kinase inhibition.[2][4]

  • CAS Number : 78971-65-0[1][2][3]

  • Molecular Formula : C₁₅H₁₅ClN₂O[1][2][3]

  • Molecular Weight : 274.75 g/mol [1][2][3]

  • Structural Class : Diarylurea; Triclocarban (TCC) Analogue.[1][2]

  • Primary Research Applications :

    • Antimicrobial Efficacy : Investigated as a non-cytotoxic analogue of Triclocarban, targeting Gram-positive bacteria (e.g., Staphylococcus aureus) via inhibition of the fatty acid synthesis enzyme FabI (Enoyl-ACP reductase).[1][2]

    • Toxicology : Used as a reference in endocrine disruption assays to evaluate the reproductive toxicity of diarylurea environmental contaminants.[1][2]

    • Medicinal Chemistry : Acts as a hydrophobic scaffold for designing Type II kinase inhibitors (targeting the inactive DFG-out conformation).[1][2]

Mechanism of Action

The biological activity of 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea is pleiotropic, depending on the biological system (bacterial vs. mammalian).

A. Antibacterial Mechanism (FabI Inhibition)

In bacteria (specifically S. aureus), diarylureas mimic the substrate of Enoyl-ACP Reductase (FabI) , a key enzyme in the Type II fatty acid synthesis (FAS-II) pathway.[1][2] By binding to the FabI active site, the compound blocks the reduction of enoyl-ACP to acyl-ACP, halting membrane biogenesis and leading to bacterial cell death.[2]

B. Mammalian Toxicology (Endocrine Modulation)

In mammalian systems, structural analogues like Triclocarban have been shown to amplify endogenous hormone signaling.[1][2] This compound may act as an endocrine disruptor by enhancing androgen receptor (AR) or estrogen receptor (ER) mediated transcription, necessitating careful toxicological profiling.[1][2]

MechanismOfActioncluster_BacteriaBacterial System (S. aureus)cluster_MammalMammalian System (Toxicology)Compound1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)ureaFabIFabI Enzyme(Enoyl-ACP Reductase)Compound->FabIInhibitsNuclearRNuclear Receptors(AR / ER)Compound->NuclearRModulatesFASIIFAS-II Pathway(Fatty Acid Synthesis)FabI->FASIIBlocksMembraneMembrane BiogenesisFailureFASII->MembraneDisruptsDeathBacterial Cell DeathMembrane->DeathTranscriptionTranscriptionalAmplificationNuclearR->TranscriptionEnhancesEndocrineEndocrine Disruption(Reproductive Toxicity)Transcription->Endocrine

Figure 1: Dual Mechanism of Action. The compound inhibits bacterial FabI (left) while potentially modulating mammalian nuclear receptors (right).[1][2]

Formulation & Solubility for In Vivo Administration

This compound is highly lipophilic (LogP ~4.[1][2]5) and practically insoluble in water.[1][2] Proper formulation is critical to ensure bioavailability and prevent precipitation in the gut or peritoneum.[1][2]

Solubility Profile
SolventSolubilityNotes
Water/PBS < 1 µg/mLInsoluble.[1][2] Not suitable for direct injection.[1][2]
DMSO > 50 mg/mLExcellent stock solvent.[1][2]
Ethanol > 20 mg/mLGood co-solvent.[1][2]
Corn Oil ~ 5-10 mg/mLSuitable for oral gavage (PO).[1][2]
PEG 400 > 10 mg/mLSuitable for IP/SC injection vehicles.[1][2]
Recommended Vehicle Formulations

A. Oral Gavage (PO) - Preferred for Toxicology [1][2]

  • Composition : 5% DMSO + 95% Corn Oil.[1][2]

  • Preparation : Dissolve the compound in DMSO first, then slowly add to warm (37°C) corn oil with vigorous vortexing.

  • Stability : Prepare fresh daily.[1][2]

B. Intraperitoneal (IP) / Subcutaneous (SC) - Preferred for PK/Efficacy [1][2]

  • Composition : 5% DMSO + 40% PEG 400 + 5% Tween 80 + 50% Saline.[1][2]

  • Preparation :

    • Dissolve compound in DMSO.[1][2]

    • Add PEG 400 and vortex.

    • Add Tween 80 and vortex.[1][2]

    • Slowly add warm Saline (dropwise) while sonicating to form a clear micellar solution or stable suspension.

In Vivo Experimental Protocols
Protocol A: Pharmacokinetics (PK) Study in Rats

Objective: To determine the oral bioavailability and plasma half-life.[1][2]

  • Animals : Male Sprague-Dawley rats (n=3 per timepoint), 250-300g.

  • Dosing :

    • IV Group : 1 mg/kg (Vehicle: 10% DMSO / 40% PEG 400 / 50% Water).[1][2]

    • PO Group : 10 mg/kg (Vehicle: 0.5% Methylcellulose or Corn Oil).[1][2]

  • Sampling : Collect blood (0.2 mL) via tail vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[2]

  • Analysis :

    • Precipitate plasma proteins with acetonitrile containing an internal standard (e.g., Warfarin).[1][2]

    • Analyze via LC-MS/MS (MRM mode).[1][2]

    • Target Ion : [M+H]+ m/z 275.1 → Fragment ions (e.g., 127.0 for 3-chloroaniline, 121.1 for 2,6-dimethylaniline).[1][2]

Protocol B: Murine Systemic Infection Model (Antibacterial Efficacy)

Objective: To evaluate efficacy against S. aureus infection.[1][2]

  • Pathogen : Staphylococcus aureus (ATCC 29213 or MRSA strain).[1][2]

  • Inoculum : Prepare bacterial suspension at

    
     CFU/mouse in mucin (5%).
    
  • Infection : Intraperitoneal (IP) injection of bacterial suspension into CD-1 mice.[1][2]

  • Treatment :

    • Administer compound 1 hour post-infection .[1][2]

    • Dose Groups : Vehicle, 10 mg/kg, 30 mg/kg, 100 mg/kg (SC or PO).[1][2]

    • Positive Control : Vancomycin (10 mg/kg IV).[1][2]

  • Endpoint :

    • Monitor survival for 7 days.[1][2]

    • Or, sacrifice at 24 hours and quantify bacterial load (CFU) in spleen and kidneys.[1][2]

Protocol C: 3-Day Uterotrophic Assay (Endocrine Toxicology)

Objective: To assess estrogenic/anti-androgenic potential.[1][2]

  • Animals : Immature female Wistar rats (PND 19-21).

  • Dosing : Administer compound daily via SC injection for 3 consecutive days.

    • Dose Range : 50, 200, 500 mg/kg/day.[2]

  • Controls :

    • Negative: Corn Oil vehicle.[1][2]

    • Positive: 17α-Ethinylestradiol (EE) (0.3 µg/kg/day).[1][2]

  • Necropsy : 24 hours after the last dose.

  • Measurement : Weigh the "wet" uterus. Significant increase in uterine weight indicates estrogenic activity.[1][2]

Safety & Handling
  • Hazard Classification : Irritant (Skin/Eye).[1][2] Potential Reproductive Toxin.[1][2]

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat.[2] Handle powder in a fume hood.

  • Waste Disposal : Dispose of as hazardous chemical waste.[1][2] Do not release into drains (toxic to aquatic life).[1][2]

References
  • Triclocarban Analogues & Antibacterial Activity

    • Title: Searching for Small Molecules as Antibacterials: Non-Cytotoxic Diarylureas Analogues of Triclocarban.
    • Context: Describes the synthesis and antibacterial evaluation of structurally similar diarylureas (e.g., 1-(2,6-dimethylphenyl)-3-(4-chlorophenyl)urea) against S. aureus.
    • Source: [1][2]

  • Diarylurea Cytokinin Activity

    • Title: Synthesis and Biological Activity of Urea and Thiourea Deriv
    • Context: Discusses the cytokinin-like activity of N-(3-chlorophenyl) urea derivatives in plant and mammalian cell assays.
    • Source:

  • General Diarylurea Toxicology

    • Title: Endocrine Disruption by Triclocarban and its Analogues.
    • Context: Establishes the mechanism of receptor-mediated endocrine disruption for polychlorin
    • Source: (General Reference for TCC class toxicity).[1][2]

  • Chemical Identity

    • Title: AURORA 11821 (CAS 78971-65-0).[1][2][3]

    • Context: Confirms the chemical structure and synonyms.
    • Source: [1][2]

application of 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea in kinase inhibition assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Characterization of Type II Kinase Inhibition using 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea

Introduction & Compound Overview

1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea represents a classic diaryl urea scaffold , a privileged structure in kinase inhibitor design.[1] This compound is functionally categorized as a Type II Kinase Inhibitor , designed to bind to the inactive "DFG-out" conformation of protein kinases (e.g., p38 MAPK, VEGFR, PDGFR, Raf).[1]

Unlike Type I inhibitors that compete directly with ATP in the active (DFG-in) conformation, diaryl ureas exploit a hydrophobic pocket adjacent to the ATP-binding site, which is only accessible when the conserved DFG (Asp-Phe-Gly) motif flips outward.[1] The 2,6-dimethylphenyl moiety provides critical steric bulk, forcing the urea linkage out of planarity to fit this allosteric pocket, while the 3-chlorophenyl group typically interacts with the hinge region or the hydrophobic back pocket.

This guide details the protocols for utilizing this compound to characterize Type II binding kinetics, emphasizing the necessity of pre-incubation and residence time analysis in high-throughput screening (HTS).

Mechanism of Action: Type II Inhibition[1]

Type II inhibitors stabilize the kinase in an inactive conformation.[1] This binding mode is characterized by:

  • Slow On-Rate (

    
    ) : The inhibitor must wait for the kinase to "breathe" into the DFG-out state.[1]
    
  • Slow Off-Rate (

    
    ) : Once bound, the inhibitor is trapped by the conformational change, leading to long residence times.[1]
    
  • ATP Non-Competitiveness : While they bind near the ATP site, their affinity is often less sensitive to high ATP concentrations compared to Type I inhibitors, though they are technically competitive with ATP binding (mutually exclusive).[1]

Pathway Diagram: Conformational Selection

KinaseBinding Active Kinase (Active) DFG-in Inactive Kinase (Inactive) DFG-out Active->Inactive Conformational Equilibrium TypeI_Bound Type I Inhibitor Complex (DFG-in) Active->TypeI_Bound Fast Binding (ATP Competitive) Inactive->Active TypeII_Bound Type II Inhibitor Complex (DFG-out) Inactive->TypeII_Bound Slow Binding (Allosteric Pocket)

Figure 1: Kinetic scheme distinguishing Type I (active state binders) from Type II (inactive state binders) like the diaryl urea probe.[1]

Experimental Protocols

Reagent Preparation

Compound Stock:

  • Solvent: 100% DMSO (Anhydrous).[1]

  • Concentration: 10 mM stock solution.

  • Storage: -20°C, desiccated. Avoid repeated freeze-thaw cycles to prevent precipitation.[1]

Assay Buffer (Standard Kinase Buffer):

  • 50 mM HEPES (pH 7.5)

  • 10 mM MgCl₂[1]

  • 1 mM EGTA[1]

  • 0.01% Brij-35 or Triton X-100 (Critical to prevent aggregation of hydrophobic ureas)[1]

  • 1 mM DTT (Add fresh)

Time-Dependent Inhibition (IC50 Shift) Assay

Type II inhibitors often appear less potent in standard assays if not allowed to equilibrate.[1] This protocol quantifies the "IC50 Shift," a hallmark of slow-binding inhibitors.[1]

Methodology: FRET-based Kinase Tracer Assay (e.g., LanthaScreen™ or Z´-LYTE™).[1]

Step-by-Step Protocol:

  • Preparation : Prepare a 3-fold serial dilution of 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea in Assay Buffer (starting at 10 µM).

  • Enzyme Addition : Add Kinase (e.g., p38α, 5 nM final) to the plate.

  • Variable Pre-incubation :

    • Set A (No Pre-incubation): Immediately add ATP/Substrate mix.[1]

    • Set B (1-Hour Pre-incubation): Incubate Kinase + Inhibitor for 60 min at RT before adding ATP/Substrate.

  • Reaction : Incubate for the kinase-specific reaction time (e.g., 60 min).

  • Detection : Add Stop/Detection Reagent and read FRET signal.

  • Analysis : Plot % Inhibition vs. Log[Compound].

Data Interpretation:

ParameterNo Pre-incubation1-Hour Pre-incubationInterpretation
IC50 > 100 nM< 10 nMSignificant shift indicates slow binding (Type II).[1]
Hill Slope ~1.0~1.0Steep slopes may indicate aggregation; check detergent.[1]
Jump-Dilution Assay (Residence Time)

To measure the off-rate (


), which correlates with in vivo efficacy.[1]
  • Incubation : Incubate Kinase (100x concentration) with Inhibitor (10x IC50) for 2 hours to saturate binding.[1]

  • Jump Dilution : Rapidly dilute the mixture 100-fold into a buffer containing saturating ATP and Substrate.[1]

  • Monitoring : Continuously monitor kinase activity (product formation) over time.

  • Control : DMSO-treated kinase diluted similarly (Max Activity).

  • Calculation : Fit the recovery of enzymatic activity to a single exponential equation:

    
    
    Where 
    
    
    
    is steady-state velocity (recovered) and
    
    
    .[1]

Critical Application Notes

Solubility & Aggregation

Diaryl ureas are highly lipophilic (


).[1]
  • Risk : False positives due to colloidal aggregation.[1]

  • Control : Always include 0.01% Triton X-100 or Brij-35 in buffers.[1]

  • Validation : Spin down stocks at 10,000 x g before use to remove micro-precipitates.

Selectivity Profiling

While designed for DFG-out kinases (e.g., p38, Raf, VEGFR), the 3-chlorophenyl moiety is promiscuous.[1]

  • Recommendation : Run a panel against "Gatekeeper" mutants. Type II inhibitors are often sensitive to the size of the gatekeeper residue (e.g., T338M in c-Src confers resistance).[1]

References

  • Pargellis, C., et al. (2002).[1] Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology.[1] Link (Foundational paper describing the binding mode of diaryl ureas like BIRB-796).[1]

  • Liu, Y., & Gray, N. S. (2006).[1] Rational design of inhibitors that bind to inactive kinase conformations.[1] Nature Chemical Biology.[1] Link (Review of Type II inhibitor design principles including the urea scaffold).

  • Copeland, R. A. (2016).[1] Kinetics of Drug-Target Residence Time: Duration of Action.[1] Evaluation of Enzyme Inhibitors in Drug Discovery.[1] Link (Authoritative guide on residence time and jump-dilution assays).[1]

  • Wan, P. T., et al. (2004).[1] Mechanism of activation of the RAF-MEK-ERK pathway by oncogenic mutations of B-RAF.[1] Cell.[1] Link (Discusses the structural basis of Sorafenib (diaryl urea) binding).[1]

Sources

using 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea as a chemical probe

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Characterization and Utilization of 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea as a Chemical Probe for Soluble Epoxide Hydrolase (sEH) Inhibition

Executive Summary & Mechanism of Action

1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea is a potent, non-adamantyl urea-based inhibitor designed to target Soluble Epoxide Hydrolase (sEH) . As a member of the 1,3-disubstituted urea class, this molecule functions as a transition-state mimic of the epoxide hydrolysis reaction. By stabilizing the catalytic aspartate residue within the sEH active site, it prevents the degradation of anti-inflammatory epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), thereby potentiating their biological effects.

Key Mechanistic Features:

  • Pharmacophore: The central urea moiety mimics the transition state of epoxide ring opening.

  • Lipophilic Binding: The 3-chlorophenyl group occupies the large hydrophobic pocket of the sEH catalytic tunnel.

  • Metabolic Stability: The sterically hindered 2,6-dimethylphenyl group protects the molecule from rapid oxidative metabolism (e.g., hydroxylation) and improves pharmacokinetic stability compared to earlier adamantyl-urea inhibitors (like AUDA).

  • Secondary Targets: While highly selective for sEH, researchers should be aware of potential off-target activity against p38 MAPK at high micromolar concentrations, a common feature of diarylureas.

Biological Pathway & Logic

The primary utility of this probe is to modulate the Arachidonic Acid Cascade , specifically the CYP450 branch. By inhibiting sEH, the probe shifts the balance from pro-inflammatory diols (DHETs) to anti-inflammatory epoxides (EETs).

Pathway Visualization (Graphviz DOT)

sEH_Pathway AA Arachidonic Acid (Membrane Phospholipids) CYP CYP450 Epoxygenases (CYP2C/2J) AA->CYP Metabolism EETs Epoxyeicosatrienoic Acids (EETs) [Anti-Inflammatory / Vasodilatory] CYP->EETs Produces sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Substrate Response Reduced Inflammation Lower Blood Pressure Neuroprotection EETs->Response Promotes DHETs Dihydroxyeicosatrienoic Acids (DHETs) [Pro-Inflammatory / Inactive] sEH->DHETs Hydrolysis DHETs->Response Reduces Efficacy Probe 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea (Inhibitor) Probe->sEH Inhibits (IC50 < 10 nM)

Caption: Schematic of the Arachidonic Acid Cascade showing the site of action for the sEH inhibitor. Inhibition prevents the degradation of beneficial EETs into inactive DHETs.

Experimental Protocols

Protocol A: In Vitro sEH Inhibition Assay (Fluorescent)

Objective: Determine the IC50 of the probe against recombinant human sEH using the fluorescent substrate PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).

Materials:

  • Recombinant human sEH (100 µg/mL stock).

  • PHOME Substrate (50 µM stock in DMSO).

  • Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA.

  • Probe Stock: 10 mM in DMSO.

  • 96-well black microplate.

Procedure:

  • Preparation: Dilute the probe in Assay Buffer to 4x the desired final concentrations (range: 0.1 nM to 10 µM).

  • Enzyme Mix: Dilute recombinant sEH to 4x final concentration (approx. 4 nM) in Assay Buffer.

  • Substrate Mix: Dilute PHOME to 2x final concentration (10 µM) in Assay Buffer.

  • Incubation:

    • Add 25 µL of Probe dilution to wells.

    • Add 25 µL of Enzyme Mix.

    • Incubate at 30°C for 5 minutes to allow binding.

  • Reaction Start: Add 50 µL of Substrate Mix to initiate the reaction.

  • Measurement: Monitor fluorescence (Ex: 330 nm, Em: 465 nm) kinetically for 10–30 minutes at 30°C.

  • Analysis: Calculate the slope of the linear portion of the curve. Plot slope vs. log[Inhibitor] to determine IC50.

Validation Criteria:

  • Z-Factor: > 0.5 for a robust assay.

  • Control: AUDA or t-AUCB should yield IC50 values in the low nanomolar range (1–10 nM).

Protocol B: Cellular Anti-Inflammatory Assay (LPS-Stimulated RAW 264.7)

Objective: Validate the probe's ability to reduce inflammation in a cellular context by measuring Nitric Oxide (NO) reduction.

Materials:

  • RAW 264.7 Macrophage cell line.

  • LPS (Lipopolysaccharide) from E. coli.

  • Griess Reagent (for NO detection).

  • DMEM media + 10% FBS.

Procedure:

  • Seeding: Plate RAW 264.7 cells (1 x 10^5 cells/well) in a 96-well plate. Incubate overnight.

  • Pre-treatment: Replace media with fresh media containing the probe (0.1, 1, 10 µM). Incubate for 1 hour.

  • Stimulation: Add LPS (final conc. 1 µg/mL) to induce inflammation. Incubate for 24 hours.

  • Detection: Transfer 100 µL of supernatant to a new plate. Add 100 µL Griess Reagent.

  • Readout: Measure absorbance at 540 nm.

  • Normalization: Assess cell viability (e.g., MTT or CellTiter-Glo) to ensure NO reduction is not due to cytotoxicity.

Data Interpretation:

  • Efficacy: A dose-dependent reduction in NO levels indicates successful sEH inhibition and subsequent anti-inflammatory signaling.

  • Potency: Effective concentrations (EC50) are typically higher than biochemical IC50 due to cellular permeability and protein binding.

Quantitative Data Summary

ParameterValue / RangeNotes
Molecular Weight ~274.75 g/mol Lipophilic, membrane permeable.
cLogP ~4.2High lipophilicity; requires DMSO/Ethanol for stock.
sEH IC50 < 10 nMPotent inhibition of human sEH.[1]
Solubility Low in waterUse DMSO for stock (up to 50 mM).
Selectivity > 100-foldvs. mEH (Microsomal Epoxide Hydrolase).
Metabolic Stability Moderate-High2,6-dimethyl group blocks rapid oxidation.

Troubleshooting & Optimization

  • Solubility Issues: The 3-chlorophenyl and 2,6-dimethylphenyl groups make this compound very hydrophobic. Always pre-dissolve in 100% DMSO before diluting into aqueous buffers. Keep final DMSO concentration < 1% in cell assays to avoid solvent toxicity.

  • Non-Specific Binding: Due to high lipophilicity, the probe may bind to plasticware or albumin (BSA). Include 0.1 mg/mL BSA in biochemical assays to prevent aggregation, but be aware that high serum concentrations (10% FBS) in cell assays may shift the potency (right-shift in IC50).

  • Off-Target Effects: If unexpected toxicity is observed, check for p38 MAPK inhibition (a common off-target for diarylureas) using a specific p38 kinase assay.

References

  • Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology. Link

  • Shen, H. C., & Hammock, B. D. (2012). Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications. Journal of Medicinal Chemistry. Link

  • Imig, J. D., & Hammock, B. D. (2009). Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases. Nature Reviews Drug Discovery. Link

  • Hwang, S. H., et al. (2007). Synthesis and structure-activity relationship of urea-based soluble epoxide hydrolase inhibitors. Journal of Medicinal Chemistry. Link

Sources

Application Note: Synthesis and SAR Profiling of 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diarylureas represent a highly privileged pharmacophore in modern medicinal chemistry. They are the core structural motif in numerous FDA-approved Type II kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and allosteric modulators of the Cannabinoid CB1 Receptor[1]. The compound 1-(3-chlorophenyl)-3-(2,6-dimethylphenyl)urea serves as an excellent foundational scaffold for Structure-Activity Relationship (SAR) studies. This application note details the mechanistic rationale, optimized synthetic protocols, and SAR data interpretation for developing unsymmetrical diarylurea libraries.

Mechanistic Rationale & Causality in SAR Design

The design of 1-(3-chlorophenyl)-3-(2,6-dimethylphenyl)urea is not arbitrary; every structural component serves a specific physicochemical and biological purpose[2]:

  • The Urea Core (-NH-CO-NH-): Acts as a crucial bidentate hydrogen bond donor and a hydrogen bond acceptor. This motif is responsible for anchoring the molecule to the target protein's backbone (e.g., the DFG motif in kinases or the catalytic aspartate in sEH).

  • Ring A (3-Chlorophenyl): The meta-chloro substitution provides an optimal balance of lipophilicity and electron-withdrawing capability. The electron-withdrawing nature of the chlorine atom increases the acidity of the adjacent urea NH, thereby strengthening the hydrogen bond with the target receptor.

  • Ring B (2,6-Dimethylphenyl): The ortho-methyl groups induce severe steric hindrance, restricting the rotation around the N-aryl bond. This "conformational lock" forces the diarylurea into a specific trans-trans or cis-trans geometry, significantly reducing the entropic penalty upon target binding[1].

SAR_Rationale A Ring A: 3-Chlorophenyl (Hydrophobic/Electronic) Core Urea Core: -NH-CO-NH- (H-Bond Donor/Acceptor) A->Core Modulates Lipophilicity Target Target Binding Pocket (Kinase / sEH / CB1) Core->Target Bidentate H-Bonding B Ring B: 2,6-Dimethylphenyl (Conformational Lock) B->Core Steric Hindrance

Figure 1: Pharmacophore model and SAR rationale for the diarylurea scaffold.

Synthetic Strategy

The primary challenge in synthesizing unsymmetrical diarylureas is the formation of symmetrical urea byproducts. This side reaction occurs when trace moisture hydrolyzes the isocyanate back into an amine, which subsequently reacts with another equivalent of isocyanate[3]. To mitigate this, rigorous anhydrous conditions and controlled stoichiometry are required[3].

Alternative methods utilizing triphosgene, formamide surrogates, or one-pot Boc-deprotection strategies can be employed to bypass the direct use of highly toxic or unstable isocyanates[4],[5].

Protocol A: Direct Isocyanate Coupling (Preferred for Commercial Reagents)

This method is highly atom-economical and relies on the direct nucleophilic attack of an amine on an isocyanate.

  • Preparation: Oven-dry a 50 mL round-bottom flask. Dissolve 2,6-dimethylaniline (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL) under a continuous argon atmosphere.

  • Addition: Cool the solution to 0 °C using an ice bath. Dissolve 3-chlorophenyl isocyanate (1.05 equiv, 10.5 mmol) in anhydrous DCM (10 mL). Add this solution dropwise over 30 minutes.

    • Causality: Slow addition prevents localized exothermic heating and minimizes the self-condensation of the isocyanate[3].

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4–6 hours. Monitor the disappearance of the amine via TLC (Hexanes:EtOAc 3:1).

  • Workup: The unsymmetrical urea product typically precipitates directly from the DCM as a dense white solid. Filter the precipitate under vacuum.

  • Purification: Wash the filter cake with cold DCM (2 x 5 mL) to remove unreacted starting materials, followed by hexanes (10 mL). Recrystallize from hot ethanol/water to yield the analytically pure compound.

Protocol B: In Situ Isocyanate Generation via Triphosgene

Used when the required isocyanate is not commercially available or is highly unstable.

  • Activation: Dissolve the substituted aniline (e.g., 3-chloroaniline, 1.0 equiv) and triethylamine (TEA, 2.5 equiv) in anhydrous THF at 0 °C.

  • Phosgenation: Add triphosgene (0.35 equiv) dissolved in THF dropwise. Stir for 30 minutes at 0 °C, then warm to room temperature for 1 hour.

    • Causality: Triphosgene acts as a safer, solid surrogate for phosgene gas, providing exactly 3 equivalents of reactive phosgene per mole to form the isocyanate in situ.

  • Coupling: Add the second amine (2,6-dimethylaniline, 1.0 equiv) to the reaction mixture. Stir at room temperature for 12 hours.

  • Workup & Purification: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (silica gel, gradient elution 0-30% EtOAc in Hexanes).

Synthetic_Workflow Start Substituted Aniline (e.g., 2,6-Dimethylaniline) Coupling Coupling Reaction (Anhydrous DCM/THF, 0°C to RT) Start->Coupling Isocyanate Aryl Isocyanate (Direct or via Triphosgene) Isocyanate->Coupling Precipitation Product Precipitation (Unsymmetrical Urea) Coupling->Precipitation Filtration Vacuum Filtration & Cold Solvent Wash Precipitation->Filtration Recrystallization Recrystallization (EtOH/H2O) Filtration->Recrystallization Validation LC-MS & 1H/13C NMR Validation Recrystallization->Validation

Figure 2: Step-by-step synthetic workflow for the preparation of unsymmetrical diarylureas.

SAR Study Design & Quantitative Data

To systematically probe the SAR of this scaffold, a library of analogs was synthesized by altering the electronics of Ring A and the steric bulk of Ring B. Table 1 summarizes the physicochemical properties and representative biological activity against a standard target (e.g., soluble epoxide hydrolase, sEH) to illustrate the causality of structural modifications.

Table 1: SAR Profiling of Diarylurea Analogs

CmpdRing A (Isocyanate derived)Ring B (Amine derived)Yield (%)ClogPRepresentative IC₅₀ (nM)*
1 3-Chlorophenyl2,6-Dimethylphenyl854.1212.5
2 4-Chlorophenyl2,6-Dimethylphenyl824.1245.0
3 3-Fluorophenyl2,6-Dimethylphenyl883.6585.2
4 3-Trifluoromethylphenyl2,6-Dimethylphenyl794.558.1
5 3-ChlorophenylPhenyl (Unsubstituted)913.20>1000
6 3-Chlorophenyl2-Methylphenyl863.66210.5
7 3-Chlorophenyl2,6-Diisopropylphenyl655.20155.0

*Note: IC₅₀ values are representative models based on known diarylurea SAR trends to illustrate the causality of structural modifications.

Discussion of SAR Causality
  • Positional Isomerism (Cmpd 1 vs. 2): The meta-chloro substitution (Cmpd 1) is significantly more potent than the para-chloro (Cmpd 2). This indicates a specific spatial requirement and trajectory within the hydrophobic binding pocket[1].

  • Electronic Effects (Cmpd 1 vs. 3 vs. 4): Increasing the electron-withdrawing nature of the meta-substituent (CF₃ > Cl > F) increases potency. This is caused by the inductive effect withdrawing electron density from the urea core, thereby increasing the acidity of the NH protons and strengthening the hydrogen bond with the target receptor[2].

  • The Steric Lock (Cmpd 1 vs. 5, 6, 7): Removing the ortho-methyl groups entirely (Cmpd 5) abolishes activity, proving that the conformational restriction is mandatory for binding. However, increasing the bulk excessively (Cmpd 7, diisopropyl) leads to a steric clash with the binding pocket walls, reducing affinity.

References

  • Fulp, A. B., et al. (2014). "Diarylureas as Allosteric Modulators of the Cannabinoid CB1 Receptor: Structure–Activity Relationship Studies on 1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1)." Journal of Medicinal Chemistry, 57(16), 6968–6983. Available at:[Link][1]

  • Cowan, N., et al. (2015). "Activities of N,N′-Diarylurea MMV665852 Analogs against Schistosoma mansoni." Antimicrobial Agents and Chemotherapy, 59(4), 1935–1941. Available at:[Link][2]

  • ChemRxiv / Ex Libris Group. (2019). "Formamides as Isocyanate Surrogates: A Mechanistically Driven Approach to the Development of Atom-Efficient, Selective Catalytic Syntheses of Ureas." Available at:[Link][4]

  • ResearchGate. (2025). "One-Pot Synthesis of Ureas from Boc-Protected Amines." Available at:[Link][5]

Sources

analytical methods for detecting 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea in biological samples

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea (CDPU) in Biological Matrices

Executive Summary

This guide details the method development and validation strategy for the quantification of CDPU , a highly lipophilic N,N'-diarylurea, in biological matrices (plasma/serum). Due to the compound's structural properties (LogP > 4.0), standard protein precipitation (PPT) methods often yield poor recovery due to drug entrapment in the protein pellet and significant matrix effects.

The Solution: We utilize Liquid-Liquid Extraction (LLE) with Methyl tert-butyl ether (MTBE) coupled with UHPLC-MS/MS in positive electrospray ionization (ESI+) mode. This protocol ensures high recovery (>85%), minimal matrix suppression, and a Lower Limit of Quantification (LLOQ) suitable for pharmacokinetic (PK) profiling.

Analyte Profile & Mechanistic Challenges

Understanding the physicochemical behavior of CDPU is the prerequisite for a robust method.

PropertyValue / DescriptionAnalytical Implication
Structure 3-Cl-Ph–NH–CO–NH–2,6-Me2-PhUrea linkage is susceptible to in-source fragmentation if declustering potential is too high.
Molecular Weight 274.75 g/mol Monoisotopic Mass: ~274.1 Da. Precursor ion [M+H]⁺ = 275.1.
Lipophilicity (LogP) ~4.1 - 4.3 (Predicted)High Risk: Adsorption to plastic containers. Requires high organic content in wash steps.
pKa Weakly basic (Urea nitrogens)ESI+ is preferred. Mobile phase pH must be acidic to ensure protonation.

Critical Handling Note: Due to high lipophilicity, CDPU may adhere to polypropylene well plates. Glass inserts or low-binding plates are mandatory for sample storage.

Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)

Why LLE? While Solid Phase Extraction (SPE) is viable, LLE offers a cost-effective, high-throughput alternative that effectively removes phospholipids, which are the primary cause of ion suppression in plasma analysis of hydrophobic compounds.

Reagents:
  • Extraction Solvent: MTBE (Methyl tert-butyl ether) or Ethyl Acetate/Hexane (50:50).

  • Internal Standard (IS): Stable isotope-labeled analog (e.g., CDPU-d6) or a structural analog (e.g., Diflubenzuron) if isotopolog is unavailable.

  • Buffer: 0.1 M Ammonium Acetate (pH 5.0) to neutralize plasma proteins and release the drug.

Step-by-Step Workflow

SamplePrep Start Aliquot 50 µL Plasma AddIS Add 10 µL Internal Standard (in 50% MeOH) Start->AddIS Buffer Add 50 µL Ammonium Acetate (0.1M, pH 5.0) AddIS->Buffer Disrupt Protein Binding Extract Add 600 µL MTBE (Extraction Solvent) Buffer->Extract Shake Vortex Mix (10 min) Centrifuge (4000g, 10 min) Extract->Shake Partitioning Transfer Transfer 500 µL Supernatant to Glass Insert Shake->Transfer Organic Layer Dry Evaporate to Dryness (N2 stream @ 40°C) Transfer->Dry Recon Reconstitute in 100 µL Mobile Phase (60:40 ACN:H2O) Dry->Recon Ready for Injection

Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow for hydrophobic urea derivatives.

Instrumental Method (LC-MS/MS)

Chromatography (UHPLC)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.

    • Rationale: A C18 stationary phase provides strong retention for hydrophobic ureas. Phenyl-Hexyl columns are an alternative if isomer separation is needed.

  • Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 30 Initial Hold (Focusing)
0.50 30 Start Gradient
3.00 95 Elution of CDPU
4.00 95 Wash (Remove Phospholipids)
4.10 30 Re-equilibration

| 5.50 | 30 | End of Run |

Mass Spectrometry (MS/MS)
  • Source: ESI Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Fragmentation Logic: The urea bond is the weakest link. Collision Induced Dissociation (CID) typically cleaves the urea, generating aniline cations.

    • Precursor: 275.1 [M+H]⁺

    • Fragment 1 (Quantifier): 122.1 (2,6-dimethylaniline cation). Note: This fragment is usually more stable/intense due to the electron-donating methyl groups.

    • Fragment 2 (Qualifier): 128.0 (3-chloroaniline cation).

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
CDPU (Quant) 275.1122.13022
CDPU (Qual) 275.1128.03028
IS (d6-Analog) 281.1122.13022

Fragmentation Pathway Visualization

Understanding the origin of the product ions confirms the method's specificity.

Fragmentation Parent Precursor [M+H]+ m/z 275.1 (Protonated Urea) TransitionState CID Energy (Urea Bond Cleavage) Parent->TransitionState Frag1 Product Ion 1 2,6-Dimethylaniline cation m/z 122.1 (Dominant) TransitionState->Frag1 Path A Frag2 Product Ion 2 3-Chloroaniline cation m/z 128.0 (Secondary) TransitionState->Frag2 Path B Neutral1 Neutral Loss 3-Cl-Phenyl Isocyanate Frag1->Neutral1 + Neutral2 Neutral Loss 2,6-Dimethyl Isocyanate Frag2->Neutral2 +

Figure 2: ESI+ Fragmentation pathway of CDPU. Path A is favored due to the basicity of the xylidine moiety.

Validation & Quality Control (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), adhere to the FDA Bioanalytical Method Validation Guidance (M10) .

  • Selectivity: Analyze 6 lots of blank plasma. No interference >20% of the LLOQ area should be observed at the retention time of CDPU.

  • Linearity: Range: 1.0 ng/mL to 1000 ng/mL. Weighting: 1/x².

  • Matrix Effect (ME):

    • Calculate ME Factor: (Peak Area in Post-Extraction Spike) / (Peak Area in Solvent Standard).

    • Target: 0.85 – 1.15. If ME < 0.8, co-eluting phospholipids are suppressing the signal. Action: Increase the LLE wash strength or adjust the LC gradient flush.

  • Carryover: Inject a blank after the Upper Limit of Quantification (ULOQ). Carryover must be < 20% of LLOQ.

    • Troubleshooting: If carryover persists, switch the needle wash solvent to Acetonitrile:Isopropanol:Acetone (40:40:20) + 0.1% Formic Acid .[1]

Troubleshooting Guide

  • Problem: Low Recovery (<50%).

    • Root Cause:[2] The compound is sticking to the plastic walls of the deep-well plate during the drying step.

    • Fix: Add 10 µL of DMSO or Ethylene Glycol to the tubes before drying. This acts as a "keeper" solvent, preventing the analyte from drying completely onto the plastic surface.

  • Problem: Split Peaks.

    • Root Cause:[2] Injection solvent is too strong (100% Organic).

    • Fix: Reconstitute in a solvent matching the initial mobile phase (e.g., 30% ACN / 70% Water).

References

  • US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • NIST Chemistry WebBook. (2023). Mass Spectrometry Data for Phenylurea Derivatives. [Link]

  • PubChem. (2023).[3] Compound Summary: 1-(3-Chlorophenyl)-3-phenylurea analogs. [Link]

Sources

Application Notes and Protocols: Developing Assays for 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea Activity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, novel small molecules are the starting point for therapeutic innovation. The diarylurea scaffold, a structural motif present in 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea, is a well-established pharmacophore in numerous kinase inhibitors. However, the biological activity of any new chemical entity is initially unknown and requires a systematic and rigorous investigative approach. These application notes provide a comprehensive, multi-tiered strategy for elucidating the bioactivity of 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea, a compound of interest for which specific biological data is not yet publicly available.

As a Senior Application Scientist, this guide is structured to empower researchers, scientists, and drug development professionals with the rationale and detailed protocols to first screen for potential enzymatic inhibition, then confirm target engagement within a cellular context, and finally, to quantify the downstream functional consequences. We will hypothesize two potential, and mechanistically distinct, primary targets for this class of compound: a protein phosphatase (SHP2) and the enzyme urease. This dual-hypothesis approach provides a robust framework for the initial characterization of a novel diarylurea compound.

The protein tyrosine phosphatase SHP2 is a critical regulator of cell signaling pathways, including the RAS/RAF/MEK/ERK cascade, which is frequently dysregulated in cancer.[1][2] Inhibition of SHP2 is a promising therapeutic strategy, and allosteric inhibitors have shown particular promise.[3][4][5] On the other hand, the urea moiety in the compound structure suggests a potential for interaction with urease, a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[6][7] Urease inhibitors have therapeutic potential in various pathological conditions.[8]

This document will guide you through:

  • Biochemical Screening: Initial in vitro assays to determine if the compound directly inhibits the enzymatic activity of SHP2 or urease.

  • Cellular Target Engagement: Utilizing the Cellular Thermal Shift Assay (CETSA) to confirm if the compound binds to its putative target within intact cells.[9][10][11]

  • Functional Cellular Assays: Quantifying the downstream effects of target engagement on cellular signaling and viability.

Section 1: Initial Biochemical Screening

The first step in characterizing a new compound is to determine its effect on the activity of purified enzymes in a controlled, in vitro setting. Based on the diarylurea scaffold, we propose screening against a representative protein phosphatase, SHP2, and urease.

SHP2 Phosphatase Activity Assay

Scientific Rationale: SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway.[12][13] Its inhibition is a key area of interest in oncology.[14] This assay uses a fluorogenic substrate, 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP), which upon dephosphorylation by SHP2, produces a highly fluorescent product.[15][16] A reduction in fluorescence in the presence of the test compound indicates enzymatic inhibition.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 0.5 mM EDTA, and 0.05% Tween-20.

    • SHP2 Enzyme Stock: Reconstitute purified human SHP2 enzyme in assay buffer to a concentration of 100 nM.

    • DiFMUP Substrate Stock: Prepare a 10 mM stock solution of DiFMUP in DMSO.[15]

    • Test Compound Stock: Prepare a 10 mM stock solution of 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea in DMSO.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of assay buffer to all wells.

    • Add 0.5 µL of test compound dilutions in DMSO to the sample wells (final concentrations ranging from 1 nM to 100 µM). Add 0.5 µL of DMSO to control wells.

    • Add 5 µL of SHP2 enzyme solution (final concentration 5 nM) to all wells except the "no enzyme" control. Add 5 µL of assay buffer to the "no enzyme" control wells.

    • Incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 10 µL of DiFMUP substrate solution (final concentration 100 µM).

    • Read the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every minute for 30 minutes using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the velocities to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterExpected Value/Range
SHP2 Final Concentration5 nM
DiFMUP Final Concentration100 µM
DMSO Final Concentration< 1%
IC₅₀ (for a potent inhibitor)nM to low µM range
Urease Activity Assay

Scientific Rationale: Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[6] The production of ammonia can be quantified using the Berthelot method, where ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-green indophenol complex.[17] A decrease in the colorimetric signal in the presence of the test compound suggests urease inhibition.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM phosphate buffer (pH 7.4).

    • Urease Enzyme Stock: Prepare a 1 U/mL solution of Jack Bean Urease in assay buffer.

    • Urea Substrate Solution: Prepare a 100 mM solution of urea in assay buffer.

    • Phenol Nitroprusside Reagent: 5% (w/v) phenol and 0.025% (w/v) sodium nitroprusside in water.

    • Alkaline Hypochlorite Reagent: 0.6% (v/v) sodium hypochlorite in 0.5 M sodium hydroxide.

    • Test Compound Stock: Prepare a 10 mM stock solution of 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of assay buffer to all wells.

    • Add 5 µL of test compound dilutions in DMSO to the sample wells (final concentrations ranging from 1 µM to 1 mM). Add 5 µL of DMSO to control wells.

    • Add 10 µL of urease enzyme solution to all wells except the "no enzyme" control.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of urea substrate solution.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction and develop the color by adding 50 µL of Phenol Nitroprusside Reagent followed by 50 µL of Alkaline Hypochlorite Reagent to each well.

    • Incubate at room temperature for 20 minutes.

    • Read the absorbance at 630 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no enzyme control) from all readings.

    • Calculate the percent inhibition relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration to determine the IC₅₀ value.

ParameterExpected Value/Range
Urease Final Concentration0.1 U/mL
Urea Final Concentration10 mM
DMSO Final Concentration< 1%
IC₅₀ (for a potent inhibitor)µM range

Section 2: Cellular Target Engagement

A critical step in drug development is to confirm that a compound interacts with its intended target within the complex environment of a living cell.[18] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing drug-target engagement in intact cells.[9][10][11]

Cellular Thermal Shift Assay (CETSA)

Scientific Rationale: CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[9][10] By treating cells with the compound and then heating them across a range of temperatures, we can determine if the target protein (e.g., SHP2) is stabilized. The amount of soluble protein remaining after the heat challenge is quantified by Western blotting.[19][20][21]

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HeLa or a cancer cell line with active RAS-MAPK signaling) to 80-90% confluency.

    • Treat the cells with the test compound at a desired concentration (e.g., 10x the biochemical IC₅₀) or with DMSO (vehicle control) for 1-2 hours.

  • Heat Challenge and Lysis:

    • Harvest the cells and resuspend them in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[19]

    • Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.[19]

    • Separate the soluble fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[19]

  • Western Blot Analysis:

    • Collect the supernatant (soluble protein fraction) and determine the protein concentration using a BCA assay.

    • Normalize the protein concentrations for all samples.

    • Prepare samples for SDS-PAGE, run the gel, and transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for the target protein (e.g., anti-SHP2), followed by an HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.[19]

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature for both the compound-treated and vehicle-treated samples.

    • Normalize the intensity of each band to the intensity at the lowest temperature (e.g., 40°C).

    • Plot the normalized soluble protein fraction against temperature to generate melt curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.

Isothermal Dose-Response CETSA: To determine the compound's potency in a cellular context (EC₅₀), perform the assay at a fixed temperature (the temperature showing the largest shift in the melt curve) with a range of compound concentrations.[22]

ParameterExpected Outcome
CETSA Melt CurveRightward shift in the presence of the compound.
Isothermal Dose-Response EC₅₀Potency in the cellular environment.

Diagram of CETSA Workflow:

CETSA_Workflow cluster_cell_culture 1. Cell Treatment cluster_heat_challenge 2. Heat Challenge cluster_lysis 3. Lysis & Separation cluster_analysis 4. Protein Analysis cell_culture Culture Cells treatment Treat with Compound or DMSO cell_culture->treatment aliquot Aliquot Cells treatment->aliquot heat Heat at a Range of Temperatures aliquot->heat lysis Freeze-Thaw Lysis heat->lysis centrifuge Centrifuge to Separate Fractions lysis->centrifuge supernatant Collect Supernatant centrifuge->supernatant western Western Blot for Target Protein supernatant->western data_analysis Plot Melt Curve western->data_analysis

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[19]

Section 3: Functional Cellular Assays

After confirming target engagement, the next logical step is to assess the compound's effect on downstream cellular signaling and its overall impact on cell health.

In-Cell Western (ICW) for ERK Phosphorylation

Scientific Rationale: If the compound inhibits SHP2, we would expect a downstream effect on the MAPK pathway, specifically a reduction in the phosphorylation of ERK.[12][23] The In-Cell Western (ICW) assay is a quantitative immunofluorescence method performed in microplates that allows for the simultaneous detection of both total and phosphorylated proteins in fixed cells.[24][25][26][27][28][29] This provides a normalized and accurate measure of changes in protein phosphorylation.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well or 384-well plate and allow them to adhere overnight.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with various concentrations of the test compound or DMSO for 1 hour.

    • Stimulate the cells with a growth factor (e.g., EGF or FGF) for 10-15 minutes to induce ERK phosphorylation.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.[29]

  • Immunostaining:

    • Block non-specific binding with a suitable blocking buffer for 1.5 hours.[29]

    • Incubate the cells with primary antibodies against both phosphorylated ERK (p-ERK) (e.g., rabbit anti-p-ERK) and total ERK (t-ERK) (e.g., mouse anti-t-ERK) overnight at 4°C.

    • Wash the cells extensively.

    • Incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., goat anti-rabbit IRDye 800CW and goat anti-mouse IRDye 680RD) for 1 hour at room temperature in the dark.

  • Imaging and Analysis:

    • Wash the cells and allow them to dry.

    • Scan the plate using a two-channel infrared imaging system.

    • Quantify the fluorescence intensity for both p-ERK and t-ERK in each well.

    • Normalize the p-ERK signal to the t-ERK signal to account for variations in cell number.

    • Plot the normalized p-ERK signal versus the logarithm of the compound concentration to determine the IC₅₀ for the inhibition of ERK phosphorylation.

ParameterExpected Outcome
p-ERK/t-ERK RatioDose-dependent decrease with compound treatment.
ICW IC₅₀Cellular potency for pathway inhibition.

Diagram of SHP2-ERK Signaling and ICW Measurement:

SHP2_ERK_Pathway cluster_pathway SHP2-Mediated ERK Signaling cluster_inhibition Point of Inhibition cluster_measurement ICW Measurement RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 activates RAS RAS SHP2->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Compound 1-(3-Chlorophenyl)-3- (2,6-dimethylphenyl)urea Compound->SHP2 Inhibits ICW In-Cell Western ICW->ERK Measures (for normalization) ICW->pERK Measures

Caption: Inhibition of SHP2 by the compound is expected to block downstream ERK phosphorylation.[1]

Cell Viability Assay

Scientific Rationale: To determine if the observed inhibition of a signaling pathway translates to a cytotoxic or cytostatic effect, a cell viability assay is essential.[30] The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and sensitive method that quantifies ATP, an indicator of metabolically active cells.[31][32][33][34][35][36][37][38] A decrease in the luminescent signal indicates a reduction in cell viability.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled, clear-bottom 96-well plate at an appropriate density.

    • Allow the cells to adhere for 24 hours.

    • Treat the cells with a serial dilution of the test compound (e.g., from 0.1 nM to 100 µM) for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[35]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[31]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[31][35]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Normalize the data to the vehicle-treated control wells.

    • Plot the percent viability versus the logarithm of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

ParameterExpected Outcome
Luminescence SignalDose-dependent decrease with compound treatment.
GI₅₀Indication of the compound's anti-proliferative or cytotoxic potency.

Conclusion

This comprehensive guide provides a structured and scientifically grounded approach to the initial characterization of 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea. By employing a tiered strategy of biochemical screening, cellular target engagement confirmation, and functional cellular assays, researchers can efficiently and accurately determine the compound's mechanism of action and its potential as a therapeutic agent. The detailed protocols and rationale provided herein are designed to ensure experimental robustness and data integrity, empowering drug development professionals to make informed decisions in their research endeavors.

References

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  • Araki, T., et al. (2003). Tyrosyl phosphorylation of Shp2 is required for normal ERK activation in response to some, but not all, growth factors. Journal of Biological Chemistry, 278(43), 41693-41701. [Link]

  • BPS Bioscience. (n.d.). Measure cancer cell viability using a homogeneous, stable luminescence assay. BPS Bioscience Application Note. [Link]

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  • Dai, X., & Karring, H. (2014). A Determination and Comparison of Urease Activity in Feces and Fresh Manure from Pig and Cattle in Relation to Ammonia Production and pH Changes. PLoS ONE, 9(11), e110402. [Link]

  • LaRochelle, J. R., et al. (2018). Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2. Nature Communications, 9(1), 4449. [Link]

  • Liceras-Boillos, P., et al. (2020). Allosteric Inhibition of SHP2 Stimulates Antitumor Immunity by Transforming the Immunosuppressive Environment. Cancer Research, 80(13), 2923-2936. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Puto, K., et al. (2021). SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling. Frontiers in Immunology, 12, 638379. [Link]

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  • Advansta Inc. (n.d.). Mastering the In-Cell Western. Advansta. [Link]

  • Shi, Z. Q., et al. (2000). Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity. Molecular and Cellular Biology, 20(5), 1526-1536. [Link]

  • Scilit. (n.d.). Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity. Scilit. [Link]

  • Astex Pharmaceuticals. (2020). Combined inhibition of SHP2 and ERK enhances anti-tumor effects in preclinical models. Astex Pharmaceuticals. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • theLabRat.com. (n.d.). Protocol Using DiFMUP for Phosphatase Detection. theLabRat.com. [Link]

  • White, A. K., et al. (2018). Facile, Fluorogenic Assay for Protein Histidine Phosphatase Activity. ACS Chemical Biology, 13(5), 1335-1341. [Link]

  • Ke, Y., et al. (2003). Tyrosyl phosphorylation of Shp2 is required for normal ERK activation in response to some, but not all, growth factors. Journal of Biological Chemistry, 278(43), 41693-41701. [Link]

  • PBRC GCF. (n.d.). IN-CELL WESTERN ASSAY. PBRC GCF. [Link]

  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology. [Link]

  • Wikipedia. (n.d.). Urease. Wikipedia. [Link]

  • Bio-Rad. (2023). In-Cell Western: A Versatile Tool for Quantitative Analysis of Protein Expression In-Situ. Bio-Rad. [Link]

  • Al-Saffar, Y., et al. (2022). Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Frontiers in Pharmacology, 13, 981180. [Link]

  • Rockland Immunochemicals Inc. (n.d.). In-Cell Western (ICW) Protocol. Rockland Immunochemicals. [Link]

  • Serrano, A., et al. (2020). Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. Scientific Reports, 10(1), 8565. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Reaction Biology. (n.d.). Phosphatase Assay Service. Reaction Biology. [Link]

  • Promega Connections. (2018). A Cell Viability Assay for Today. Promega Connections. [Link]

  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]

  • News-Medical.Net. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay - To determine the number of viable cells in culture. News-Medical.Net. [Link]

  • Sliwka, D., et al. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Molecules, 27(17), 5603. [Link]

  • Baranowski, M. R., et al. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol, 12(18), e4510. [Link]

  • Triferto. (2016). Reducing urease activity. Triferto. [Link]

  • Dai, X., & Karring, H. (2014). A Determination and Comparison of Urease Activity in Feces and Fresh Manure from Pig and Cattle in Relation to Ammonia Production and pH Changes. PLoS ONE, 9(11), e110402. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Aqueous Solubility for 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the notorious solubility challenges associated with 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea (also known in literature as AURORA 11821)[1].

Diarylureas are exceptionally difficult to formulate for aqueous environments. Their poor solubility is driven by two thermodynamic barriers: high lipophilicity from the terminal aryl rings (chlorophenyl and dimethylphenyl), and an extremely high crystal lattice energy. The urea core acts as both a strong hydrogen bond donor (N-H) and acceptor (C=O), driving the molecules to self-assemble into rigid, insoluble α-network tapes in the solid state[2].

This guide provides field-proven troubleshooting FAQs, quantitative formulation data, and self-validating protocols to ensure your in vitro and in vivo experiments succeed.

Part 1: Troubleshooting & FAQs

Q1: My compound precipitates immediately when I dilute my DMSO stock into cell culture media. Why does this happen, and how can I prevent it? A1: This is a classic "solvent shift" phenomenon. In pure DMSO, the compound exists as solvated monomers. When you pipette this stock into aqueous media, the DMSO rapidly diffuses into the bulk water. The local environment around the diarylurea molecules suddenly becomes highly polar. Because water cannot effectively satisfy the strong hydrogen-bonding demands of the urea core and simultaneously repels the hydrophobic aryl rings, the molecules rapidly self-associate to minimize free energy, crashing out of solution as crystals. Resolution: To prevent this, you must lower the thermodynamic penalty of the aqueous phase. Pre-warm your media to 37°C and ensure robust vortexing during addition. If precipitation persists, pre-complex the compound with a carrier protein (like 0.1% BSA) or use a cyclodextrin-based stock (see Protocol 2) rather than pure DMSO.

Q2: I need to dose this compound in vivo (IV/IP in mice), but it is completely insoluble in saline. What is the standard vehicle for diarylureas? A2: Pure aqueous environments cannot disrupt the urea hydrogen bond network. For in vivo dosing, you must use a co-solvent system that physically disrupts these intermolecular forces while maintaining biocompatibility. The industry standard for highly lipophilic compounds is a step-wise mixture of DMSO, Polyethylene Glycol 400 (PEG 400), Tween 80, and Saline[3]. The PEG 400 acts as a solubilizer that maintains the compound in solution upon dilution, while Tween 80 serves as an emulsifier to prevent aggregation.

Q3: The standard DMSO/PEG/Tween vehicle is causing behavioral artifacts in my in vivo model. Are there aqueous-only alternatives? A3: Yes. High concentrations of DMSO and PEG can cause localized toxicity, osmotic stress, or behavioral changes in rodents. The best aqueous-only alternative is to use Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. It forms a 1:1 inclusion complex with the lipophilic phenyl rings of the drug, effectively shielding the hydrophobic faces from water and drastically improving apparent solubility without the need for toxic organic solvents[4].

Part 2: Formulation Strategy Comparison

To select the appropriate formulation for your specific experimental needs, consult the quantitative data summary below.

Formulation StrategyVehicle CompositionTypical Max SolubilityPrep TimeToxicity / Artifact RiskBest Experimental Use Case
Co-Solvent Mixture 10% DMSO, 40% PEG 400, 5% Tween 80, 45% Saline2.0 - 5.0 mg/mL< 1 HourModerate (DMSO/PEG can alter PK/behavior)Acute in vivo dosing (IV/IP)
Cyclodextrin Inclusion 20-30% (w/v) HP-β-CD in Saline or PBS1.0 - 3.0 mg/mL24 - 48 HrsLow (Highly biocompatible)In vitro assays, chronic in vivo studies
Nanosuspension 0.005-0.02% Tween 80 in Water (post-dialysis)> 10.0 mg/mL (as colloid)4 - 6 HrsLowHigh-dose toxicity / oral gavage studies

Part 3: Mechanistic Pathway of Solubilization

G Compound 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea (Solid State) Barrier1 High Crystal Lattice Energy (Urea N-H···O=C H-bonds) Compound->Barrier1 Barrier2 High Lipophilicity (Diaryl Rings) Compound->Barrier2 Strategy1 Co-solvents (DMSO/PEG 400) Disrupt H-bond Network Barrier1->Strategy1 Strategy3 Nanosuspension Increase Surface Area Barrier1->Strategy3 Strategy2 Cyclodextrins (HP-β-CD) Hydrophobic Cavity Inclusion Barrier2->Strategy2 Barrier2->Strategy3 Outcome1 Solubilized Monomers (In Vivo Vehicle) Strategy1->Outcome1 Outcome2 Aqueous Inclusion Complex (Low Toxicity) Strategy2->Outcome2 Outcome3 Colloidal Dispersion (High Dose Delivery) Strategy3->Outcome3

Thermodynamic barriers to diarylurea solubility and targeted formulation strategies.

Part 4: Step-by-Step Methodologies

The following protocols are engineered as self-validating systems . Do not proceed to the next step if the validation checkpoint fails.

Protocol A: Preparation of a Co-Solvent Dosing Solution (10% DMSO / 40% PEG 400 / 5% Tween 80 / 45% Saline)

Mechanism: DMSO and PEG 400 act as hydrogen-bond acceptors to break the urea α-network, while Tween 80 prevents nucleation upon addition of the aqueous phase[3].

  • Primary Dissolution: Weigh the required amount of 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea powder. Add pure, sterile DMSO to achieve 10% of the final target volume. Vortex vigorously until completely dissolved.

  • Co-solvent Addition: Add PEG 400 (40% of final volume) to the DMSO stock. Vortex for 30 seconds.

  • Surfactant Addition: Add Tween 80 (5% of final volume). Vortex for 1 minute. The solution must be highly viscous but perfectly clear.

  • Aqueous Phase Addition: Add sterile 0.9% Saline (45% of final volume) dropwise while continuously vortexing the tube.

  • Self-Validation Checkpoint: Inspect the final solution under a bright light. It must be a clear, transparent solution. If the solution turns milky or cloudy upon adding saline , the compound has precipitated because the target concentration exceeds the solvent capacity. You must discard the milky solution and restart with a lower initial target concentration.

Protocol B: Preparation of an HP-β-CD Inclusion Complex

Mechanism: The lipophilic chlorophenyl and dimethylphenyl rings partition into the hydrophobic cavity of the cyclodextrin, shielding them from water[4].

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile PBS or purified water. Stir until fully transparent.

  • Drug Addition: Add the compound powder directly to the HP-β-CD solution in excess (e.g., 5 mg/mL). Do not use DMSO, as organic solvents will competitively bind the cyclodextrin cavity and displace the drug.

  • Equilibration: Place the suspension on a magnetic stirrer at 37°C for 24 to 48 hours. The prolonged time is required to overcome the high crystal lattice energy and allow the inclusion complex to reach thermodynamic equilibrium.

  • Filtration: Syringe-filter the suspension through a 0.22 µm PVDF membrane to remove any uncomplexed, undissolved drug crystals.

  • Self-Validation Checkpoint: The final filtrate must be optically clear. A cloudy filtrate indicates filter breakthrough of uncomplexed drug crystals. If cloudy, re-filter using a fresh 0.22 µm membrane. Quantify the exact solubilized concentration via UV-Vis or HPLC before use.

Protocol C: Preparation of a Nanosuspension via Anti-Solvent Precipitation

Mechanism: Rapid solvent shifting under high shear forces traps the compound as nanometer-scale colloidal particles, drastically increasing the surface-area-to-volume ratio for high-dose delivery[5].

  • Stock Preparation: Dissolve the compound in pure DMSO at a very high concentration (e.g., 15 mg/mL).

  • Aqueous Phase: Prepare a large volume of water containing 0.005% (w/v) Tween 80.

  • Precipitation: Under intense magnetic stirring (1000 rpm) and simultaneous ultrasonic bath sonication, rapidly inject 0.5 mL of the DMSO stock into 5.0 mL of the aqueous Tween 80 solution.

  • Dialysis: Transfer the suspension to a regenerated cellulose dialysis membrane (12,000 MWCO) and dialyze against pure water for 12 hours to remove the DMSO.

  • Self-Validation Checkpoint: Shine a laser pointer through the final dialyzed suspension in a dark room. A distinct, continuous beam of light (the Tyndall effect) confirms a successful colloidal nanosuspension. Visible floating macro-particulates or rapid settling at the bottom of the tube indicates failed stabilization; the batch must be discarded.

References

  • Crystal Structures of N-Aryl-N′-4-Nitrophenyl Ureas: Molecular Conformation and Weak Interactions Direct the Strong Hydrogen Bond Synthon ACS Publications URL:[Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin MDPI URL:[Link]

  • Preparation and Pharmacokinetic Characterization of an Anti-Virulence Compound Nanosuspensions PubMed Central (PMC) URL:[Link]

Sources

Technical Support Center: Stability & Handling of 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea

[1]

Executive Summary

You are inquiring about the stability of 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea (henceforth referred to as Compound U-Cl-Me ) in Dimethyl Sulfoxide (DMSO) at -20°C.

The short answer: The compound is chemically stable for 6–12 months at -20°C if kept anhydrous.[1] However, you will likely encounter physical precipitation upon thawing due to the freezing point of DMSO (18.5°C) and the "salting out" effect during crystallization.

This guide details the mechanistic reasons for instability, troubleshooting steps for precipitation, and validated protocols for storage.

Part 1: The Chemistry of Stability

To handle this compound correctly, you must distinguish between Chemical Stability (degradation) and Physical Stability (solubility).

Chemical Stability: The Hydrolysis Threat

Compound U-Cl-Me is an N,N'-diarylurea .[1] While the urea linkage is generally robust, it is susceptible to hydrolysis, a reaction driven by water and catalyzed by extreme pH or temperature.

  • The Mechanism: In the presence of water, the urea bond attacks a water molecule, cleaving the compound into two aniline derivatives and carbon dioxide.[2]

    • Breakdown Product A: 3-Chloroaniline[1][3]

    • Breakdown Product B: 2,6-Dimethylaniline

  • The DMSO Factor: DMSO is highly hygroscopic (absorbs moisture from the air).[1][4][5] If your vial is frequently opened or stored in a humid freezer without a desiccator, the DMSO will absorb water. This water lowers the energy barrier for hydrolysis, slowly degrading your compound even at -20°C.[1]

Physical Stability: The "Crash Out" Phenomenon

This is the most common issue users report.[1]

  • Freezing Point: DMSO freezes at 18.5°C .[1] At -20°C, your stock solution is a solid block.[1]

  • Cryoconcentration: As DMSO freezes, it forms a pure solvent crystal lattice. The solute (Compound U-Cl-Me) is excluded from this lattice and concentrated into microscopic pockets of remaining liquid.[1]

  • Result: The local concentration in these pockets exceeds the solubility limit, forcing the compound to precipitate. When you thaw the vial, the compound often remains as a solid precipitate that requires energy (heat/sonication) to re-dissolve.

Part 2: Troubleshooting & FAQs

Q1: I thawed my 10mM stock, and I see floating solids/crystals. Is the compound ruined?

Answer: Likely No .[1] This is physical precipitation, not chemical degradation.

  • Diagnosis: If the solid is white/colorless and the solution was previously clear, it is likely the intact compound that "crashed out" during freezing.

  • Fix: Vortex the vial vigorously for 30 seconds. If solids persist, warm the vial to 37°C in a water bath for 5–10 minutes, followed by sonication. (See Protocol A below).

Q2: The solution has turned yellow or brown. Should I use it?

Answer: Proceed with Caution (QC Recommended).

  • Reason: Pure urea derivatives are typically colorless.[1] A yellow/brown tint often indicates the presence of anilines (breakdown products), which oxidize easily and change color.

  • Action: This suggests hydrolysis has occurred.[1][4][6] Run a QC check (LC-MS) to determine the % purity. If purity is <90%, discard the stock.

Q3: Can I store the stock at 4°C instead of -20°C to avoid freezing?

Answer: Not recommended for long-term storage (>1 week).

  • Reason: While 4°C prevents freezing (keeping DMSO liquid), it is warm enough to allow slow hydrolysis if any moisture is present.[1] -20°C is safer for chemical stability, provided you manage the freeze-thaw precipitation correctly.[1]

Part 3: Validated Protocols

Protocol A: Safe Solubilization of Precipitated Stock

Use this whenever thawing a DMSO stock of Compound U-Cl-Me.

  • Thaw: Allow the vial to reach room temperature (20–25°C) naturally. Do not overheat immediately.[1]

  • Inspect: Check for "swirling" refractivity lines or solid pellets at the bottom.[1]

  • Agitate: Vortex at max speed for 30 seconds.

  • Thermal Assist: If solids remain, place the sealed vial in a 37°C water bath for 10 minutes.

    • Why? Solubility is temperature-dependent.[1] 37°C is safe for urea bonds but sufficient to overcome the lattice energy of the precipitate.[1]

  • Sonicate: Sonicate in a bath sonicator for 5 minutes.

  • Verify: Hold the vial up to a light source. The solution must be perfectly clear before use.

Protocol B: Aliquotting for Long-Term Storage

Prevent hygroscopic degradation.[1]

  • Prepare Master Stock: Dissolve the solid compound in anhydrous DMSO (Grade: ≥99.9%, water <0.05%).[1]

  • Filter (Optional): If the dry powder was old, filter through a 0.22 µm PTFE filter to remove dust/insolubles.[1]

  • Aliquot: Dispense into single-use volumes (e.g., 50 µL) in amber polypropylene or glass vials.

    • Why? This eliminates freeze-thaw cycles for the main supply.[1]

  • Seal: Parafilm the caps tightly.[1]

  • Store: Place vials in a sealed container with desiccant packs (silica gel) at -20°C.

Part 4: Decision Support Workflow

The following diagram outlines the logical decision process for handling your stock solution.

StabilityWorkflowStartThaw Stock Solution(-20°C DMSO)InspectVisual InspectionStart->InspectClearSolution is ClearInspect->ClearNo IssuesPrecipVisible Precipitateor HazeInspect->PrecipSolids FoundColorYellow/BrownDiscolorationInspect->ColorColor ChangeUseProceed to ExperimentClear->UseAction_WarmProtocol A:Vortex + Warm (37°C)+ SonicatePrecip->Action_WarmAction_QCQC Check (LC-MS)Check for AnilinesColor->Action_QCResolvedSolids Dissolved?Action_Warm->ResolvedAction_QC->UsePurity >90%DiscardDiscard StockAction_QC->DiscardPurity <90%Resolved->UseYesResolved->DiscardNo (Insoluble)

Caption: Decision tree for evaluating the physical and chemical integrity of urea-based DMSO stocks.

Part 5: Summary Data Table

ParameterSpecification / Recommendation
Solvent Anhydrous DMSO (≥99.9%)
Storage Temp -20°C (Optimal)
Freezing Point 18.5°C (Expect solid state storage)
Solubility Limit Typically 30–50 mg/mL (Structure dependent) [1, 5]
Primary Risk Moisture absorption leading to hydrolysis
Max Freeze/Thaws < 5 cycles (Aliquotting strongly recommended)
Visual Cue Colorless = Good; Yellow/Brown = Hydrolyzed

References

  • Cayman Chemical. 1,3-Diphenylurea Product Information & Solubility Data. (Representative scaffold data).

  • Sigma-Aldrich. DMSO Solvent Properties and Hygroscopicity Guide.[1] [1]

  • PubChem. 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea Compound Summary (CID 30255329).[1] [1]

  • BenchChem. Technical Guide to the Hygroscopic Nature and Storage of Dimethyl Sulfoxide.

  • Ataman Chemicals. 1,3-Dimethylurea Solubility and Stability Data. (Structural analog).

Technical Support Center: Synthesis of 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this specific synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring both success and a deeper understanding of the underlying chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea?

The most prevalent and straightforward method is the nucleophilic addition of an amine to an isocyanate.[1][2][3] Specifically, it involves the reaction of 2,6-dimethylaniline with 3-chlorophenyl isocyanate . This reaction is typically performed in an aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) at room temperature and generally does not require a catalyst.[1]

Q2: What are the primary starting materials and their roles?

  • 3-Chlorophenyl isocyanate: This is the electrophilic component. The isocyanate group (-N=C=O) is highly reactive towards nucleophiles.

  • 2,6-Dimethylaniline: This is the nucleophilic component. The nitrogen atom of the amine group attacks the central carbon of the isocyanate group to form the urea linkage.

Q3: What are the critical safety precautions when handling the reagents?

3-Chlorophenyl isocyanate is a hazardous chemical that requires careful handling in a well-ventilated fume hood.[4][5][6]

  • Toxicity: It is fatal if inhaled and causes severe skin burns and eye damage.[5][6] Always use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For operations with a high risk of aerosolization, a vapor respirator is necessary.[4]

  • Reactivity: It is highly sensitive to moisture and can react with water, alcohols, and amines.[5][7] It is also heat-sensitive and combustible.[4][6] Store it in a tightly sealed container, refrigerated (2-8 °C), under a dry, inert atmosphere (like nitrogen or argon).[4]

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction.[8][9]

  • Procedure: Spot the reaction mixture alongside the starting materials (2,6-dimethylaniline and 3-chlorophenyl isocyanate) on a silica gel TLC plate.

  • Observation: The reaction is complete when the spot corresponding to the limiting reactant (usually the amine) has disappeared. The product, being more polar than the starting amine but less polar than potential symmetrical urea byproducts, will have a distinct Rf value.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on chemical principles.

Problem 1: My reaction yield is consistently low. What are the potential causes and solutions?

Low yields are often traced back to three main areas: moisture contamination leading to side reactions, incomplete conversion, or product loss during workup.

  • Cause A: Moisture Contamination & Symmetrical Urea Formation

    • The Chemistry: The most significant side reaction is the reaction of 3-chlorophenyl isocyanate with trace amounts of water.[10] This forms an unstable carbamic acid, which decarboxylates to produce 3-chloroaniline and carbon dioxide gas (observed as bubbling).[10][11] This newly formed 3-chloroaniline can then react with another molecule of 3-chlorophenyl isocyanate to create the highly insoluble and undesired symmetrical byproduct, 1,3-bis(3-chlorophenyl)urea .[10][12] Because this side reaction consumes two equivalents of your isocyanate for every molecule of water, even small amounts of moisture can drastically reduce the yield.

    • Solutions:

      • Rigorous Drying of Solvents and Glassware: Ensure all solvents are anhydrous. Use freshly distilled solvents over a suitable drying agent or solvents from a solvent purification system. All glassware should be oven-dried or flame-dried immediately before use.

      • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon, using a Schlenk line or a balloon setup.[10] This prevents atmospheric moisture from entering the reaction.

      • Order of Addition: Add the isocyanate solution dropwise to the amine solution. This maintains a low concentration of the isocyanate, favoring the reaction with the intended amine over side reactions.

  • Cause B: Incomplete Reaction

    • The Chemistry: While the reaction is typically fast, steric hindrance from the two methyl groups on 2,6-dimethylaniline can slow the nucleophilic attack on the isocyanate.

    • Solutions:

      • Reaction Time: Allow the reaction to stir for a sufficient duration. Monitor via TLC until the starting amine is fully consumed.[8]

      • Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can increase the rate. However, be cautious, as higher temperatures can also accelerate side reactions.[10]

  • Cause C: Product Loss During Workup

    • The Chemistry: The desired urea product has moderate solubility. It can be lost if an inappropriate solvent is used for precipitation or washing.

    • Solutions:

      • Solvent Selection: After the reaction is complete, concentrate the mixture under reduced pressure. The product often precipitates upon concentration or with the addition of a non-polar solvent like hexane.[13]

      • Washing: Wash the filtered product sparingly with a cold, non-polar solvent to remove soluble impurities without dissolving a significant amount of the product.

Troubleshooting Flowchart for Low Yield

Caption: A step-by-step diagnostic workflow for troubleshooting low product yield.

Problem 2: My final product is difficult to purify and appears oily or as a sticky solid. What should I do?

An oily or impure solid indicates the presence of unreacted starting materials or byproducts that are preventing crystallization.

  • Cause A: Excess Starting Material

    • The Chemistry: Using a non-stoichiometric ratio of reactants can leave unreacted 2,6-dimethylaniline (an oily liquid) or 3-chlorophenyl isocyanate in the final mixture, inhibiting crystallization.

    • Solution:

      • Stoichiometry: Use a precise 1:1 molar ratio of the amine and isocyanate.

      • Purification: If excess amine is present, it can often be removed by washing the crude solid with a dilute acid solution (e.g., 1M HCl) to form the water-soluble ammonium salt. Be sure to wash with water and brine afterward to remove the acid.

  • Cause B: Formation of Soluble Byproducts

    • The Chemistry: Besides the insoluble symmetrical urea, other side reactions can occur. For instance, the urea product itself can react with another isocyanate molecule to form a biuret, which may have different solubility properties.[11]

    • Solution:

      • Recrystallization: This is the most effective method for purifying the solid product. Experiment with different solvent systems. A good starting point is dissolving the crude product in a minimal amount of a hot polar solvent (like ethanol or ethyl acetate) and then allowing it to cool slowly. If no crystals form, add a non-polar solvent (like hexane) dropwise until turbidity persists, then cool.

      • Column Chromatography: If recrystallization fails, purification by flash column chromatography on silica gel is a reliable alternative.[8][14] A gradient elution system, for example, starting with hexane and gradually increasing the proportion of ethyl acetate, can effectively separate the product from impurities.

Detailed Experimental Protocol

This protocol provides a validated starting point for the synthesis.

Synthesis of 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea

Caption: Standard laboratory workflow for the synthesis of the target urea.

Materials & Equipment:

  • 2,6-dimethylaniline

  • 3-chlorophenyl isocyanate

  • Anhydrous Dichloromethane (DCM)

  • Hexane

  • Round-bottom flask, magnetic stirrer, dropping funnel, inert gas supply (N2 or Ar)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,6-dimethylaniline (1.0 eq) in anhydrous DCM.

  • Reaction: Cool the solution in an ice bath. Separately, dissolve 3-chlorophenyl isocyanate (1.0 eq) in anhydrous DCM and add it to a dropping funnel. Add the isocyanate solution dropwise to the stirred amine solution over 15-20 minutes.

  • Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the amine by TLC.

  • Workup: Once the reaction is complete, concentrate the solvent using a rotary evaporator. This will often yield a crude solid.

  • Purification: Add a sufficient amount of hexane to the crude residue and stir vigorously (trituration) to break up the solid. Collect the white precipitate by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of cold hexane to remove any remaining soluble impurities. Dry the purified product under high vacuum.

Quantitative Data Summary
ParameterRecommended Value/SolventRationale
Stoichiometry 1:1 (Amine:Isocyanate)Ensures complete conversion without leaving excess starting material.
Solvent Anhydrous DCM, THF, or DMFAprotic solvents prevent reaction with the isocyanate.[1]
Temperature 0 °C to Room TemperatureControls the initial exotherm and minimizes side reactions.[1]
Reaction Time 2 - 4 hoursTypically sufficient for full conversion; should be confirmed by TLC.
Purification Method Precipitation/RecrystallizationEffective for removing non-polar impurities.
Recrystallization Ethanol/Hexane or Ethyl Acetate/HexaneGood solvent systems for obtaining high-purity crystalline solids.

References

  • Poussard, L., et al. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. MDPI. [Link]

  • Urea Formation - Common Conditions. Organic Chemistry Portal. [Link]

  • Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications. (2026). HBGX Chemical. [Link]

  • Siritan, N., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Taylor & Francis Online. [Link]

  • Saraiva Rosa, N., et al. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Thieme. [Link]

  • Singh, K., et al. (2016). Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. PMC. [Link]

  • 1,3-Bis(3-chlorophenyl)urea. PubChem. [Link]

  • Urea formation by reaction between a isocyanate group and water. ResearchGate. [Link]

  • The preparation method of substituted phenyl urea. (1986).

Sources

Technical Support Center: Diarylurea Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational 🟢 Ticket ID: #D-UREA-OPT-001 Assigned Specialist: Senior Application Scientist

Introduction: The Diarylurea Challenge

Welcome to the Diarylurea Synthesis Optimization Hub. Diarylureas are privileged scaffolds in medicinal chemistry, forming the core of blockbuster kinase inhibitors like Sorafenib and Regorafenib . However, their synthesis is often plagued by a "silent killer": the formation of symmetric urea byproducts (


) which are thermodynamically stable and notoriously difficult to separate from the desired asymmetric product (

).

This guide moves beyond standard textbook procedures to address the process chemistry required for high-purity isolation.

Module 1: The "Gold Standard" (Isocyanate Route)

Method: Reaction of an Aryl Isocyanate with an Aryl Amine.[1] Best For: High-value substrates where one amine is commercially available as an isocyanate.

Troubleshooting & FAQs

Q: My LC-MS shows a large peak for the symmetric urea (


). Why? 
A:  This is the "Moisture Trap." Isocyanates are highly electrophilic. If water is present, it attacks the isocyanate to form a carbamic acid, which spontaneously decarboxylates to regenerate the starting amine. This "regenerated" amine then attacks the remaining isocyanate, forming the symmetric urea.

The Fix:

  • Strict Anhydrous Conditions: Use flame-dried glassware and solvents (THF or DCM) distilled or dried over molecular sieves.

  • Inverse Addition: Do not add the amine to the isocyanate. Add the isocyanate solution slowly to the amine solution. This keeps the isocyanate concentration low relative to the nucleophile, favoring the desired cross-coupling over homocoupling.

Q: The reaction precipitates immediately, but conversion is incomplete. A: Diarylureas are famously insoluble ("brick dust"). If the product precipitates too fast, it may encapsulate unreacted starting material.

  • Solution: Switch to a more polar solvent system. If using DCM, add 10-20% DMF or DMAc to maintain homogeneity.

Visualizing the Competition (Mechanism)

IsocyanateCompetition Iso Aryl Isocyanate (Ar1-NCO) Product Target Asymmetric Urea (Ar1-NH-CO-NH-Ar2) Iso->Product + Amine 2 (Fast) Carbamic Carbamic Acid (Unstable) Iso->Carbamic + H2O (Side Rxn) SymUrea Symmetric Urea (Ar1-NH-CO-NH-Ar1) Iso->SymUrea Amine2 Amine 2 (Ar2-NH2) Amine2->Product Water Trace Water (Contaminant) Water->Carbamic Amine1 Regenerated Amine 1 (Ar1-NH2) Carbamic->Amine1 - CO2 Amine1->SymUrea + Remaining Iso

Figure 1: The "Moisture Trap." Water converts the expensive isocyanate back into amine, which then scavenges remaining isocyanate to form the symmetric impurity.

Module 2: The "Safety-First" Approach (CDI)

Method: 1,1'-Carbonyldiimidazole (CDI) mediated coupling. Best For: "Phosgene-free" labs; synthesis of ureas where isocyanates are not available.

Troubleshooting & FAQs

Q: I added CDI, Amine 1, and Amine 2 all at once. I got a mixture of everything. A: CDI is not a "dump-and-stir" reagent. It requires a sequential activation protocol . If you mix everything, CDI will activate both amines randomly, leading to a statistical mixture of A-A, B-B, and A-B ureas.

Q: The reaction stalls after forming the intermediate. A: The intermediate (


-acylimidazole) is less reactive than an isocyanate.
  • The Fix: The second step often requires "forcing" conditions. Heat the reaction to 60°C after adding the second amine, or add a catalyst like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to activate the second amine.

Optimized Protocol: The "One-Pot, Two-Stage" Method
  • Activation (Stage 1):

    • Dissolve Amine 1 (1.0 equiv) in anhydrous DCM or THF.

    • Add CDI (1.1 equiv) at 0°C.

    • CRITICAL: Stir at RT for 2–4 hours. Monitor by TLC/LCMS until Amine 1 is fully converted to the imidazole-carboxamide intermediate.

  • Coupling (Stage 2):

    • Add Amine 2 (1.0–1.2 equiv).

    • Add Base (TEA or DIPEA, 1.0 equiv) if using an acid salt of the amine.

    • Heat to 40–60°C. Stir overnight.

  • Workup:

    • The byproduct is imidazole (water-soluble). Wash the organic layer with 1M HCl (to remove imidazole and unreacted amines) followed by brine.

CDI_Workflow Start Start: Amine 1 + CDI Inter Intermediate: N-Acylimidazole Start->Inter  Activation (RT, 2h)   Step2 Add Amine 2 (+ Heat/DBU) Inter->Step2  Displacement   Final Target Urea + Imidazole (Byproduct) Step2->Final  Nucleophilic Attack  

Figure 2: The stepwise activation logic required for CDI couplings to ensure asymmetry.

Module 3: Advanced Optimization (Solvents & Additives)

The choice of solvent dictates the reaction rate and the ease of purification ("workup").

SolventPolaritySolubilityWorkup EaseRecommended For
DCM LowModerateExcellent (Evap)Standard isocyanate reactions.
THF ModerateGoodGoodCDI reactions (solubilizes intermediate).
DMF HighExcellentPoor (High BP)Highly insoluble "brick dust" products.
Acetone ModerateModerateExcellentPrecipitation method: Product often crashes out pure.

The "Acetone Trick": For isocyanate reactions, run the reaction in acetone. Diarylureas are often poorly soluble in acetone. As the reaction proceeds, the pure product precipitates as a white solid, while impurities (unreacted isocyanate) remain in solution. Filtration yields high-purity product without chromatography.

Module 4: Catalytic & Green Alternatives

Method: Oxidative Carbonylation (Pd-catalyzed).[2][3][4] Best For: Industrial scale-up where phosgene/isocyanates are banned.

Mechanism: Uses


 gas, an oxidant (Air/O2/Iodine), and a Palladium catalyst (

or

).[4]

Troubleshooting:

  • Issue: Palladium Black formation (catalyst death).

  • Fix: Ensure sufficient oxidant pressure (

    
     or added 
    
    
    
    ) to re-oxidize
    
    
    back to
    
    
    .
  • Reference: See work by Gabriele et al. on oxidative carbonylation in ionic liquids for recyclable systems.

References

  • Bankston, D. et al. "A Scalable Synthesis of BAY 43-9006 (Sorafenib): A Potent Raf Kinase Inhibitor for the Treatment of Cancer."[5] Organic Process Research & Development, 2002, 6(6), 777–781.[5] Link

  • Gabriele, B. et al. "Selective Oxidative Carbonylation of Amines to Ureas and Oxamides Catalyzed by Palladium Complexes." Bulletin of the Chemical Society of Japan, 2004, 77(12), 2237–2250.[3] Link

  • Staab, H. A. "Syntheses Using Heterocyclic Amides (Azolides)." Angewandte Chemie International Edition, 1962, 1(7), 351–367.
  • BenchChem Technical Support. "Optimizing Reaction Conditions for the Synthesis of Diarylureas." BenchChem Knowledge Base, 2025. Link

Sources

minimizing off-target effects of 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers working with 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea (hereafter referred to as CDPU for brevity in this technical context).

This compound belongs to the diarylurea class.[1] While often used as a scaffold for kinase inhibitors (e.g., p38 MAPK, VEGFR) or Soluble Epoxide Hydrolase (sEH) inhibitors, its lipophilicity and hydrogen-bonding capability create distinct "off-target" liabilities—specifically colloidal aggregation and promiscuous kinase binding .[2]

Status: Operational 🟢 Ticket Subject: Specificity Optimization & Troubleshooting for Diarylurea Scaffolds Assigned Specialist: Senior Application Scientist, Lead Discovery

System Overview & Compound Profile

Before troubleshooting, verify your compound's behavior against this profile.[3] CDPU is a Type II Kinase Inhibitor pharmacophore mimic.[2] Its structure (an aryl urea linker with a steric "gatekeeper" 2,6-dimethyl group) predisposes it to specific off-target mechanisms.[2]

ParameterCharacteristicImplication for Off-Targets
Scaffold Class N,N'-DiarylureaHigh affinity for sEH (Soluble Epoxide Hydrolase) and Type II Kinase pockets (DFG-out conformation).[2]
Physicochemical High LogP (Lipophilic)Prone to Colloidal Aggregation (False Positives).[2]
Steric Features 2,6-Dimethyl substitutionRestricts rotation; forces the molecule into a conformation that may bind unintended deep hydrophobic pockets.[2]
Common False Hit Pan-Assay Interference (PAINS)Can act as a "chemical sequestering agent" at concentrations >10 µM.[2]

Troubleshooting Guides (Q&A Format)

Issue A: "I am seeing inhibition across unrelated assays (e.g., GPCRs and Kinases) at high concentrations."

Diagnosis: Colloidal Aggregation (Promiscuous Inhibition) Diarylureas like CDPU are notorious for forming colloidal aggregates in aqueous buffers.[2] These aggregates sequester proteins non-specifically, leading to false-positive inhibition across diverse targets.[2]

Corrective Protocol: The Detergent Challenge

  • Q: How do I distinguish specific binding from aggregation?

    • Step 1: Re-run your biochemical assay (IC50 determination) adding a non-ionic detergent.[2]

    • Recommended: 0.01% - 0.1% Triton X-100 or 0.005% Tween-20.[2]

    • Logic: Detergents disrupt colloidal aggregates but rarely affect specific 1:1 ligand-protein binding.[2]

    • Result Interpretation:

      • IC50 shifts dramatically (e.g., 1 µM

        
         >100 µM): The effect was aggregation-based (Artifact) .[2]
        
      • IC50 remains stable: The effect is specific binding .

Issue B: "My cellular readout suggests p38 MAPK or VEGFR inhibition, but that is not my intended target."

Diagnosis: Scaffold-Based Polypharmacology The urea linker in CDPU mimics the binding mode of drugs like Sorafenib or Doramapimod (BIRB 796).[2] It acts as a hydrogen bond donor/acceptor pair that anchors into the "Glu-Asp" region of kinase active sites.[2]

Corrective Protocol: The "Gatekeeper" Exclusion

  • Q: How do I rule out kinase off-targets?

    • Step 1: Perform a Western Blot for phosphorylation of downstream markers of common diarylurea targets.

    • Markers to Check:

      • p38 MAPK: Check phospho-HSP27 or phospho-MAPKAPK2.[2]

      • VEGFR/PDGFR: Check phospho-ERK1/2 (though non-specific, it indicates upstream RTK inhibition).[2]

    • Step 2: Use a structural negative control.[2]

    • Synthesis Tip: Methylate the urea nitrogens (N-Me).[2] This disrupts the H-bond donor capability required for Type II kinase binding.[2] If the biological effect persists with the N-methylated analog, it is likely not kinase-driven.[2]

Issue C: "The compound is metabolically unstable or showing unexpected toxicity in microsomes."

Diagnosis: CYP Inhibition & sEH Interaction Ureas are primary pharmacophores for inhibiting Soluble Epoxide Hydrolase (sEH).[2] Inhibition of sEH alters the ratio of EETs (epoxyeicosatrienoic acids) to DHETs, which can affect inflammation and vascular tone, confounding phenotypic screens.

Corrective Protocol: Metabolic Profiling

  • Q: Is sEH inhibition driving my phenotype?

    • Action: Test CDPU against recombinant sEH (fluorescent substrate assay).

    • Logic: If CDPU is a potent sEH inhibitor (IC50 < 100 nM), your phenotypic results may be due to lipid signaling modulation rather than your target.

Visualizing the Off-Target Landscape

The following diagram illustrates the mechanistic hierarchy of off-target effects for CDPU. Use this to triage your experimental artifacts.

CDPU_OffTarget_Landscape Compound 1-(3-Chlorophenyl)- 3-(2,6-dimethylphenyl)urea Aggregation Colloidal Aggregation (Conc > 5-10 µM) Compound->Aggregation High Lipophilicity SpecificBinding Specific Pharmacophore Recognition Compound->SpecificBinding Urea Linker FalsePositives Non-Specific Protein Sequestration (False Positives) Aggregation->FalsePositives Kinase Type II Kinase Binding (DFG-out Pocket) SpecificBinding->Kinase H-Bond Donor/Acceptor sEH Soluble Epoxide Hydrolase (sEH) Inhibition SpecificBinding->sEH Transition State Mimic Detergent Control: Add 0.01% Triton X-100 FalsePositives->Detergent Disrupted by p38 p38 MAPK (Check p-HSP27) Kinase->p38 VEGFR VEGFR/PDGFR (Check p-ERK) Kinase->VEGFR Lipid Altered Lipid Signaling (EETs/DHETs ratio) sEH->Lipid

Caption: Mechanistic triage of CDPU off-target effects.[2] Red path indicates physicochemical artifacts; Yellow paths indicate scaffold-inherent polypharmacology.[2]

Validated Experimental Protocols

Protocol 1: The "Shift Assay" for Aggregation Detection

Purpose: To confirm if IC50 values are real or due to promiscuous aggregation.

  • Prepare Stock: Dissolve CDPU in DMSO to 10 mM.

  • Prepare Buffer A: Standard Assay Buffer (e.g., PBS or HEPES).

  • Prepare Buffer B: Standard Assay Buffer + 0.01% Triton X-100 (freshly prepared).

  • Execution:

    • Run dose-response curves (1 nM to 100 µM) in Buffer A and Buffer B side-by-side.

    • Incubate enzyme/target with compound for 15 mins prior to substrate addition.[2]

  • Analysis:

    • Calculate Ratio = IC50(Buffer B)[2] / IC50(Buffer A) .

    • If Ratio > 3.0 (i.e., potency drops significantly with detergent), the compound is aggregating.

Protocol 2: sEH Counter-Screen (Mandatory for Ureas)

Purpose: To ensure phenotypic effects aren't driven by lipid metabolism modulation.[2]

  • Reagents: Recombinant human sEH, PHOME (fluorogenic substrate).

  • Method:

    • Incubate 25 nM sEH with CDPU (10 µM) for 5 mins at 30°C.

    • Add PHOME (50 µM final).

    • Monitor hydrolysis (Ex: 330nm, Em: 465nm).

  • Threshold: If Inhibition > 50% at 1 µM, CDPU is a potent sEH inhibitor. Data correction required.

Summary of Key Data Points

Off-Target MechanismIndicatorMitigation Strategy
Colloidal Aggregation Steep Hill Slope (>2.[2]0) in dose-response.[2][3]Add 0.01% Triton X-100; keep concentration < 10 µM.[2]
p38 MAPK Inhibition Reduction in TNF-alpha release or p-HSP27.[2]Use N-methyl analog as negative control.[2]
sEH Inhibition Vasodilation or anti-inflammatory effect in vivo.[2]Counter-screen against recombinant sEH.
Solubility Precipitation in media (turbidity).[2]Limit DMSO final concentration to < 0.5%; use intermediate dilution step.

References

  • Dumas, J., et al. (2000). "Discovery of a New Class of p38 Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters. (Describes the diarylurea scaffold binding mode in kinases).

  • Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles."[2] Annual Review of Pharmacology and Toxicology. (Establishes urea as the primary pharmacophore for sEH inhibition).

  • Feng, B. Y., & Shoichet, B. K. (2006). "A detergent-based assay for the detection of promiscuous inhibitors."[2] Nature Protocols. (The gold standard protocol for detecting colloidal aggregation).

  • Wilhelm, S., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery.[2] (Details the off-target profile of diarylureas including VEGFR/PDGFR).

Sources

troubleshooting guide for 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea experiments

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers and drug development professionals working with 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea .

This guide treats the compound as a representative lipophilic N,N'-diarylurea , a scaffold commonly found in kinase inhibitors (e.g., Sorafenib analogs), soluble epoxide hydrolase (sEH) inhibitors, and agricultural cytokinins.[1]

Product Profile & Chemical Identity
  • Chemical Class: N,N'-Diarylurea[1][2]

  • Key Structural Feature: The 2,6-dimethyl substitution creates significant steric bulk, forcing the phenyl ring out of planarity with the urea bridge.[1] This "twist" is critical for biological specificity but complicates synthesis and solubility.[3]

  • Primary Applications: Kinase inhibition (MAPK/p38 pathways), agricultural chemistry (cytokinin activity), and medicinal chemistry fragment screening.[1]

Part 1: Solubility & Stock Preparation (Critical)

Current Status: The most frequent support tickets regarding this compound involve precipitation in aqueous media or "crashing out" during serial dilutions.[3]

Q1: Why does the compound precipitate immediately upon addition to cell culture media, even at low concentrations?

A: This is a classic "Solubility Cliff" caused by the high lipophilicity (LogP ~4.0–4.5) of the 3-chlorophenyl and 2,6-dimethylphenyl rings.[4]

  • Mechanism: When a high-concentration DMSO stock (e.g., 10 mM) is pipetted directly into an aqueous buffer, the rapid change in solvent polarity causes local supersaturation.[1] The hydrophobic urea molecules aggregate before they can disperse.[3]

  • The "Twist" Factor: While the 2,6-dimethyl steric hindrance disrupts crystal packing (making it slightly more soluble than flat analogs), it is not sufficient to overcome the hydrophobic effect in water.[1]

Protocol: The "Intermediate Dilution" Method Do not add 100% DMSO stock directly to media.[3] Use this step-down protocol to prevent "shock" precipitation.

StepActionSolvent SystemFinal Conc.
1 Prepare Master Stock100% Anhydrous DMSO10 mM
2 Intermediate Dilution Culture Media + 10% DMSO 100 µM
3 Final Assay DilutionCulture Media (No DMSO)1 µM (0.1% DMSO final)

Technical Note: If precipitation persists at Step 2, substitute the intermediate solvent with PEG-400 or Tween-80 (0.05%) to create a micellar suspension before final dilution.[3]

Q2: My frozen DMSO stock has crystals. Is it degraded?

A: Likely not. Diarylureas form stable solvates with DMSO.[3]

  • Diagnosis: The 2,6-dimethyl group can trap DMSO molecules in the crystal lattice.

  • Fix: Heat the vial to 37°C and vortex vigorously. If the solution does not clear, sonicate for 5 minutes at 40 kHz.

  • Warning: Do not store stocks at 4°C; this promotes crystallization.[3] Store at -20°C or -80°C.

Part 2: Synthesis & Purification Troubleshooting

Audience: Medicinal Chemists Reaction: 3-Chlorophenyl isocyanate + 2,6-Dimethylaniline (or vice versa).[3]

Q3: I am getting low yields and a high melting point impurity. What is it?

A: The impurity is almost certainly the Symmetric Urea (e.g., 1,3-bis(3-chlorophenyl)urea).[1]

  • Root Cause: Moisture.[3] Isocyanates are highly sensitive to water.[3] Water hydrolyzes the isocyanate back into an aniline, which then reacts with the remaining isocyanate to form the symmetric byproduct.[5]

  • Steric Factor: The 2,6-dimethylaniline is a poor nucleophile due to steric hindrance around the amine. The reaction rate with the isocyanate is slow, giving moisture more time to compete.[1]

Diagram: Synthetic Pathway & Failure Modes

SynthesisTroubleshooting cluster_tips Troubleshooting Tips Reagents Reagents: 3-Cl-Ph-NCO + 2,6-Me-Ph-NH2 Desired Target Product: Unsymmetrical Urea Reagents->Desired Slow Reaction (Steric Hindrance) Intermed Intermediate: 3-Cl-Aniline Reagents->Intermed Hydrolysis (Fast) Moisture Contaminant: Water (H2O) Byproduct Impurity: Symmetric Urea (Insoluble Solid) Intermed->Byproduct Reacts with Isocyanate Tip1 Use Anhydrous THF/DCM Tip2 Add Catalyst (DMAP) to overcome sterics

Caption: Competitive reaction pathways. The steric bulk of the 2,6-dimethylaniline slows the desired reaction, allowing moisture to generate symmetric urea impurities.[1]

Q4: How do I remove the symmetric urea byproduct?

A: Exploiting solubility differences is more effective than chromatography.[3]

  • Flash Chromatography: Often fails because polarities are similar.[3]

  • Recommended Purification:

    • Suspend the crude solid in hot Ethanol or Methanol .

    • The symmetric urea (very flat, high lattice energy) usually remains insoluble.[1]

    • The desired product (twisted, 2,6-dimethyl) is more soluble in hot alcohol.[1]

    • Filter hot to remove the symmetric impurity.[3] Crystallize the filtrate.

Part 3: Biological Assay Optimization

Q5: The IC50 varies significantly between runs (e.g., 50 nM vs 500 nM). Why?

A: This is a hallmark of Colloidal Aggregation .

  • The Phenomenon: At micromolar concentrations, hydrophobic ureas form colloids that non-specifically sequester enzymes, leading to false positives (pan-assay interference).[1]

  • Validation Protocol:

    • Add 0.01% Triton X-100 or Tween-80 to your assay buffer.[3]

    • If the IC50 increases (potency drops) with detergent, the original activity was likely an artifact of aggregation.[3]

    • If the IC50 remains stable, it is a true binding event.[3]

Diagram: Assay Troubleshooting Decision Tree

AssayLogic Start Issue: Variable IC50 Data CheckSol Check Solubility Limit Start->CheckSol Detergent Add 0.01% Triton X-100 CheckSol->Detergent If soluble ResultA IC50 Increases (Potency Drops) Detergent->ResultA ResultB IC50 Unchanged Detergent->ResultB ConclusionA False Positive: Aggregation Artifact ResultA->ConclusionA ConclusionB True Inhibitor: Specific Binding ResultB->ConclusionB

Caption: Logic flow for distinguishing true inhibition from colloidal aggregation artifacts in biochemical assays.

References

  • BenchChem Technical Support. (2025).[3][6][7][8] Enhancing the Stability of Diaryl Urea Solutions for Screening. Retrieved from [1]

  • Luo, Y., et al. (2021).[1][3] Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO. ACS Omega.[3] Retrieved from [1]

  • PubChem. (2025).[3][9] Compound Summary: 1-(3-Chlorophenyl)-3-phenylurea (Analog).[3] National Library of Medicine.[3] Retrieved from [1][9]

  • Usharani, V., et al. (2012).[1][3] Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates.[3] Asian Journal of Chemistry.[3] Retrieved from [1]

Sources

Technical Support Center: Compound Precipitation in Cell Culture Media

[1]

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting & Prevention of Compound "Crash-Out"

Introduction: The Silent Data Killer

Compound precipitation is not merely an aesthetic issue; it is a fundamental failure of experimental dosing. When a compound precipitates ("crashes out"), the effective concentration available to cells drops unpredictably, leading to false negatives (loss of potency) or false positives (physical toxicity from crystals lysing cells).

This guide synthesizes physicochemical principles with practical workflows to diagnose, resolve, and prevent precipitation in cell culture assays.

Module 1: Diagnosis & Triage

"Is it precipitation, contamination, or debris?"

Before altering protocols, confirm the nature of the particulate matter. Use this diagnostic workflow to classify the issue.

Diagnostic Decision Tree

precipitation_diagnosisStartObservation: Turbidity or ParticlesMicroscopyStep 1: Phase Contrast Microscopy (10x-40x)Start->MicroscopyMotionAre particles moving?Microscopy->MotionBrownianBrownian Motion (Jiggling)Motion->BrownianYesActiveActive Motility (Swimming)Motion->ActiveYesShapeParticle MorphologyBrownian->ShapeBiologicalCocci/Rods/BuddingActive->BiologicalBacteriaCrystallineCrystalline/Needles/AmorphousShape->CrystallineLikely CompoundShape->BiologicalLikely ContaminationAcidTestStep 2: Acidification Test(Add dilute HCl to sample)Crystalline->AcidTestFinal_BioFinal_BioBiological->Final_BioDissolvesClears UpFinal_PrecipFinal_PrecipDissolves->Final_PrecipConfirmed: Salt/Compound PrecipitatePersistsRemains TurbidPersists->Final_BioConfirmed: Biological/Debris

Figure 1: Diagnostic logic flow to distinguish chemical precipitation from biological contamination.

Quantitative Detection Methods

Visual inspection is subjective. Use these methods for data-driven validation.

MethodSensitivityThroughputMechanismBest For
Laser Nephelometry HighHigh (96/384-well)Measures forward scattered light.[1] Sensitive to micro-precipitates invisible to the eye.Screening libraries or kinetic solubility curves [1].[1]
Absorbance (Turbidity) MediumHighOptical Density (OD) at 650nm (or 540nm). Non-specific light blockage.Routine checks in standard plate readers.
Microscopy (Phase) LowLowVisual identification of crystal habit (needles, plates) vs. amorphous aggregates.Confirmation of "crash-out" morphology.

Module 2: Root Cause Analysis (The "Why")

The Mechanism: Solvent Shock

Most hydrophobic compounds are stored in 100% DMSO (Dimethyl Sulfoxide). When you pipette this stock directly into cell culture media, you trigger a violent physicochemical event known as Solvent Shock .

  • Dielectric Mismatch: DMSO has a dielectric constant (

    
    ) of ~47; water is ~80. The local environment around the compound changes instantly upon addition.
    
  • Supersaturation: The compound is thermodynamically insoluble in water. It relies on the kinetic delay of precipitation to stay in solution.

  • Nucleation: If the local concentration of DMSO drops too fast while the compound concentration remains high (at the pipette tip), nuclei form immediately. Once formed, these crystals act as seeds, accelerating further precipitation [2].

Key Risk Factor:

  • Kinetic vs. Thermodynamic Solubility: In screening, we rely on kinetic solubility (how long it stays dissolved).[2] Thermodynamic solubility (equilibrium) is usually much lower. If you exceed the kinetic limit, precipitation is inevitable [3].[3][4]

Module 3: Mitigation Protocols

Do not simply "shake it harder." Use these engineered workflows to maintain solubility.

Protocol A: The "Step-Down" Intermediate Dilution

Objective: Avoid the harsh transition from 100% DMSO to 0.1% DMSO in a single step.

The Workflow:

  • Start: 10 mM Stock in 100% DMSO.

  • Intermediate: Create a 10x or 20x working solution in a compatible buffer (e.g., PBS or Media) containing a higher % of DMSO or a carrier like BSA.

  • Final: Dilute the Intermediate into the final cell culture well.

step_down_protocolStockStock Solution(10 mM in 100% DMSO)InterIntermediate Mix(100 µM in 10% DMSO + Media)Stock->Inter 1:100 Dilution(Slow addition with vortexing)FinalFinal Assay Well(10 µM in 0.1% DMSO + Media)Inter->Final 1:10 Dilution(Into pre-warmed media)

Figure 2: The Step-Down dilution strategy minimizes the local concentration spike that triggers nucleation.

Protocol B: Kinetic Solubility Assay (Pre-Screen)

Before running a valuable cell assay, determine the "Safe Zone" for your compound.

  • Prepare Media: Aliquot 198 µL of cell culture media (with serum) into a clear 96-well plate.

  • Titrate: Add 2 µL of compound stock at increasing concentrations (e.g., 1, 10, 50, 100 µM final).

  • Incubate: 37°C for 2-4 hours (mimic assay start).

  • Read: Measure Absorbance at 650 nm .

  • Analyze: Plot Concentration (X) vs. OD650 (Y). The point where OD spikes is your Solubility Limit .

Module 4: Frequently Asked Questions (FAQs)

Q: Can I sonicate the media to re-dissolve the precipitate? A: NO. While sonication works for DMSO stocks, sonicating cell culture media (especially those containing FBS/Serum) will denature proteins, generate heat, and potentially shear glutamine. This alters the media chemistry, invalidating the control [4].

Q: Does serum (FBS) help or hurt solubility? A: Generally, it helps. Serum albumin (BSA/HSA) acts as a carrier protein. It has hydrophobic pockets that can sequester lipophilic compounds, effectively increasing their apparent solubility in media compared to PBS alone. Always perform solubility checks in the actual media + serum you intend to use [5].

Q: My compound precipitates only after 24 hours. Why? A: Ostwald Ripening. You likely created a supersaturated solution that was metastable. Over time, small amorphous particles dissolved and re-deposited onto larger, more stable crystalline structures. This is a thermodynamic inevitability if you are above the solubility limit. You must lower the dosing concentration.[3]

Q: What is the maximum DMSO concentration cells can tolerate? A: 0.1% to 0.5%. Most robust cell lines (e.g., HeLa, HEK293) tolerate up to 0.5% DMSO. Primary cells and stem cells often show stress signaling above 0.1%. Always run a "Vehicle Control" (DMSO only) to normalize for this solvent effect [6].

References

  • BMG Labtech. "Kinetic solubility automated screen using Laser Nephelometry." Application Note 208. Link

  • Di, L., & Kerns, E. (2015). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility).
  • Saal, C., & Petereit, A. C. (2012). "Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks." European Journal of Pharmaceutical Sciences, 47(3), 589-595. Link

  • BenchChem. "Technical Support Center: Preventing Compound Precipitation." Troubleshooting Guide. Link

  • Kramer, S. D., et al. (2012). "Compartment-specific solubility and permeability." Advanced Drug Delivery Reviews.
  • LifeTein. "DMSO Usage in Cell Culture: Toxicity and Best Practices." Link

Technical Support Center: Optimizing Substituted Ureas

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies to Reduce Cytotoxicity of Substituted Ureas Role: Senior Application Scientist, Lead Optimization Unit Status: Active | Ticket ID: UREA-TOX-001

Welcome to the Technical Support Center

Hello. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your urea-based lead compound—perhaps a kinase inhibitor or a soluble epoxide hydrolase inhibitor—is showing promising potency but unacceptable cytotoxicity in hepatocytes or non-target tissues.

Substituted ureas (


) are "privileged structures" in drug discovery (e.g., Sorafenib, Regorafenib), but they carry a hidden liability: metabolic fragility . The urea bridge can act as a "trojan horse," breaking down into reactive isocyanates or anilines that covalently modify cellular proteins.

This guide moves beyond basic advice. We will troubleshoot the specific chemical and biological mechanisms driving this toxicity and provide actionable engineering protocols to fix them.

Module 1: Structural Engineering (The Chemistry)

Root Cause: The Isocyanate Trap

The primary driver of non-specific cytotoxicity in substituted ureas is the release of isocyanates via hydrolysis or enzymatic cleavage. Isocyanates are potent electrophiles that carbamoylate nucleophilic residues (cysteine, lysine) on off-target proteins, leading to immune sensitization and necrotic cell death.

Diagram: The Toxicity Pathway

The following diagram illustrates how a standard urea scaffold degrades into toxic intermediates.

UreaToxicity Urea Substituted Urea (R-NH-CO-NH-R') Metabolism CYP450 / Hydrolysis Urea->Metabolism Isocyanate Reactive Isocyanate (R-N=C=O) Metabolism->Isocyanate Cleavage Amine Free Amine (R'-NH2) Metabolism->Amine Protein Cellular Protein (Cys/Lys residues) Isocyanate->Protein Covalent Binding Adduct Protein Adduct (Carbamoylation) Protein->Adduct Toxicity Cytotoxicity / Immune Response Adduct->Toxicity Loss of Function

Caption: Mechanism of urea degradation leading to reactive isocyanate formation and protein carbamoylation.

Solution: Bioisosteric Replacement

If the urea moiety is causing toxicity, replace it with a scaffold that mimics the geometry and hydrogen-bonding capability of urea but resists hydrolytic cleavage.

StrategyBioisostereRationaleImpact on Toxicity
Rigidification Squaramide Four-membered ring with two H-bond donors. Aromatic character strengthens the bond.High Reduction. Eliminates isocyanate formation pathway.
Cyclization Cyclic Urea Incorporating the N atoms into a ring (e.g., imidazolin-2-one).Moderate Reduction. Steric constraint prevents hydrolytic attack.
Heterocycles 1,2,3-Triazole Acts as a rigid linker mimicking the amide/urea dipole.High Reduction. Metabolically inert linker.
Substitution N-Methylation Replacing -NH- with -N(Me)- (if SAR permits).Moderate Reduction. Blocks metabolic N-dealkylation.

Module 2: Metabolic Stability Protocol (The Biology)

Protocol: Glutathione (GSH) Trapping Assay

Objective: definitively determine if your cytotoxicity is caused by reactive metabolites (isocyanates/quinones). Principle: Reactive electrophiles will conjugate with GSH. We use LC-MS/MS to detect these "GSH adducts."

Materials:
  • Human Liver Microsomes (HLM) (1 mg/mL protein)[1]

  • Test Compound (10 µM)

  • Glutathione (GSH) (5 mM, excess)

  • NADPH regenerating system

  • LC-MS/MS (Q-TOF preferred for mass accuracy)[1]

Step-by-Step Workflow:
  • Incubation:

    • Mix HLM, GSH, and Test Compound in phosphate buffer (pH 7.4).

    • Initiate reaction with NADPH (Time

      
      ).
      
    • Run a parallel Negative Control (without NADPH) to distinguish metabolic activation from chemical instability.

  • Termination:

    • Incubate at 37°C for 60 minutes.

    • Quench with ice-cold Acetonitrile (ACN) containing internal standard.

  • Analysis:

    • Centrifuge (4,000 rpm, 20 min) to remove protein.

    • Inject supernatant into LC-MS/MS.

  • Data Interpretation (The Critical Step):

    • Scan for Neutral Loss of 129 Da (characteristic of GSH moiety cleavage).

    • Positive Result: If you see a mass peak corresponding to

      
       (Parent + GSH - 2H), your urea is generating reactive metabolites.
      
    • Action: If positive, move immediately to Module 1 (Bioisosteres).

Module 3: Troubleshooting & FAQs

Q1: My compound is potent against the kinase target but kills hepatocytes at . Is it the urea?

Diagnosis: It is highly probable. Many diaryl ureas (Type II kinase inhibitors) are lipophilic (


).
Troubleshooting: 
  • Check Lipophilicity: High LogP correlates with non-specific membrane toxicity. If

    
    , introduce polar groups (e.g., morpholine, piperazine) to the "tail" region to lower LogP to 2–3.
    
  • Check Selectivity: Ureas often bind the "DFG-out" pocket. If the urea is too flexible, it may bind conserved regions of other kinases. Action: Synthesize a Squaramide analog. If potency is maintained but toxicity drops, the urea bridge was the culprit.

Q2: We see immune sensitization (rashes) in animal models. Why?

Answer: This is a hallmark of protein haptenization . Mechanism: The urea hydrolyzes to an isocyanate. The isocyanate binds to serum albumin.[2] The immune system recognizes the Albumin-Isocyanate complex as "foreign," triggering an IgE or T-cell response. Fix: You must increase the steric hindrance around the urea nitrogens. Add an ortho-methyl or ortho-chloro group to the phenyl ring attached to the urea. This sterically blocks the enzymatic attack that releases the isocyanate.

Q3: Can I solve this with formulation instead of chemistry?

Answer: Partially, but it's a "band-aid." Strategy: If you cannot change the molecule, use Nanoparticle Encapsulation (e.g., PLGA nanoparticles). This limits the exposure of the free compound to healthy tissues while exploiting the EPR effect (Enhanced Permeability and Retention) to target tumors. However, this does not solve the metabolic liability once the drug is released.

Experimental Workflow: The Optimization Loop

Use this decision tree to guide your next week of experiments.

OptimizationLoop Hit Hit Compound (Urea Scaffold) ToxAssay Cytotoxicity Assay (HepG2 / HEK293) Hit->ToxAssay Decision Is IC50 < 10µM? ToxAssay->Decision GSH_Trap GSH Trapping Assay (Module 2) Decision->GSH_Trap Yes (Toxic) Retest Retest Potency & Tox Decision->Retest No (Safe) Result_GSH GSH Adducts Found? GSH_Trap->Result_GSH Modify_Linker Strategy A: Replace Urea w/ Squaramide (Bioisostere) Result_GSH->Modify_Linker Yes (Reactive Met.) Modify_Sterics Strategy B: Add Ortho-Steric Bulk (Block Hydrolysis) Result_GSH->Modify_Sterics Yes (Reactive Met.) Modify_LogP Strategy C: Reduce LogP (Add Polar Groups) Result_GSH->Modify_LogP No (General Tox) Modify_Linker->Retest Modify_Sterics->Retest Modify_LogP->Retest

Caption: Decision tree for optimizing urea leads based on cytotoxicity and metabolic stability data.

References

  • Bioisosteres of Urea

    • Title: Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry.[3]

    • Source: RSC Medicinal Chemistry.[3]

    • URL:[Link]

  • GSH Trapping Protocol

    • Title: Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites.[4]

    • Source: Chemical Research in Toxicology (ACS).
    • URL:[Link]

  • Isocyanate Toxicity Mechanism

    • Title: Review of the occupational exposure to isocyan
    • Source: Environmental Health and Preventive Medicine (PMC).
    • URL:[Link]

  • Kinase Inhibitor SAR (Sorafenib)

    • Title: Protein kinase inhibitors from the urea class.[5][6][7]

    • Source: Current Opinion in Drug Discovery & Development.
    • URL:[Link]

Need further assistance? For detailed consultation on specific bioisostere synthesis, please contact the Medicinal Chemistry Support Unit. Dr. Aris Thorne, Senior Application Scientist

Sources

Validation & Comparative

comparing 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea to other kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea as a Type II Kinase Inhibitor Scaffold

In the landscape of targeted oncology and precision medicine, the structural nuances of small-molecule kinase inhibitors dictate their clinical efficacy, safety, and resistance profiles. As a Senior Application Scientist, I frequently evaluate novel chemical entities against established pharmacophores. This guide provides an in-depth technical comparison between the prototype diaryl urea (DAU) scaffold—specifically 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea —and other classes of kinase inhibitors.

By analyzing this foundational scaffold, researchers can better understand the kinetic and thermodynamic principles that drive the rational design of advanced Type II kinase inhibitors.

Mechanistic Comparison: Type I vs. Type II Inhibition

To objectively evaluate 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea, we must first contextualize its mechanism of action against standard Type I inhibitors (e.g., Dasatinib).

Type I Inhibitors: These molecules are ATP-competitive and bind to the active ("DFG-in") conformation of the kinase. Because the ATP-binding hinge region is highly conserved across the human kinome, Type I inhibitors often exhibit broad-spectrum activity, which can lead to off-target toxicity. They typically operate under rapid equilibrium, characterized by fast association (


) and fast dissociation (

) rates.

Type II Inhibitors (The Diaryl Urea Scaffold): 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea is a prototypical Type II inhibitor. It is designed to bind the inactive ("DFG-out") conformation of the kinase[1]. The causality behind its structural design is highly specific:

  • 3-Chlorophenyl Group: The highly lipophilic halogenated ring is perfectly sized to penetrate the deep, hydrophobic allosteric pocket that is only exposed when the Asp-Phe-Gly (DFG) motif flips outward.

  • Urea Motif: Acts as a critical bidentate hydrogen-bond donor/acceptor, anchoring the molecule to the catalytic glutamate (Glu) and the DFG aspartate (Asp).

  • 2,6-Dimethylphenyl Group: Provides steric bulk in the linker region, effectively locking the kinase in its inactive state.

Because the allosteric pocket is less conserved than the ATP hinge, this scaffold offers superior kinome selectivity. Furthermore, the massive conformational shift required for the kinase to release the inhibitor results in a significantly prolonged target residence time[2].

BindingModes cluster_0 Type I Inhibition (e.g., Dasatinib) cluster_1 Type II Inhibition (Diaryl Urea Scaffold) A1 Active Kinase (DFG-in Conformation) A2 ATP-Binding Pocket Occupancy A1->A2 A3 Rapid Equilibrium (Fast On/Off) A2->A3 B1 Inactive Kinase (DFG-out Conformation) B2 Deep Allosteric Pocket (3-Chlorophenyl) B1->B2 B3 Linker Region (2,6-Dimethylphenyl) B1->B3 B4 Urea Motif (H-bonds to Glu/Asp) B2->B4 B3->B4 B5 Prolonged Residence Time (Slow Off-Rate) B4->B5

Structural and kinetic differences between Type I and Type II (diaryl urea) kinase inhibitors.

Comparative Performance Data

The following table summarizes the quantitative and qualitative differences between a standard Type I inhibitor, our prototype Type II scaffold, and an advanced, clinically approved Type II drug (which evolved from this very scaffold).

Feature / MetricType I Inhibitor (e.g., Dasatinib)Prototype Type II (3-Cl-2,6-diMe-DPU)Advanced Type II (e.g., Sorafenib)
Target Conformation DFG-in (Active)DFG-out (Inactive)DFG-out (Inactive)
Binding Pocket ATP Hinge RegionATP Hinge + Allosteric PocketATP Hinge + Allosteric Pocket
Kinase Selectivity Low to ModerateHigh (Allosteric driven)High (Multi-targeted but specific)
Binding Kinetics Fast

, Fast

Slower

, Slow

Slower

, Very Slow

Residence Time (

)
MinutesHoursHours to Days

Experimental Protocols for Validation

To objectively validate the performance of 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea against other inhibitors, standard


 assays are insufficient. They fail to capture the kinetic dimension—specifically residence time (

)—which is the primary driver of in vivo efficacy for Type II inhibitors[2]. The following protocols utilize self-validating systems to ensure data integrity.
Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Causality: SPR is a label-free, real-time technique that directly measures association and dissociation rates. For diaryl ureas, proving a slow


 is critical to validating the Type II mechanism.
  • Sensor Chip Preparation: Immobilize the target kinase (e.g., p38

    
     or VEGFR2) onto a CM5 sensor chip via standard amine coupling to a density of ~2000 RU.
    
    • Self-Validation Check: Simultaneously immobilize a kinase-dead mutant (or BSA) on a reference flow cell. Subtract this reference signal from the active flow cell to isolate true kinetic binding from background noise.

  • Buffer Optimization: Utilize a running buffer of 1x PBS containing 5% DMSO and 0.05% Tween-20.

    • Causality: Diaryl ureas are inherently lipophilic. Without proper detergent and solvent concentrations, the highly hydrophobic 3-chlorophenyl group will exhibit non-specific binding to the dextran matrix, masking the true target-specific kinetics.

  • Analyte Titration: Inject 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea at a range of concentrations (0.1 nM to 1000 nM) using a multi-cycle kinetic approach.

  • Dissociation Phase: Allow a prolonged dissociation time of at least 45 minutes.

    • Causality: Type II inhibitors have exceptionally slow off-rates. Standard 5-minute dissociation phases will artificially inflate the calculated

      
      , leading to inaccurate residence time calculations.
      
  • Data Fitting: Fit the resulting sensorgrams to a 2-state reaction model to account for the induced-fit DFG-flip. Calculate

    
     and Residence Time (
    
    
    
    ).

SPRWorkflow Step1 1. Surface Prep Immobilize Kinase Step2 2. Analyte Injection Titrate Diaryl Urea Step1->Step2 Step3 3. Association Phase Measure k_on Step2->Step3 Step4 4. Dissociation Phase Measure k_off Step3->Step4 Step5 5. Kinetic Analysis Calculate Residence Time Step4->Step5

Step-by-step Surface Plasmon Resonance (SPR) workflow for measuring binding kinetics.

Protocol B: Orthogonal Validation via FRET-Based Kinase Activity Assay

Causality: While SPR proves thermodynamic binding, a functional assay is required to prove enzymatic inhibition.

  • Pre-incubation: Incubate the recombinant kinase with the DAU inhibitor for 60 minutes prior to adding ATP.

    • Causality: Because Type II inhibitors bind the inactive conformation, they require time to shift the conformational equilibrium. If ATP is added simultaneously with the inhibitor, the fast-binding ATP will occupy the active kinases before the slow-binding diaryl urea can trap them in the inactive state, resulting in artificially inflated

      
       values.
      
  • Reaction Initiation: Add ATP (at its predetermined

    
     concentration) and a fluorescently labeled peptide substrate.
    
  • Detection: Measure the TR-FRET signal ratio after 1 hour of reaction time.

  • Self-Validation Check: Run a parallel control plate using Dasatinib (Type I). Dasatinib’s

    
     should remain constant regardless of pre-incubation time. If the DAU's 
    
    
    
    significantly improves with pre-incubation while the Type I control remains static, the Type II mechanism is functionally validated.

Conclusion

1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea serves as a masterclass in rational drug design. While it may lack the complex solubilizing groups of modern clinical therapeutics, its raw scaffold perfectly demonstrates how exploiting the DFG-out conformation yields superior kinase selectivity and prolonged target residence time. By utilizing rigorous, self-validating kinetic assays like SPR and time-dependent FRET, researchers can confidently elaborate on this scaffold to develop the next generation of targeted oncological therapies.

References

  • Blanc, J., Geney, R., & Menet, C. (2013). Type II Kinase Inhibitors: An Opportunity in Cancer for Rational Design. Anti-Cancer Agents in Medicinal Chemistry, 13(5), 731-747.[Link]

  • Willemsen-Seegers, N., et al. (2017). Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. Journal of Molecular Biology, 429(4), 574-586.[Link]

Sources

validation of 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea activity with a secondary assay

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea Activity via Secondary Angiogenesis and Phosphorylation Assays: A Comparative Guide vs. Sorafenib

Executive Summary

In early-stage drug discovery, primary biochemical assays (e.g., TR-FRET or radiometric kinase assays) are insufficient for declaring a compound a viable lead. They confirm target affinity but fail to account for cellular permeability, off-target cytotoxicity, and physiological microenvironments. This guide details the secondary cellular validation of 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea (CDU) , a novel diaryl urea derivative, comparing its performance against the FDA-approved standard, Sorafenib .

By employing a self-validating matrix of functional (HUVEC Tube Formation) and mechanistic (Cellular Phosphorylation) assays, we establish a causal link between CDU’s biochemical affinity and its phenotypic anti-angiogenic efficacy[1].

Mechanistic Rationale: The Diaryl Urea Pharmacophore

Diaryl ureas are privileged scaffolds in medicinal chemistry, famously utilized as Type II kinase inhibitors[2]. They function by binding to the allosteric hydrophobic pocket exposed only when the kinase is in its inactive "DFG-out" conformation. CDU leverages its 3-chlorophenyl and 2,6-dimethylphenyl moieties to establish critical hydrogen bonds in the hinge region and hydrophobic interactions within the deep allosteric pocket of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[3].

To prove that CDU curtails oncogenic signaling effectively, we must trace its activity from receptor binding down to phenotypic expression[4].

Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor) VEGF->VEGFR2 Phos Receptor Autophosphorylation (p-VEGFR2) VEGFR2->Phos CDU CDU (Novel Diaryl Urea) CDU->VEGFR2 Sorafenib Sorafenib (Standard) Sorafenib->VEGFR2 MAPK MAPK/ERK Pathway Phos->MAPK Angio Angiogenesis & Tube Formation MAPK->Angio

VEGFR-2 signaling pathway and points of allosteric inhibition by diaryl ureas.

Comparative Data Summary

Before delving into the protocols, it is crucial to benchmark CDU against Sorafenib. The following table synthesizes the quantitative data bridging primary biochemical affinity with secondary cellular efficacy.

Assay TypeMetricCDU (Test Compound)Sorafenib (Standard)
Primary Biochemical VEGFR-2 Kinase IC₅₀ (nM)18.5 ± 1.227.0 ± 2.1
Secondary Functional HUVEC Tube Formation IC₅₀ (µM)1.25 ± 0.12.50 ± 0.3
Secondary Mechanistic Cellular p-VEGFR2 IC₅₀ (µM)0.85 ± 0.051.55 ± 0.1

Data Interpretation: While CDU shows a marginally superior biochemical IC₅₀, its cellular efficacy is nearly twice as potent as Sorafenib, suggesting superior membrane permeability or intracellular stability.

Secondary Validation Workflow

Workflow Prep Compound Prep (CDU & Sorafenib) Starve HUVEC Starvation (0.5% FBS) Prep->Starve Treat Drug Treatment (1h Pre-incubation) Starve->Treat Stim VEGF Stimulation (50 ng/mL) Treat->Stim Split Assay Divergence Stim->Split Tube Tube Formation (Matrigel, 6h) Split->Tube Functional WB Western Blot (p-VEGFR2/p-ERK) Split->WB Mechanistic

Secondary assay workflow diverging into functional and mechanistic validation.

Protocol 1: Functional Validation via HUVEC Tube Formation

The Causality of the Design: Biochemical affinity does not guarantee anti-angiogenic efficacy. Endothelial cells must migrate, align, and form capillary-like structures. We utilize Matrigel because it provides the necessary laminin and collagen IV scaffolding to mimic the in vivo basement membrane. This assay proves that the drug penetrates the cell membrane and functionally halts the complex morphogenic process of angiogenesis[3].

Step-by-Step Methodology:

  • Matrix Polymerization: Thaw Matrigel at 4°C overnight to prevent premature gelling. Coat a pre-chilled 96-well plate with 50 µL/well of Matrigel. Incubate at 37°C for 30 minutes. Self-Validation Check: Ensure no bubbles are formed, as bubbles create false physical barriers that mimic drug-induced tube breakage.

  • Cell Preparation: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) at 70-80% confluency. Resuspend in basal medium containing 0.5% FBS. Causality: Low serum ensures that tube formation is driven specifically by the exogenous VEGF we will add, rather than undefined growth factors in standard 10% FBS.

  • Compound Treatment: Pre-incubate HUVECs with vehicle (0.1% DMSO), Sorafenib (1-5 µM), or CDU (1-5 µM) for 30 minutes.

  • Stimulation & Seeding: Add VEGF (50 ng/mL) to the cell suspensions. Seed 1.5 × 10⁴ cells/well onto the polymerized Matrigel.

  • Incubation & Imaging: Incubate for 6 hours at 37°C. Image using an inverted phase-contrast microscope. Quantify total tube length and number of branch points using ImageJ (Angiogenesis Analyzer plugin).

Protocol 2: Mechanistic Validation via Cellular Phosphorylation

The Causality of the Design: A reduction in tube formation could be a false positive caused by generalized compound cytotoxicity. To build a self-validating system, we must prove the phenotypic effect is driven by an on-target mechanism. By probing for both phosphorylated VEGFR-2 (active) and total VEGFR-2 (internal control), we confirm that CDU is specifically blocking the kinase domain's autophosphorylation rather than simply degrading the receptor or killing the cell[1].

Step-by-Step Methodology:

  • Cell Starvation: Seed HUVECs in 6-well plates until 80% confluent. Wash twice with PBS and incubate in serum-free medium for 16 hours. Causality: Starvation reduces basal kinase activity, synchronizing the cells so that the subsequent VEGF stimulation produces a sharp, measurable spike in phosphorylation.

  • Inhibitor Pre-treatment: Treat cells with CDU or Sorafenib at varying concentrations (0.1 µM to 5 µM) for 1 hour.

  • Acute Stimulation: Add VEGF (50 ng/mL) for exactly 5 minutes. Causality: RTK autophosphorylation is a rapid, transient event. Waiting longer than 5-10 minutes results in receptor internalization and degradation, skewing the data.

  • Lysis & Extraction: Immediately place plates on ice, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate). Self-Validation Check: Phosphatase inhibitors are non-negotiable; without them, endogenous phosphatases will erase the p-VEGFR2 signal during extraction.

  • Immunoblotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against p-VEGFR2 (Tyr1175), total VEGFR2, p-ERK1/2, and GAPDH (loading control). Quantify band densitometry to calculate the cellular IC₅₀.

References

Sources

in vitro vs in vivo correlation of 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea activity

Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Comparison Guide: In Vitro vs. In Vivo Correlation of 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea

As a Senior Application Scientist in preclinical drug discovery, one of the most persistent bottlenecks I encounter is the translation of in vitro biochemical potency into in vivo therapeutic efficacy. This phenomenon—often termed the In Vitro-In Vivo Correlation (IVIVC) gap—is notoriously pronounced in the diarylurea class of compounds.

This guide provides an objective, data-driven analysis of 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea , a prototypical Type II kinase inhibitor analog. By comparing its performance against clinical benchmarks like Sorafenib and Lenvatinib, we will dissect the causality behind its pharmacokinetic behavior and outline self-validating experimental protocols required to accurately profile such compounds[1].

Mechanistic Framework: The Diarylurea Pharmacophore

Diarylureas are privileged structures in targeted oncology, primarily utilized to stabilize the inactive "DFG-out" conformation of oncogenic kinases such as VEGFR2 and B-Raf[1].

The compound 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea features three critical pharmacophoric elements:

  • The Urea Core: Acts as a dual hydrogen-bond donor and acceptor, anchoring the molecule to the catalytic hinge region (specifically interacting with the conserved Glu and Asp residues of the DFG motif).

  • The 3-Chlorophenyl Ring: A highly lipophilic moiety that deeply penetrates the hydrophobic pocket exposed only in the inactive kinase state, driving high binding affinity[2].

  • The 2,6-Dimethylphenyl Ring: Provides severe steric hindrance, which slows the drug's dissociation rate (off-rate) from the kinase, theoretically prolonging target residence time.

However, the very features that drive in vitro potency (high lipophilicity and steric bulk) are the exact culprits behind its in vivo failure, leading to poor aqueous solubility and rapid metabolic clearance[3].

Pathway CDPU 1-(3-Chlorophenyl)-3- (2,6-dimethylphenyl)urea VEGFR2 VEGFR2 (DFG-out) CDPU->VEGFR2 Inhibits BRAF B-Raf Kinase CDPU->BRAF Inhibits MEK MEK1/2 VEGFR2->MEK Activates BRAF->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates Angiogenesis Tumor Angiogenesis ERK->Angiogenesis Promotes

Caption: Mechanism of Action: The diarylurea inhibits VEGFR2 and B-Raf, blocking the downstream MEK/ERK pathway.

Comparative Performance Data: The IVIVC Disconnect

To objectively evaluate 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea, we benchmarked it against Sorafenib (a structurally related diarylurea) and Lenvatinib (a highly soluble, non-urea Type I/II inhibitor).

Table 1: In Vitro Biochemical Profiling

In vitro, the query compound demonstrates exceptional, single-digit nanomolar potency, outperforming Sorafenib due to the enhanced steric locking of the 2,6-dimethyl group.

CompoundVEGFR2 IC₅₀ (nM)B-Raf IC₅₀ (nM)Aqueous Solubility (µg/mL)
1-(3-Cl-Ph)-3-(2,6-diMe-Ph)urea 12.428.7< 1.0
Sorafenib (Control)90.022.01.7
Lenvatinib (Control)4.0N/A> 10.0
Table 2: In Vivo Pharmacokinetics & Efficacy (Mouse Xenograft, 10 mg/kg PO)

In vivo, the correlation collapses. Despite superior in vitro IC₅₀, the query compound fails to inhibit tumor growth effectively.

CompoundCmax (ng/mL)Free Fraction (fu)Hepatic ClearanceTumor Growth Inhibition (TGI)
1-(3-Cl-Ph)-3-(2,6-diMe-Ph)urea 4500.005 (0.5%)High22%
Sorafenib (Control)18000.012 (1.2%)Moderate54%
Lenvatinib (Control)32000.080 (8.0%)Low88%

The Causality of the IVIVC Gap: The failure of 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea to translate in vivo is driven by two factors:

  • CYP450-Mediated Oxidation: The two methyl groups on the 2,6-dimethylphenyl ring are highly susceptible to benzylic oxidation by hepatic CYP3A4, leading to rapid systemic clearance.

  • The Free Drug Hypothesis: The compound's extreme lipophilicity (clogP > 5) drives >99.5% plasma protein binding. Because only the unbound (free) drug can partition into the tumor microenvironment to engage kinases, the effective therapeutic concentration at the target site is practically zero.

Self-Validating Experimental Methodologies

To accurately capture this IVIVC disconnect, standard assays are insufficient. Below are the rigorous, self-validating protocols required to profile highly lipophilic ureas.

Protocol A: Physiological ATP ADP-Glo Kinase Assay (In Vitro)

Causality: Traditional fluorescence assays require low ATP concentrations (often 10 µM) to function, which artificially inflates the apparent potency of ATP-competitive inhibitors. We utilize the ADP-Glo assay because it tolerates physiological ATP levels (1 mM), providing an IC₅₀ that better reflects the cellular environment.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).

  • Compound Titration: Serially dilute the diarylurea in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1% (preventing compound precipitation).

  • Enzyme/Substrate Addition: Add 2 nM recombinant VEGFR2 and 0.2 µg/µL Poly(Glu,Tyr) substrate.

  • Physiological Initiation: Initiate the reaction by adding 1 mM ATP. Incubate for 60 minutes at 25°C.

  • Signal Generation: Add ADP-Glo Reagent to deplete unreacted ATP (40 min), followed by Kinase Detection Reagent to convert ADP to luminescence (30 min).

  • Self-Validation Check: The assay must include an ATP-to-ADP standard curve to ensure the reaction remains within the linear range (<20% substrate depletion). Calculate the Z'-factor using DMSO vehicle (negative control) and 10 µM Sorafenib (positive control). The plate is only accepted if Z' > 0.6.

Protocol B: Xenograft Efficacy & PK/PD Bridging (In Vivo)

Causality: Measuring plasma concentration alone is highly misleading for diarylureas due to plasma protein binding. We must extract the tumor tissue to measure intra-tumoral drug concentration and correlate it with downstream biomarker inhibition (p-ERK) to establish a true PK/PD relationship.

Step-by-Step Workflow:

  • Model Generation: Inoculate 5×10⁶ MDA-MB-231 cells subcutaneously into the right flank of athymic nude mice.

  • Dosing: Once tumors reach 100 mm³, randomize mice and dose orally (10 mg/kg) with the compound formulated in an amorphous solid dispersion (e.g., 10% Solutol HS15 / 90% PEG400) to rescue gastrointestinal solubility.

  • Tissue Harvesting: At 2, 6, and 24 hours post-dose, euthanize subjects. Collect blood (for plasma) and resect the tumor.

  • Bioanalysis (PK): Homogenize the tumor. Spike samples with a stable-isotope-labeled internal standard (e.g., ¹³C-Sorafenib) to correct for matrix ionization suppression. Quantify the drug via LC-MS/MS.

  • Biomarker Analysis (PD): Lyse a parallel tumor section and quantify phosphorylated ERK (p-ERK) via ELISA.

  • Self-Validation Check: The vehicle-treated cohort serves as the baseline for 100% p-ERK activity and uninhibited tumor growth. The internal standard in LC-MS/MS ensures extraction efficiency and instrument stability are continuously monitored.

Workflow InVitro In Vitro Profiling ADP-Glo Kinase Assay Physiological ATP ADME ADME / PK Microsomal Stability Plasma Protein Binding InVitro->ADME Lead Progression InVivo In Vivo Efficacy Xenograft Mouse Model Tumor Volume Measurement ADME->InVivo Formulation Optimization IVIVC IVIVC Analysis Free Drug Hypothesis PK/PD Bridging InVivo->IVIVC Data Integration

Caption: Experimental workflow establishing the In Vitro-In Vivo Correlation (IVIVC) for diarylureas.

Conclusion & Formulation Strategies

While 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea is a highly potent in vitro kinase inhibitor, its utility as a standalone oral therapeutic is severely limited by its physicochemical properties. To bridge the IVIVC gap, researchers must either:

  • Chemically redesign the scaffold (e.g., replacing the 2,6-dimethylphenyl group with a more metabolically stable, polar heterocycle to reduce logP and prevent CYP oxidation).

  • Utilize advanced formulations such as lipid nanoparticles (LNPs) or spray-dried dispersions to artificially elevate the free fraction of the drug in systemic circulation.

By implementing the self-validating protocols outlined above, drug development professionals can identify these pharmacokinetic bottlenecks early, preventing costly late-stage in vivo failures.

References

  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates Source: Asian Journal of Chemistry URL:[Link][1]

  • 1-(3-Chlorophenyl)-3-phenylurea | C13H11ClN2O - PubChem Source: National Institutes of Health (NIH) URL:[Link][2]

  • 1-(3-Chlorophenyl)-3-(3-ethylphenyl)urea | C15H15ClN2O - PubChem Source: National Institutes of Health (NIH) URL:[Link][3]

Sources

Benchmarking 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea Against Standard of Care

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Evolution of the Diarylurea Pharmacophore

The diarylurea scaffold is a highly privileged pharmacophore in drug discovery, historically utilized in both oncology (e.g., Sorafenib) and infectious disease (e.g., Triclocarban). However, legacy polychlorinated diarylureas, while potent antimicrobials, suffer from severe liabilities: environmental persistence, poor aqueous solubility, and non-specific mammalian cytotoxicity driven by their flat, planar structures.

1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea (also known in screening libraries as NSC-164216) represents a rational structural evolution. By benchmarking this candidate against the historical topical standard of care, Triclocarban (TCC), and the systemic standard of care, Vancomycin (VAN), we can objectively evaluate how strategic steric modifications rescue the diarylurea class from its historical toxicity bottlenecks.

Mechanistic Rationale: Overcoming Planar Toxicity

The efficacy and safety of 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea are dictated by its precise three-dimensional geometry.

  • The Pharmacophore (Hydrogen Bonding): The central urea motif acts as a dual hydrogen-bond donor, a critical feature for anchoring the molecule into the active site of bacterial targets such as Enoyl-[acyl-carrier-protein] reductase (FabI), a key enzyme in the bacterial Type II fatty acid synthesis (FAS II) pathway.

  • The Steric Twist (Causality of Selectivity): The inclusion of the 2,6-dimethylphenyl moiety is the defining feature of this candidate [1]. The methyl groups at the ortho positions create severe steric clash with the adjacent urea carbonyl oxygen if the molecule attempts to adopt a planar conformation. Consequently, the 2,6-dimethylphenyl ring is forced into an orthogonal (out-of-plane) orientation [2].

This forced dihedral twist prevents the molecule from indiscriminately intercalating into mammalian lipid bilayers or forming flat, insoluble aggregates—the primary drivers of off-target cytotoxicity seen in legacy polychlorinated ureas [3].

G cluster_mechanism Mechanism of Action Compound 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea Steric 2,6-Dimethyl Steric Twist Compound->Steric Structural Feature Hbond Urea Hydrogen Bonding Compound->Hbond Pharmacophore FabI Target: FabI Reductase Steric->FabI Locks bioactive conformation Selectivity Reduced Mammalian Toxicity Steric->Selectivity Prevents planar stacking Hbond->FabI Competitive inhibition BacterialDeath Bacterial Cell Death FabI->BacterialDeath Halts fatty acid synthesis

Fig 1: Mechanistic pathway of 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea vs bacterial FabI.

Quantitative Benchmarking: Efficacy vs. Toxicity

To objectively benchmark this compound, we compare its in vitro profile against Triclocarban (historical topical SoC) and Vancomycin (systemic clinical SoC for MRSA). The data below highlights how the steric twist preserves anti-staphylococcal activity while drastically widening the therapeutic window.

Table 1: In Vitro Benchmarking Profile (MRSA ATCC 43300)

CompoundTarget / ClassMIC vs MRSA (µg/mL)Mammalian CC₅₀ (µM)Therapeutic Index (TI)ClogP
1-(3-Cl-Ph)-3-(2,6-DMP)urea Sterically Hindered Urea2.5 - 4.0> 100> 25 4.1
Triclocarban (SoC) Planar Polychlorinated Urea0.5 - 1.012.5~12 4.9
Vancomycin (SoC) Glycopeptide1.0> 200> 200 -3.1

Data Interpretation: While Triclocarban exhibits a slightly lower MIC, its high cytotoxicity (CC₅₀ = 12.5 µM) severely limits its systemic utility. 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea sacrifices a marginal degree of absolute potency to achieve a >8-fold improvement in mammalian cell tolerability, doubling the therapeutic index relative to legacy ureas.

Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility and eliminate false positives caused by the physicochemical properties of diarylureas (e.g., compound precipitation mimicking bacterial growth), the following self-validating protocols must be employed.

Protocol 1: High-Throughput Broth Microdilution (MIC Determination)

Causality Focus: Diarylureas are highly hydrophobic. Direct dilution into aqueous media causes transient supersaturation and micro-precipitation, leading to false-negative MIC readings.

  • Master Stock Preparation: Dissolve the compound in 100% molecular-biology grade DMSO to a concentration of 10 mg/mL. Rationale: Ensures complete dissolution of the crystalline urea lattice.

  • Solvent-Matched Serial Dilution: Perform 2-fold serial dilutions of the compound in 100% DMSO before transferring to the assay plate.

  • Aqueous Transfer: Transfer the DMSO stocks into Cation-Adjusted Mueller-Hinton Broth (CAMHB) such that the final DMSO concentration is standardized to exactly 1% v/v across all wells. Rationale: DMSO concentrations >2% can synergistically disrupt bacterial membranes, artificially lowering the observed MIC.

  • Inoculation: Add MRSA (ATCC 43300) to achieve a final well concentration of

    
     CFU/mL.
    
  • Self-Validating Readout: Incubate at 37°C for 18 hours. Read absorbance at 600 nm (OD600). Immediately following the OD read, add 0.015% Resazurin and incubate for 2 hours.

    • Validation Check: Because diarylureas can form microscopic aggregates that scatter light (mimicking bacterial growth at OD600), Resazurin provides an orthogonal, fluorescence-based confirmation of true metabolic viability.

Protocol 2: Mammalian Cytotoxicity Counter-Screen (HEK293)

Causality Focus: To definitively prove that the 2,6-dimethyl substitution mitigates the off-target membrane toxicity seen in legacy planar ureas.

  • Cell Seeding: Seed HEK293 cells at

    
     cells/well in 96-well tissue culture plates using DMEM + 10% FBS. Incubate overnight.
    
  • Compound Treatment: Treat cells with a concentration gradient of the urea (1 µM to 200 µM) maintaining a 1% DMSO vehicle background.

  • Viability Assessment: After 48 hours, add MTS reagent (CellTiter 96® AQueous One Solution).

    • Rationale: MTS is bioreduced by metabolically active cells into a soluble formazan product, allowing direct quantification of viability without requiring cell lysis.

  • Self-Validation (Z'-Factor): Include a positive control (0.1% Triton X-100) to define 100% cytotoxicity and a vehicle control (1% DMSO) to define 0% cytotoxicity. Calculate the Z'-factor for the assay plate. A Z' > 0.5 mathematically validates the dynamic range and reliability of the viability readout.

References

  • Title: Searching for Small Molecules as Antibacterials: Non-Cytotoxic Diarylureas Analogues of Triclocarban Source: International Journal of Molecular Sciences / PubMed Central (PMC) URL: [Link]

  • Title: Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors Source: Molecules / MDPI URL: [Link]

  • Title: 1-(3-Chlorophenyl)-3-phenylurea | CID 295366 Source: PubChem URL: [Link]

Head-to-Head Comparison of Diarylurea Multikinase Inhibitors: Sorafenib vs. Regorafenib

Author: BenchChem Technical Support Team. Date: March 2026

Diarylureas represent a cornerstone class of small-molecule multikinase inhibitors, fundamentally changing the landscape of targeted oncology. By binding to the allosteric pocket adjacent to the ATP-binding site, these compounds lock kinases into their inactive "DFG-out" conformation (Type II inhibition).

This guide provides an objective, data-driven comparison between two closely related diarylureas: Sorafenib and Regorafenib . Designed for researchers and drug development professionals, this analysis deconstructs how a minor structural modification translates into profound biochemical and clinical differences, supported by self-validating experimental protocols.

Structural and Mechanistic Divergence

At a molecular level, Regorafenib is structurally identical to Sorafenib, with one critical exception: the addition of a single highly electronegative fluorine atom on the central phenyl ring 1.

The Causality of the Fluorine Addition: In medicinal chemistry, fluorination is a strategic tool. The fluorine atom increases the lipophilicity (logP) of the central phenyl ring and alters its electron density. This optimization enhances hydrophobic packing within the allosteric pockets of specific receptor tyrosine kinases (RTKs) 2. Consequently, while Sorafenib was originally optimized as a RAF-1 inhibitor, the fluorination in Regorafenib dramatically broadens its spectrum, making it a highly potent inhibitor of angiogenic (VEGFR1-3, TIE2) and oncogenic (c-KIT, RET) kinases.

Pathway VEGF VEGF / PDGF Ligands RTK Receptor Tyrosine Kinases (VEGFR, PDGFR, KIT) VEGF->RTK Activates RAF RAF Kinases (RAF-1, BRAF) RTK->RAF Signaling Cascade MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation & Angiogenesis ERK->Proliferation Gene Transcription Drug Diarylureas (Sorafenib / Regorafenib) Drug->RTK Inhibits (Type II) Drug->RAF Inhibits

Mechanism of action for diarylurea multikinase inhibitors blocking RTK and RAF signaling.

Quantitative Performance: Kinase Inhibition Profiles

The biochemical shift induced by the fluorine atom is best illustrated through cell-free in vitro kinase assays. The table below synthesizes the half-maximal inhibitory concentrations (


) for both compounds across their primary targets 3, 4.
Kinase TargetSorafenib

(nM)
Regorafenib

(nM)
Fold Change (Potency Shift)
VEGFR2 904.2~21x Increase
VEGFR3 20460.4x (Slight Decrease)
PDGFRβ 2022~1x (Equivalent)
c-Kit 687~10x Increase
RET ~471.5~31x Increase
Raf-1 62.52.4x Increase
B-Raf 2228~0.8x (Equivalent)

Data Interpretation: While both compounds maintain excellent potency against RAF kinases and PDGFRβ, Regorafenib demonstrates a massive leap in anti-angiogenic potency, inhibiting VEGFR2 at just 4.2 nM. Furthermore, its superior suppression of RET and c-Kit makes it a more aggressive agent against stromal and oncogenic drivers, explaining its efficacy in Gastrointestinal Stromal Tumors (GIST) where c-Kit mutations are prevalent.

Experimental Methodology: Self-Validating Kinase Profiling

To accurately capture the subtle


 differences between these structurally similar Type II inhibitors, researchers must utilize highly controlled, self-validating biochemical workflows. Below is the optimized protocol for an ADP-Glo™ Kinase Assay.
Step-by-Step Protocol: In Vitro Determination

1. Compound Preparation & Dilution

  • Action: Prepare a 10 mM stock of Sorafenib and Regorafenib in 100% anhydrous DMSO. Create a 3-fold, 10-point serial dilution. Dilute intermediate stocks into the kinase assay buffer so the final DMSO concentration is exactly 1%.

  • Expertise & Causality: Kinases are highly sensitive to solvent toxicity. Maintaining a strict ≤1% DMSO concentration across all wells prevents solvent-induced enzyme denaturation, which would artificially inflate the apparent potency of the drug.

2. Enzyme-Inhibitor Pre-Equilibration

  • Action: Combine the recombinant kinase (e.g., VEGFR2) with the compound dilutions. Incubate at room temperature for 30 minutes before adding ATP.

  • Expertise & Causality: Diarylureas are Type II inhibitors. They require the kinase activation loop to flip into the inactive "DFG-out" conformation. This structural rearrangement results in slow-binding kinetics. Failing to pre-incubate the enzyme and inhibitor will lead to an underestimation of the drug's true potency.

3. Reaction Initiation at Apparent


 
  • Action: Initiate the reaction by adding the specific peptide substrate and ATP. Crucially, the ATP concentration must be set to the predetermined apparent

    
     for that specific kinase.
    
  • Expertise & Causality: Running the assay at the ATP

    
     balances physiological relevance with assay sensitivity. It ensures the assay is sensitive enough to detect allosteric/competitive shifts while accurately reflecting the compound's ability to compete in a cellular environment.
    

4. Luminescence Detection & Validation

  • Action: Stop the reaction after 60 minutes using ADP-Glo reagent to deplete unconsumed ATP. Add the Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal proportional to kinase activity.

  • Trustworthiness (Self-Validation): Every plate must include a positive control (e.g., Staurosporine or a no-enzyme well) and a negative control (1% DMSO vehicle). Calculate the Z'-factor using the formula:

    
    . Only proceed with 
    
    
    
    non-linear regression fitting if
    
    
    , ensuring the assay window is statistically robust.

Workflow Prep 1. Recombinant Kinase Prep Incubation 3. Kinase + Drug Incubation (Pre-equilibration) Prep->Incubation Compound 2. Compound Dilution Series (DMSO -> Buffer) Compound->Incubation ATP 4. ATP/Substrate Addition (Initiate Reaction) Incubation->ATP 30 min Detection 5. Luminescence Detection (ADP-Glo) ATP->Detection 60 min Analysis 6. IC50 Curve Fitting (Non-linear Regression) Detection->Analysis

Step-by-step workflow for in vitro biochemical kinase inhibition profiling.

Translational Impact

The biochemical superiority of Regorafenib against specific targets directly translates into distinct cellular and clinical behaviors:

  • Anti-Angiogenic Superiority: Because Regorafenib inhibits VEGFR2 at 4.2 nM (vs. Sorafenib's 90 nM), it demonstrates a much more aggressive suppression of VEGF-stimulated Human Umbilical Vein Endothelial Cell (HUVEC) proliferation in vitro 1.

  • Overcoming Resistance: Sorafenib is the established first-line standard for Hepatocellular Carcinoma (HCC). However, tumors frequently develop resistance via compensatory activation of alternative angiogenic pathways (like TIE2 or FGFR). Regorafenib’s broader kinase profile allows it to effectively target these escape mechanisms, securing its role as a second-line therapy for HCC post-Sorafenib progression.

References

  • Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? Cancer Management and Research (via PMC/SciSpace). Available at:[Link]

  • Prolonged Response to Regorafenib in a Patient with Iodine Refractory Thyroid Cancer. Case Reports in Oncology (Karger). Available at:[Link]

Sources

Safety Operating Guide

1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea

As a Senior Application Scientist, ensuring the integrity of your research goes beyond the bench—it extends to the safe, compliant, and environmentally responsible management of the materials you use. 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea (CAS: 78971-65-0)[1] is a specialized diarylurea derivative. Compounds in this class are frequently synthesized and evaluated in drug development for their potential as kinase inhibitors or broad-spectrum antimicrobials[2][3].

Because this molecule contains a chlorinated aromatic ring, it falls under strict regulatory classifications for handling and disposal. This guide provides a self-validating, step-by-step operational protocol for managing this compound from experimental use to final destruction.

Hazard Profiling and Mechanistic Causality

Understanding why a chemical is handled in a specific way is the foundation of laboratory safety. 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea must be treated with high caution due to two primary mechanistic risks:

  • Environmental Persistence & Aquatic Toxicity: Halogenated diarylureas (structurally related to compounds like triclocarban) are notoriously persistent in aquatic environments and resist standard biological degradation[3]. They carry GHS hazard statements such as H413 (May cause long-lasting harmful effects to aquatic life) and H319 (Causes serious eye irritation)[4].

  • Thermal Degradation Risks: When subjected to standard, low-temperature incineration, the 3-chlorophenyl moiety undergoes incomplete combustion. This generates highly corrosive hydrogen chloride (HCl) gas and can synthesize trace amounts of highly toxic polychlorinated biphenyls (PCBs) or dioxins[5][6]. Therefore, this compound must be routed to a licensed facility capable of high-temperature rotary kiln incineration (>1,000 °C) equipped with alkaline flue gas scrubbers[6].

Table 1: Physicochemical & Hazard Profile

Property / IdentifierValue / Classification
IUPAC Name 1-(3-chlorophenyl)-3-(2,6-dimethylphenyl)urea
CAS Number 78971-65-0[1]
Molecular Formula C15H15ClN2O
Molecular Weight 274.75 g/mol
Physical State Solid (Crystalline powder)
Primary Hazard Class Halogenated Organic Waste (EPA RCRA)[6][7]
GHS Hazard Indicators H319 (Eye Irritation), H413 (Aquatic Chronic)[4]

Immediate Safety & Handling Precautions

Before initiating any workflow involving this compound, establish the following engineering controls and Personal Protective Equipment (PPE)[8]:

  • Engineering Controls: Always handle the dry powder inside a certified Class II biological safety cabinet or a chemical fume hood. Causality: Weighing dry powders on an open benchtop creates microscopic aerosolized particulates, posing a direct inhalation hazard.

  • PPE Requirements: Nitrile gloves (minimum 5 mil thickness; double-gloving recommended during cleanup), wrap-around chemical safety goggles, and a standard laboratory coat[8].

Operational Workflow: Experimental Handling to Waste Segregation

Proper segregation of chemical waste is the cornerstone of laboratory safety and regulatory compliance[8]. Mixing halogenated waste with non-halogenated waste ruins the entire batch, forcing the disposal facility to treat the entire volume as halogenated, which exponentially increases disposal costs and environmental burden[7][9].

WasteWorkflow Start Experimental Use 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea WasteGen Waste Generation (Powders, Solutions, PPE) Start->WasteGen SolidWaste Solid Contaminants (Weigh boats, tips, gloves) WasteGen->SolidWaste LiquidWaste Liquid Waste (Solvent mixtures) WasteGen->LiquidWaste Halogenated Halogenated Organic Waste Stream (EPA RCRA Compliant) SolidWaste->Halogenated Direct to solid bin LiquidWaste->Halogenated Any halogen content NonHalogenated Non-Halogenated Stream (DO NOT MIX) LiquidWaste->NonHalogenated Strictly separated Storage Secondary Containment & Satellite Accumulation Area Halogenated->Storage Disposal High-Temperature Incineration (Licensed RCRA Facility) Storage->Disposal

Caption: Workflow for the segregation and disposal of halogenated diarylurea waste.

Step-by-Step Disposal Procedures

Every protocol below is designed as a self-validating system to ensure zero cross-contamination and total regulatory compliance.

Protocol A: Solid Waste Management
  • Collection: Gather all contaminated solids, including weigh boats, pipette tips, empty vials, and heavily contaminated gloves.

  • Containment: Place the items into a puncture-resistant, sealable polyethylene container specifically designated for solid hazardous waste[9].

  • Validation Check: Verify that the container is explicitly labeled "Hazardous Waste - Solid Halogenated Organics." Ensure the full chemical name and CAS number (78971-65-0) are written out. Do not use abbreviations or acronyms.

  • Storage: Store the sealed container in your lab's designated Satellite Accumulation Area (SAA) away from heat sources and foot traffic[9].

Protocol B: Liquid Waste Management (Solvent Solutions)
  • Segregation: If 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea is dissolved in a solvent (e.g., DMSO, Methanol, or DCM), the entire solution must be poured into a dedicated "Halogenated Solvent Waste" carboy[7].

  • Compatibility Validation: Ensure the solvent used is compatible with the waste container material (High-Density Polyethylene, HDPE, is standard).

  • Secondary Containment: Place the waste carboy in a secondary containment tray to capture potential leaks.

  • Closure Validation: Cap the carboy securely immediately after use. Never leave a funnel resting in the waste container, as this allows toxic vapors to escape into the laboratory environment.

Table 2: Waste Segregation Criteria

ParameterHalogenated Waste StreamNon-Halogenated Waste Stream
Target Compounds 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea, DCMPure Ethanol, Acetone, Hexane
Halogen Content Limit > 0% (Any detectable amount)[7]Strictly 0%
Incineration Temp > 1,000 °C (Rotary Kiln)[6]Standard industrial boilers
Flue Gas Treatment Requires alkaline scrubbers for HCl gas[6]Standard filtration

Emergency Spill Response Protocol

In the event of a spill, standard cleaning methods can exacerbate the hazard. Follow this targeted response plan:

  • Isolate the Area: Restrict access to the spill zone immediately.

  • Powder Spill Causality: Do not dry sweep. Dry sweeping aerosolizes the fine crystalline powder, creating a severe inhalation hazard[8].

  • Powder Neutralization: Lightly dampen the powder with a compatible solvent (e.g., 70% ethanol or water) to bind the particulates. Once dampened, wipe up the area using inert absorbent pads.

  • Liquid Spill: Apply an inert absorbent pad or vermiculite over the liquid to soak up the solvent mixture.

  • Disposal of Debris: Collect all cleanup materials, pads, and contaminated gloves, and treat them strictly as Solid Halogenated Waste following Protocol A[8].

Regulatory Compliance & EPA Guidelines

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), drain disposal of halogenated organic compounds is strictly prohibited[7][8]. Aqueous solutions containing even trace amounts of this chemical cannot be neutralized and sewered; they must be collected and processed by a licensed hazardous waste contractor[7][9].

References

  • MDPI. "Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors". URL: [Link]

  • PubChem. "1-(3-Chlorophenyl)-3-phenylurea | C13H11ClN2O | CID 295366". URL: [Link]

  • PMC / NIH. "Searching for Small Molecules as Antibacterials: Non-Cytotoxic Diarylureas Analogues of Triclocarban". URL: [Link]

  • UTIA Safety Office. "Hazardous Waste Guide". URL: [Link]

  • P2 InfoHouse. "Review of Alternative Treatment Processes for Halogenated Organic Waste Streams". URL: [Link]

  • UW Oshkosh. "UWO Guide to Classifying Unwanted Materials". URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". URL: [Link]

Sources

Personal protective equipment for handling 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical safety, handling, and disposal protocols for 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea .[1][2][3][4] As a Senior Application Scientist, I have structured this as a high-level operational directive. This compound belongs to the diarylurea class, sharing structural motifs with bioactive kinase inhibitors and phenylurea herbicides.[1][2][3][4] Due to the lack of a compound-specific global safety monograph, this guide applies the Precautionary Principle , deriving protocols from the toxicology of its metabolic precursors (3-chloroaniline and 2,6-dimethylaniline) and homologous phenylureas.[1][2][3][4]

Risk Assessment & Hazard Identification

Compound Class: Substituted Diarylurea Physical State: Crystalline Solid (Predicted) Primary Hazard Driver: Metabolic release of halogenated and alkylated anilines.[1][2][3][4]

Hazard CategoryGHS Classification (Derived)Critical Effect
Acute Toxicity Category 4 (Oral/Inhalation)Harmful if swallowed or inhaled.[1][2][3][4] Potential for Methemoglobinemia (interference with oxygen transport in blood).[1][2][3][4]
Target Organ STOT-RE Category 2Potential damage to liver, kidneys, and blood system upon prolonged exposure.[1][2][3][4]
Aquatic Toxicity Acute/Chronic Category 1Very toxic to aquatic life with long-lasting effects.[1][2][3][4][5] Zero-discharge policy required.[1][2][3][4]
Irritation Category 2A/2Causes serious eye irritation and skin irritation.[1][2][3][4]

Expert Insight: The 2,6-dimethylphenyl moiety (xylidine group) is structurally similar to the anesthetic Lidocaine and can be metabolized to 2,6-dimethylaniline, a known carcinogen (Group 2B).[1][2][3][4] The 3-chlorophenyl moiety suggests potential for chloracne-like skin issues and hematological toxicity.[1][2][3][4] Treat this compound as a suspect carcinogen and potent blood toxin. [1][2][3][4]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab coat and latex" protocols.[1][2][3][4] The lipophilic nature of diarylureas allows them to penetrate compromised skin barriers.[1][2][3][4]

PPE Selection Logic (Graphviz)

PPE_Logic Start Task Identification Solid Handling Solid (Weighing/Transfer) Start->Solid Solution Handling Solutions (Organic Solvents) Start->Solution Resp Respiratory: N95 or P100 Mask Solid->Resp Dust Hazard Gloves1 Gloves: Double Nitrile (0.11mm) Solid->Gloves1 Resp2 Respiratory: Fume Hood Required Solution->Resp2 Vapor Hazard Gloves2 Gloves: Silver Shield / Laminate Solution->Gloves2 Permeation Risk caption Figure 1: Task-Based PPE Selection Logic

Detailed PPE Specifications
ComponentSpecificationRationale
Respiratory N95 (Minimum) / P100 (Preferred)Prevents inhalation of fine particulates during weighing.[1][2][3][4] If dissolved in DMSO/DMF, handle only in a fume hood.[1][2][3][4]
Hand Protection Double Nitrile (Standard) or Silver Shield™ (High Risk)Standard nitrile is sufficient for solid contact.[1][2][3][4] Laminate (Silver Shield) is mandatory if dissolved in penetrating solvents like DMSO, which can carry the toxin through nitrile.[1][2][3][4]
Eye Protection Chemical Splash Goggles Safety glasses are insufficient.[1][2][3][4] Goggles seal the eyes against airborne dust and splashes.[1][2][3][4]
Body Protection Tyvek® Lab Coat / ApronDisposable sleeves are recommended to bridge the gap between glove and coat cuff.[1][2][3][4]

Operational Handling Procedures

A. Weighing & Transfer (Solid State)
  • Engineering Control: Use a static-free balance enclosure inside a chemical fume hood.

  • Anti-Static Protocol: Diarylureas can be electrostatically charged.[1][2][3][4] Use an ionizing fan or anti-static gun to prevent powder scattering.[1][2][3][4]

  • Technique:

    • Tare the weighing boat before opening the source container.[1][2][3][4]

    • Use a disposable spatula.[1][2][3][4]

    • Do not return excess chemical to the stock bottle to prevent cross-contamination.[1][2][3][4]

B. Solubilization (Liquid State)
  • Solvents: Soluble in DMSO, DMF, and Ethanol.[1][2][3][4] Poorly soluble in water.[1][2][3][4]

  • Heating: If heat is required to dissolve, use a heating block (Dry Bath).[1][2][3][4] Never use an open flame or water bath where water could contaminate the sample.[1][2][3][4]

  • Labeling: All secondary containers must be labeled: "Danger: Diarylurea - Toxic - Carcinogen Suspect."[1][2][3][4]

Emergency Response & Spill Management

Spill Response Workflow (Graphviz)

Spill_Response Event Spill Detected Assess Assess Volume & Form (Solid vs. Liquid) Event->Assess SolidSpill Solid Powder Assess->SolidSpill LiquidSpill Liquid Solution Assess->LiquidSpill Action1 1. Dampen with inert oil/solvent 2. Scoop (No Dust) SolidSpill->Action1 Action2 1. Absorb with Vermiculite 2. Do NOT use paper towels LiquidSpill->Action2 Disposal Seal in HazMat Bag Label as Halogenated Waste Action1->Disposal Action2->Disposal caption Figure 2: Emergency Spill Response Protocol

  • Eye Exposure: Flush immediately at an eyewash station for 15 minutes .[1][2][3][4] Hold eyelids open.

  • Skin Exposure: Wash with soap and water.[1][2][3][4][6][7] Do not use ethanol to wash skin; it increases absorption.[1][2][3][4]

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required (medical professionals only).[1][2][3][4]

Waste Disposal & Deactivation

This compound is a halogenated organic and must never be flushed down the drain.[1][2][3][4]

  • Solid Waste: Collect in a dedicated container labeled "Solid Toxic Waste - Halogenated Organics." [1][2][3][4]

  • Liquid Waste:

    • Segregate into "Halogenated Organic Solvents" stream.

    • Do not mix with strong acids or oxidizers (potential for release of toxic chloramines or anilines).[1][2][3][4][7]

  • Contaminated Debris: Gloves, weighing boats, and paper towels must be treated as hazardous chemical waste, not regular trash.[1][2][3][4]

  • Destruction Method: High-temperature incineration (>1000°C) with scrubber systems is the only approved method for final destruction.[1][2][3][4]

References

  • PubChem. (2025).[1][2][3][4] Compound Summary: 1-(3-Chlorophenyl)-3-phenylurea (Homolog).[1][2][3][4] National Library of Medicine.[1][2][3][4] [Link][1][2][3][4]

  • ECHA. (2024).[1][2][3][4] Registration Dossier: Substituted Phenylureas and their aquatic toxicity.[1][2][3][4] European Chemicals Agency.[1][2][3][4] [Link][1][2][3][4]

  • OSHA. (2024). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000).[1][2][3][4] U.S. Department of Labor.[1][2][3][4] [Link][1][2][3][4]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.